molecular formula HPO3<br>HO3P B3424857 Metaphosphoric acid CAS No. 37267-86-0

Metaphosphoric acid

Cat. No.: B3424857
CAS No.: 37267-86-0
M. Wt: 79.980 g/mol
InChI Key: UEZVMMHDMIWARA-UHFFFAOYSA-N
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Description

meta-Phosphoric acid is a monobasic acid.>Phosphonate(1-) is a monovalent inorganic anion obtained by deprotonation of one of the two OH groups in phosphonic acid. It is a phosphorus oxoanion and a monovalent inorganic anion. It is a conjugate base of a phosphonic acid. It is a conjugate acid of a phosphonate(2-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)
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InChI Key

UEZVMMHDMIWARA-UHFFFAOYSA-N
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Canonical SMILES

OP(=O)=O
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Molecular Formula

HPO3, HO3P
Record name Metaphosphoric acid
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Related CAS

13566-25-1 (Parent)
Record name Metaphosphoric acid
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DSSTOX Substance ID

DTXSID10893985
Record name Metaphosphoric acid (HPO3)
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Molecular Weight

79.980 g/mol
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Physical Description

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS]
Record name Metaphosphoric acid
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CAS No.

10343-62-1, 37267-86-0
Record name Metaphosphoric acid (HPO3)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphosphoric acid, a polymeric oxoacid of phosphorus, exists as a glassy, colorless solid and is a highly effective dehydrating and phosphorylating agent.[1] This technical guide provides a comprehensive overview of the primary methods for its synthesis and the analytical techniques employed for its characterization. Detailed experimental protocols for both the thermal dehydration of orthophosphoric acid and the controlled hydration of phosphorus pentoxide are presented. Furthermore, this guide outlines the principles and expected outcomes of various characterization methods, including ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (³¹P-MAS-NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Diffraction (XRD), and Thermogravimetric/Differential Thermal Analysis (TGA/DTA). The quantitative data associated with these techniques are summarized in structured tables for clarity and comparative analysis. Visual representations of the synthesis workflows and the interplay of characterization methodologies are provided through Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Synthesis of this compound

This compound is typically prepared as a polymeric mixture of repeating (HPO₃)ₙ units. The two predominant methods for its synthesis are the thermal dehydration of orthophosphoric acid and the controlled hydration of phosphorus pentoxide.[2]

Thermal Dehydration of Orthophosphoric Acid

This method involves the removal of water from orthophosphoric acid at elevated temperatures, leading to the formation of polyphosphoric acids, and ultimately, the glassy this compound.[1][2] Heating orthophosphoric acid to approximately 225°C yields pyrophosphoric acid (H₄P₂O₇), and further heating to temperatures above 316°C results in the formation of this compound.[1]

  • Preparation: Place a known quantity of 85% orthophosphoric acid (H₃PO₄) into a suitable crucible (e.g., porcelain or platinum to withstand high temperatures and the corrosive nature of the acid).[1]

  • Initial Heating: Gently heat the orthophosphoric acid to 100°C to drive off excess water and concentrate the acid.

  • Dehydration to Pyrophosphoric Acid: Gradually increase the temperature to 215-225°C.[1] Maintain this temperature until the evolution of water vapor ceases, indicating the formation of pyrophosphoric acid.

  • Formation of this compound: Increase the temperature to above 316°C.[1] The liquid will become increasingly viscous.

  • Quenching: Once the melt is clear and bubbling has stopped, rapidly cool the crucible by placing it on a heat-resistant surface (e.g., a ceramic tile or a metal block) to quench the melt into a glassy solid. This rapid cooling prevents the reabsorption of moisture and the reversion to other forms of phosphoric acid.

  • Storage: The resulting glassy this compound is highly hygroscopic and should be stored in a desiccator.

Controlled Hydration of Phosphorus Pentoxide

Phosphorus pentoxide (P₄O₁₀) is the anhydride (B1165640) of phosphoric acid. Its reaction with a limited amount of cold water can yield this compound.[2] This reaction is highly exothermic and requires careful control to prevent the formation of orthophosphoric acid.

  • Setup: Place a known amount of phosphorus pentoxide (P₄O₁₀) in a flask cooled in an ice bath.

  • Hydration: Slowly and cautiously add a stoichiometric amount of cold water dropwise to the P₄O₁₀ with vigorous stirring. The molar ratio of H₂O to P₂O₅ should be controlled to favor the formation of this compound (ideally a 1:1 molar ratio for the empirical formula HPO₃).

  • Temperature Control: Maintain the temperature of the reaction mixture below 25°C throughout the addition of water to manage the exothermic reaction.

  • Homogenization: After the addition of water is complete, continue stirring the mixture until a homogenous, viscous liquid or glassy solid is formed.

  • Storage: Store the resulting this compound in a tightly sealed container in a desiccator due to its hygroscopic nature.

Characterization of this compound

A suite of analytical techniques is employed to characterize the structure, composition, and thermal properties of the synthesized this compound.

³¹P Magic Angle Spinning Nuclear Magnetic Resonance (³¹P-MAS-NMR) Spectroscopy

Solid-state ³¹P-MAS-NMR is a powerful tool for probing the local environment of phosphorus atoms in amorphous materials like this compound. The chemical shifts in ³¹P NMR are sensitive to the number of bridging oxygen atoms around the phosphorus atom, allowing for the differentiation of various phosphate (B84403) species.

Data Presentation:

Phosphate SpeciesQn NotationDescriptionTypical ³¹P Chemical Shift Range (ppm)
OrthophosphateQ⁰Isolated PO₄ tetrahedra~0
Pyrophosphate (end groups)PO₄ tetrahedra with one bridging oxygen-5 to -15
Metaphosphate (middle groups)PO₄ tetrahedra with two bridging oxygens-20 to -30
Ultraphosphate (branching points)PO₄ tetrahedra with three bridging oxygens-35 to -45

Note: Chemical shifts are referenced to 85% H₃PO₄.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the chemical bonds present in the sample. For this compound, the spectrum is characterized by broad absorption bands due to its amorphous, polymeric nature.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibrations of adsorbed water and P-OH groups
~1640H-O-H bending vibrations of adsorbed water
~1260P=O asymmetric stretching
~1100P-O-P asymmetric stretching
~900P-O-P symmetric stretching
~770O-P-O bending
X-ray Diffraction (XRD)

XRD is used to determine the crystallinity of a material. As this compound is typically an amorphous, glassy solid, its XRD pattern is characterized by the absence of sharp Bragg peaks and the presence of a broad "halo" or "hump."

Data Presentation:

2θ (degrees)ObservationInterpretation
20-35Broad, diffuse scattering haloAmorphous (non-crystalline) structure
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. These techniques provide information about the thermal stability and decomposition of this compound.

Data Presentation:

Temperature Range (°C)TGA ObservationDTA ObservationInterpretation
100-200Gradual weight lossEndothermic peakLoss of adsorbed and loosely bound water
>300Significant weight lossEndothermic peak(s)Decomposition of the polyphosphate chains, releasing water and phosphorus oxides

Visualizations

Experimental Workflows

Synthesis_Workflows cluster_thermal Thermal Dehydration of Orthophosphoric Acid cluster_hydration Controlled Hydration of Phosphorus Pentoxide H3PO4 Orthophosphoric Acid Heat1 Heat to 225°C H3PO4->Heat1 H4P2O7 Pyrophosphoric Acid Heat1->H4P2O7 Heat2 Heat > 316°C H4P2O7->Heat2 Melt Molten this compound Heat2->Melt Quench1 Rapid Cooling Melt->Quench1 MPA1 Glassy this compound Quench1->MPA1 P4O10 Phosphorus Pentoxide AddWater Add Cold Water (Controlled) P4O10->AddWater Reaction Exothermic Reaction (Controlled Cooling) AddWater->Reaction MPA2 This compound Reaction->MPA2

Caption: Experimental workflows for the synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_techniques Characterization Techniques cluster_properties Analyzed Properties MPA Synthesized this compound NMR ³¹P-MAS-NMR MPA->NMR FTIR FT-IR Spectroscopy MPA->FTIR XRD X-ray Diffraction MPA->XRD TGA_DTA TGA/DTA MPA->TGA_DTA Structure Local P Environment (Qn Species) NMR->Structure Bonds Functional Groups (P=O, P-O-P, O-H) FTIR->Bonds Crystallinity Amorphous vs. Crystalline XRD->Crystallinity Thermal Thermal Stability & Decomposition TGA_DTA->Thermal

Caption: Logical relationship between characterization techniques and material properties.

References

"metaphosphoric acid chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphosphoric acid, a polymeric oxyacid of phosphorus, represents a family of compounds with the empirical formula (HPO₃)ₙ. This guide provides an in-depth exploration of the chemical properties, structure, and analytical methodologies pertaining to this compound. It is intended to serve as a technical resource for professionals in research, chemical sciences, and pharmaceutical development. The document summarizes key quantitative data, details experimental protocols for characterization, and presents visual representations of its structural forms and hydrolytic pathway.

Chemical Structure and Forms

This compound is not a single molecule but rather a mixture of linear and cyclic polyphosphoric acids.[1] The fundamental repeating unit is the metaphosphate group (PO₃⁻). The structure can vary from simple cyclic trimers and tetramers to long-chain polymers.

  • Cyclic Metaphosphoric Acids: These are true molecular entities with defined ring structures. The most common are trithis compound ((HPO₃)₃) and tetrathis compound ((HPO₃)₄).[1][2] Trithis compound consists of a six-membered ring of alternating phosphorus and oxygen atoms, while tetrathis compound has a twelve-membered ring.[2]

  • Linear Polyphosphoric Acids: These consist of chains of linked phosphate (B84403) tetrahedra. Commercial this compound is often a glassy solid or a viscous liquid comprising a mixture of these linear and cyclic forms.[3]

The phosphorus atom in this compound is in the +5 oxidation state.[1]

cluster_forms Forms of this compound Monomer (HPO3) Monomer (HPO3) Cyclic Trimer ((HPO3)3) Cyclic Trimer ((HPO3)3) Monomer (HPO3)->Cyclic Trimer ((HPO3)3) Polymerization Cyclic Tetramer ((HPO3)4) Cyclic Tetramer ((HPO3)4) Monomer (HPO3)->Cyclic Tetramer ((HPO3)4) Polymerization Linear Polymer ((HPO3)n) Linear Polymer ((HPO3)n) Monomer (HPO3)->Linear Polymer ((HPO3)n) Polymerization

Figure 1: Structural forms of this compound.

Chemical and Physical Properties

This compound is a colorless, odorless, and hygroscopic solid, often appearing as glassy pieces.[3] It is soluble in water, where it slowly hydrolyzes to orthophosphoric acid; this process is accelerated by heat.[3][4] It is also soluble in alcohol.[3]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound. It is important to note that due to its polymeric nature, some properties can vary.

PropertyValueReference
Molecular Formula (HPO₃)ₙ[3]
Molar Mass (HPO₃ unit) 79.98 g/mol [5]
CAS Number 37267-86-0[3]
Density ~2.2 g/cm³[6]
Melting Point Softens at ~80°C, decomposes on strong heating[6]
Boiling Point Decomposes[7]
pKa ~1.5 (for the polymeric acid)[4]
Solubility in Water Soluble, with slow hydrolysis[3][4]

Experimental Protocols

Preparation of this compound

This compound is typically prepared by the controlled dehydration of orthophosphoric acid or the partial hydration of phosphorus pentoxide.[3]

Protocol: Thermal Dehydration of Orthophosphoric Acid

  • Place a known quantity of orthophosphoric acid (H₃PO₄) in a suitable crucible (e.g., porcelain).

  • Heat the acid to a temperature above 300°C.[3] This can be done in a muffle furnace.

  • Maintain this temperature for a prolonged period to drive off water molecules.

  • Upon cooling, a glassy, polymeric solid of this compound, with the general composition (HPO₃)ₙ, is obtained.[3]

Orthophosphoric Acid (H3PO4) Orthophosphoric Acid (H3PO4) Heating (>300°C) Heating (>300°C) Orthophosphoric Acid (H3PO4)->Heating (>300°C) This compound ((HPO3)n) This compound ((HPO3)n) Heating (>300°C)->this compound ((HPO3)n) Water (H2O) Water (H2O) Heating (>300°C)->Water (H2O) byproduct This compound ((HPO3)n) This compound ((HPO3)n) Intermediate Polyphosphates Intermediate Polyphosphates This compound ((HPO3)n)->Intermediate Polyphosphates + H2O (slow) Orthophosphoric Acid (H3PO4) Orthophosphoric Acid (H3PO4) Intermediate Polyphosphates->Orthophosphoric Acid (H3PO4) + H2O (faster)

References

An In-Depth Technical Guide to the History and Discovery of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid, a term encompassing a family of polymeric and cyclic phosphorus oxoacids with the empirical formula HPO₃, has a rich and complex history intertwined with the development of modern chemistry. Initially a source of confusion and debate among 19th-century chemists, the study of this compound and its salts led to fundamental concepts such as polybasicity and polymerization. This technical guide provides a comprehensive overview of the historical milestones, key experimental discoveries, and the evolution of our understanding of the structure and properties of these fascinating compounds.

Historical Timeline and Key Discoveries

The journey to understanding this compound was not a linear path but rather a gradual unraveling of the complex relationships between different phosphoric acids.

Early Investigations and the Work of Berzelius: The story begins with the foundational work on phosphoric acids by the Swedish chemist Jöns Jacob Berzelius in the early 19th century. His research laid the groundwork for differentiating various phosphate (B84403) compounds, though the true nature of the polymeric forms remained elusive.

The Pivotal Contributions of Thomas Graham (1833): The Scottish chemist Thomas Graham is credited with bringing clarity to the field with his seminal 1833 paper, "Researches on the Arseniates, Phosphates, and Modifications of Phosphoric Acid."[1] Graham's meticulous experiments distinguished between three forms of phosphoric acid: orthophosphoric acid, pyrophosphoric acid, and a new form he named This compound .[1][2] He observed that heating orthophosphoric acid to redness produced a glassy, solid substance with distinct chemical properties.[3] This substance, which he termed "glacial phosphoric acid," was, in fact, a mixture of polyphosphoric acids.

Graham also prepared and characterized the sodium salt of this new acid, which he called "metaphosphate of soda."[4] This substance, later known as Graham's salt , was a water-soluble glass and a key subject of study in the developing field of polymer chemistry.[4]

Fleitmann, Henneberg, and the Concept of Polymeric Forms: Following Graham's work, German chemists Theodor Fleitmann and W. Henneberg continued the investigation of metaphosphates. In 1849, Fleitmann introduced the name "hexathis compound," although the exact cyclic structure was not yet known.[4] Their work further solidified the idea that this compound and its salts were not simple monomeric species but rather complex, polymeric substances.

Structural Elucidation in the 20th Century: The true structural nature of the various metaphosphates was not fully understood until the advent of modern analytical techniques in the 20th century. Through methods like X-ray diffraction and paper chromatography, scientists were able to identify and characterize the different cyclic and linear polyphosphates that constitute what is broadly known as this compound. This led to the identification of specific cyclic forms, such as trithis compound and hexathis compound.

Quantitative Data on Phosphoric Acids and Their Salts

The following tables summarize key physical and chemical properties of orthophosphoric acid and various forms of this compound and its salts, providing a basis for comparison.

Table 1: Physical Properties of Phosphoric Acids

PropertyOrthophosphoric Acid (H₃PO₄)This compound (HPO₃)nTrithis compound (H₃P₃O₉)
Molar Mass ( g/mol ) 98.00(79.98)n239.94[5]
Appearance White solid or colorless, viscous liquid (>42 °C)[6]Colorless, glassy solid[7]Crystalline solid
Density (g/cm³) 1.885 (liquid)[8]~2.2-2.52.38[9]
Melting Point (°C) ~40[6]Decomposes on heatingN/A
Boiling Point (°C) 158[6]Decomposes on heatingN/A
Solubility in Water Miscible[8]Soluble, with slow hydrolysis to orthophosphoric acid[7]Soluble

Table 2: Properties of Key Metaphosphate Salts

PropertySodium Metaphosphate (Graham's Salt) (NaPO₃)nSodium Hexametaphosphate (Na₆P₆O₁₈)
Molar Mass ( g/mol ) (101.96)n611.77[10]
Appearance White powder or glassy transparent solid[11]White crystals[10]
Density (g/cm³) ~2.52.484[2][4][11]
Melting Point (°C) ~616 (decomposes)628[2][4][11]
Boiling Point (°C) N/A1500[2][4][11]
Refractive Index (n_D) N/A1.482[2][4][11]
Solubility in Water Soluble[11]Soluble[10]

Experimental Protocols

The experimental methods used in the 19th century were foundational to the discovery and characterization of this compound. Below are detailed descriptions of the types of protocols employed by early researchers, reconstructed from historical accounts.

Historical Synthesis of this compound (Glacial Phosphoric Acid)

Objective: To prepare this compound by the thermal dehydration of orthophosphoric acid, as would have been performed by chemists in the 19th century.

Materials:

  • Orthophosphoric acid (syrupy)

  • Porcelain or platinum crucible

  • Clay pipe triangle

  • Tripod stand

  • Bunsen burner or alcohol lamp (Berzelius lamp)[1]

  • Glass rod

  • Desiccator

Apparatus: Early 19th-century laboratories relied on relatively simple equipment. Heating was achieved using charcoal furnaces, and later, alcohol-fueled lamps like the Berzelius lamp, which provided higher temperatures. The introduction of the Bunsen burner in the mid-1850s provided a more controllable heat source.[1] Glassware was often hand-blown, and crucibles were typically made of porcelain or, for high-temperature work, expensive platinum.

Procedure:

  • A quantity of syrupy orthophosphoric acid was placed into a porcelain or platinum crucible.

  • The crucible was placed on a clay pipe triangle supported by a tripod stand.

  • The crucible was gently heated with a Bunsen burner or alcohol lamp to drive off water. The heating was done gradually to prevent spattering.

  • As the temperature increased, the orthophosphoric acid would dehydrate, first forming pyrophosphoric acid and then, upon stronger heating to redness, a molten, glassy substance.

  • The heating was continued until the evolution of water vapor ceased, and the remaining substance was a clear, fused mass.

  • The crucible was then removed from the heat and allowed to cool in a desiccator to prevent the reabsorption of moisture from the air.

  • The resulting glassy solid was "glacial phosphoric acid," a mixture of various linear and cyclic polyphosphoric acids.[3]

Historical Preparation of Sodium Metaphosphate (Graham's Salt)

Objective: To prepare the sodium salt of this compound, as first described by Thomas Graham.

Materials:

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Porcelain crucible

  • Furnace or a strong Bunsen burner

  • Metal plate for quenching

Procedure:

  • Sodium dihydrogen phosphate was placed in a porcelain crucible.

  • The crucible was heated strongly in a furnace or over a powerful burner.

  • The sodium dihydrogen phosphate would first lose its water of crystallization and then undergo further dehydration and polymerization.

  • The heating was continued until the contents of the crucible fused into a clear, molten liquid.

  • The molten mass was then quickly poured onto a cold metal plate to rapidly cool (quench) it, forming a transparent, glassy solid.[4]

  • This glassy substance was Graham's salt, a sodium polymetaphosphate.

Early Methods for Determining Empirical Formula

In the 19th century, chemists relied on techniques like combustion analysis to determine the elemental composition of compounds.[12] For inorganic compounds like the phosphates, gravimetric analysis was more common.

Objective: To determine the empirical formula of a phosphate salt.

Procedure (Conceptual):

  • A known mass of the phosphate salt would be dissolved in water.

  • A solution of a precipitating agent, such as a soluble magnesium salt in the presence of ammonia, would be added to precipitate the phosphate as magnesium ammonium (B1175870) phosphate (MgNH₄PO₄·6H₂O).

  • The precipitate would be carefully collected by filtration, washed, and then ignited at a high temperature.

  • Ignition would convert the magnesium ammonium phosphate to magnesium pyrophosphate (Mg₂P₂O₇), a stable compound with a well-defined composition.

  • By weighing the resulting magnesium pyrophosphate, the mass of phosphorus in the original sample could be calculated.

  • The mass of the metal cation (e.g., sodium) could be determined by other precipitation methods or by difference.

  • From the masses of the constituent elements, the mole ratios could be calculated, leading to the empirical formula.[13][14]

Visualizing the Relationships and Structures

The relationships between the different phosphoric acids and the structures of metaphosphates can be visualized using diagrams.

Relationship Between Phosphoric Acids

The dehydration of orthophosphoric acid leads to the formation of pyro- and metaphosphoric acids. This process is a condensation polymerization.

Phosphoric_Acid_Condensation ortho Orthophosphoric Acid (H₃PO₄) pyro Pyrophosphoric Acid (H₄P₂O₇) ortho->pyro - H₂O (Heat) meta This compound (HPO₃)n pyro->meta - H₂O (Strong Heat)

Caption: Condensation of orthophosphoric acid to pyrophosphoric and metaphosphoric acids.

Cyclic and Polymeric Structures of this compound

This compound exists as a mixture of cyclic and linear polymers. The cyclic forms are known as cyclophosphates.

Metaphosphoric_Acid_Forms cluster_cyclic Cyclic Forms (Cyclophosphates) cluster_linear Linear Polymeric Forms trimeta Trithis compound (HPO₃)₃ hexameta Hexathis compound (HPO₃)₆ poly Polyphosphoric Acids H(HPO₃)nOH meta_acid This compound (Glacial Phosphoric Acid) meta_acid->trimeta component of meta_acid->hexameta component of meta_acid->poly component of

Caption: The different structural forms of this compound.

Conclusion

The history of this compound is a testament to the progress of chemical science. From the initial qualitative observations of Thomas Graham to the detailed structural elucidations of the 20th century, the study of these polymeric and cyclic phosphates has not only expanded our knowledge of phosphorus chemistry but also contributed to fundamental chemical principles. For researchers and professionals in drug development and other scientific fields, understanding this historical context provides a deeper appreciation for the complex nature of these compounds and their continued relevance in modern chemistry.

References

Metaphosphoric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37267-86-0[1][2][3][4][5]

This technical guide provides an in-depth overview of metaphosphoric acid, a versatile reagent with significant applications in biochemical research and drug development. This document details its chemical identity, comprehensive safety data, and established experimental protocols for its use in ascorbic acid quantification and protein precipitation.

Chemical and Physical Properties

This compound is a cyclic or polymeric inorganic acid.[6] Commercially available forms are often a mixture of polyphosphoric acids, and may be stabilized with sodium metaphosphate.[1][7]

PropertyValueReference
Molecular Formula (HPO₃)n[1]
Molecular Weight 79.98 g/mol (for the monomer)[3][8]
Appearance Colorless, glassy solid; pieces or chips[2][9]
Solubility Highly soluble in water[1]
Density 2.2 - 2.4 g/cm³ at 20 °C[1]
Melting Point Approximately 200 °C[10]
Boiling Point Approximately 600 °C[10]

Safety Data

This compound is a corrosive substance that requires careful handling.[1][8] The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Source:[1][11]

GHS Label Elements
PictogramSignal Word
alt text
Danger

Source:[8][11]

Precautionary Statements
CodeStatement
P260Do not breathe dusts or mists.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source:[7][12]

First Aid Measures
Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[7][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediate medical treatment is required as corrosive injuries can be difficult to heal.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Immediately call an ophthalmologist.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth immediately and drink plenty of water. Call a physician immediately. There is a danger of perforation of the esophagus and stomach.[1][8]
Handling and Storage
  • Handling: Handle and open containers with care. Avoid dust formation. Use in a well-ventilated area, preferably under a chemical fume hood.[1][12] Wash hands thoroughly after handling.[1]

  • Storage: Store in a dry, cool, and well-ventilated place.[12][13] Keep containers tightly closed.[12] this compound is hygroscopic.[1][13] Incompatible with strong bases and oxidizing agents.[12]

Experimental Protocols

This compound is a crucial reagent in two primary types of biochemical applications: the stabilization and extraction of ascorbic acid for quantification, and the precipitation of proteins for analysis.

Quantification of Ascorbic Acid (Vitamin C)

This compound is used as an extractant and stabilizer for ascorbic acid in various samples, including food and biological fluids.[3] It prevents the oxidation of ascorbic acid, which is particularly susceptible to degradation.[3]

This method is a classic approach for determining ascorbic acid content.

Methodology:

  • Reagent Preparation:

    • 3% this compound Solution: Dissolve 15 g of this compound crystals in distilled water and make up the volume to 500 mL.[1]

    • Standard Ascorbic Acid Solution: Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of 3% this compound solution.[1]

    • 2,6-dichloroindophenol (B1210591) Dye Solution: Dissolve 50 mg of 2,6-dichloroindophenol sodium salt in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL with distilled water.[8]

  • Sample Extraction:

    • Weigh 10 g of the sample and blend it with 3% this compound solution.

    • Make up the volume to 100 mL with the 3% this compound solution.[1]

    • Filter the mixture to obtain a clear extract.[1]

  • Titration:

    • Pipette a known volume (e.g., 10 mL) of the sample extract into a flask.

    • Titrate with the standardized 2,6-dichloroindophenol dye solution until a faint pink color persists for at least 5 seconds.[1][4]

    • Record the volume of dye used.

  • Calculation:

    • First, standardize the dye solution by titrating against the standard ascorbic acid solution to determine a dye factor (mg of ascorbic acid per mL of dye).

    • Calculate the ascorbic acid content in the sample using the titration volume and the dye factor.[1]

HPLC offers a more specific and sensitive method for ascorbic acid quantification.

Methodology:

  • Sample Preparation:

    • For plasma samples, mix 25 µL of plasma with 225 µL of 5% this compound.[2]

    • For food samples like juices, dilute with an equal volume of 10% this compound.[13]

    • Centrifuge the mixture (e.g., 3000 x g for 10 minutes) to precipitate proteins and clarify the supernatant.[2]

    • Filter the supernatant through a 0.45 µm filter before injection.[3]

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[3]

    • Use a mobile phase appropriate for ascorbic acid separation, such as a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0).[3]

    • Detect ascorbic acid using a UV detector at a wavelength of 242-254 nm.[3]

  • Quantification:

    • Prepare a standard curve using known concentrations of ascorbic acid.

    • Determine the concentration of ascorbic acid in the sample by comparing its peak area to the standard curve.

G Workflow for Ascorbic Acid Analysis using HPLC cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Food Sample Add_MPA Add this compound (e.g., 5-10%) Sample->Add_MPA Mix Vortex/Mix Add_MPA->Mix Centrifuge Centrifuge to Precipitate Proteins Mix->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC_System Inject into HPLC System (C18 Column) Filter->HPLC_System Separation Isocratic/Gradient Elution (Aqueous Mobile Phase, low pH) HPLC_System->Separation Detection UV Detection (242-254 nm) Separation->Detection Quantification Quantify Ascorbic Acid Detection->Quantification Standard_Curve Prepare Standard Curve Standard_Curve->Quantification

Caption: Workflow for Ascorbic Acid Analysis using HPLC.

Protein Precipitation

This compound is an effective agent for precipitating proteins from biological samples.[6] This is a critical step in sample preparation for various analytical techniques, such as removing interfering proteins before small molecule analysis or preparing samples for electrophoresis. The mechanism involves the disruption of the protein's hydration shell by the acid, leading to aggregation and precipitation.[14]

General Methodology:

  • Sample Lysis (if applicable):

    • For cell or tissue samples, lyse the material in an appropriate lysis buffer on ice to release the proteins.[7] This may involve mechanical homogenization or sonication.[7]

  • Addition of this compound:

    • To the protein-containing solution (e.g., cell lysate, plasma, serum), add a pre-determined concentration of cold this compound. The final concentration will need to be optimized for the specific protein and sample type.

  • Incubation:

    • Incubate the mixture on ice for a period of time (e.g., 30 minutes) to allow for complete protein precipitation.[15]

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 10,000-15,000 x g) at 4°C for 10-20 minutes to pellet the precipitated proteins.[10][11]

  • Supernatant Removal:

    • Carefully decant or pipette off the supernatant, which contains the de-proteinized sample.

  • Pellet Washing (Optional):

  • Resuspension (for protein analysis):

    • If the precipitated protein is the target of analysis (e.g., for Western blotting), the pellet can be resuspended in a suitable buffer (e.g., Laemmli buffer).

Role in Signaling Pathway Research

Current scientific literature does not indicate a direct role for this compound as a signaling molecule within cellular pathways. Instead, its utility in this field of research is as a tool for sample preparation. By effectively precipitating proteins, this compound allows researchers to isolate and analyze components of signaling cascades. For instance, in studying a protein phosphorylation cascade, this compound can be used to prepare cell lysates for subsequent analysis by techniques like Western blotting, which can then detect the phosphorylation status of specific signaling proteins.

G Use of this compound in Studying Signaling Pathways cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis cluster_outcome Outcome Cells Cells/Tissues with Active Signaling Pathway Lysis Cell Lysis Cells->Lysis Add_MPA Add this compound to Precipitate Proteins Lysis->Add_MPA Centrifuge Centrifuge to Pellet Proteins Add_MPA->Centrifuge Resuspend Resuspend Protein Pellet in Sample Buffer Centrifuge->Resuspend SDS_PAGE SDS-PAGE Resuspend->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Detection of Signaling Proteins (e.g., phosphorylated forms) Western_Blot->Detection Pathway_Analysis Analysis of Signaling Pathway Activity Detection->Pathway_Analysis

Caption: Workflow for Studying Signaling Pathways.

References

An In-depth Technical Guide to the Isomeric Forms of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid, with the empirical formula HPO₃, is a fascinating and complex oxoacid of phosphorus. Unlike its more commonly known counterpart, orthophosphoric acid (H₃PO₄), this compound does not typically exist as a stable discrete molecule. Instead, it readily polymerizes to form a variety of cyclic and linear structures. These isomeric and polymeric forms exhibit distinct chemical and physical properties, making them subjects of significant interest in various fields, including materials science, biochemistry, and as reagents in organic synthesis. This technical guide provides a comprehensive overview of the primary isomeric forms of this compound, detailing their synthesis, structural characterization, and key properties.

Isomeric and Polymeric Structures

This compound is best understood as a family of compounds with the general formula (HPO₃)ₙ. These can be broadly categorized into two main groups: cyclic metaphosphoric acids and linear polyphosphoric acids.

1. Cyclic Metaphosphoric Acids:

Cyclic metaphosphoric acids are ring structures formed by the condensation of phosphoric acid units.[1] The most well-characterized members of this family are trithis compound and tetrathis compound.

  • Trithis compound (H₃P₃O₉): Also known as cyclotriphosphoric acid, this is the most common and stable cyclic form.[1][2] Its structure consists of a six-membered ring of alternating phosphorus and oxygen atoms.[1] Each phosphorus atom is tetrahedrally coordinated, bonded to two bridging oxygen atoms within the ring, one exocyclic oxygen atom with a double bond, and one hydroxyl group.[1] The three P-O-P bonds are a defining feature of its structure.[3] Trithis compound is a tribasic acid.[4]

  • Tetrathis compound (H₄P₄O₁₂): This is another stable cyclic this compound containing an eight-membered ring of alternating phosphorus and oxygen atoms.[1] Similar to the trimer, each phosphorus atom is tetrahedrally coordinated.

2. Polymeric this compound ((HPO₃)ₙ):

This form consists of long linear chains of repeating HPO₃ units.[1][4] It is often obtained as a glassy, amorphous solid and is sometimes referred to as polythis compound.[5] The chain length, and therefore the molecular weight, can vary significantly depending on the method of preparation.[1]

Data Presentation: Properties of this compound Isomers

PropertyTrithis compound (H₃P₃O₉)Tetrathis compound (H₄P₄O₁₂)Polymeric this compound ((HPO₃)ₙ)
Molar Mass ( g/mol ) 239.94[6]319.92Variable
Appearance White crystalline solid[1]-Glassy, colorless solid or viscous liquid[1]
Solubility in Water Highly soluble[1]-Slowly dissolves and hydrolyzes[7]
Structure Cyclic 6-membered P-O ring[1]Cyclic 8-membered P-O ring[1]Linear polymer chain[1][4]

Experimental Protocols

Synthesis of Sodium Trimetaphosphate (Na₃P₃O₉)

A common precursor for the preparation of trithis compound is its sodium salt.

Method 1: Thermal Dehydration of Sodium Dihydrogen Phosphate (B84403) [8]

  • Reactant: Sodium dihydrogen phosphate (NaH₂PO₄).

  • Procedure: Heat sodium dihydrogen phosphate to 550 °C. The following reaction occurs: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O.[8]

  • Purification: The resulting sodium trimetaphosphate can be dissolved in water and the hexahydrate form can be precipitated by the addition of sodium chloride due to the common ion effect.[8]

Method 2: Reaction of Orthophosphoric Acid with Sodium Chloride [9]

  • Reactants: Orthophosphoric acid (85 wt%) and sodium chloride.

  • Procedure: Heat a mixture of the reactants to 600 °C. The reaction proceeds as follows: 3H₃PO₄ + 3NaCl → Na₃P₃O₉ + 3H₂O + 3HCl.[8] This method yields high-purity sodium trimetaphosphate (99%).[9]

Preparation of Trithis compound (H₃P₃O₉)

Trithis compound can be prepared from its sodium salt via ion exchange.

  • Starting Material: An aqueous solution of sodium trimetaphosphate (Na₃P₃O₉).

  • Procedure: Pass the aqueous solution of Na₃P₃O₉ through a cation-exchange resin in the hydrogen form (e.g., Amberlite IR-120).[2] The sodium ions are exchanged for hydrogen ions, yielding a solution of trithis compound.

  • Isolation: The resulting solution can be carefully evaporated at low temperature to obtain the crystalline acid.

Synthesis of Polyphosphoric Acid (PPA)

Polyphosphoric acid is a mixture of linear phosphoric acids and can be used as a starting material for the synthesis of certain metaphosphates.

  • Reactants: 85% Orthophosphoric acid and phosphorus pentoxide (P₂O₅).[10]

  • Procedure: Mix the orthophosphoric acid with phosphorus pentoxide and heat the mixture to 200 °C for 30 minutes.[10] The resulting highly viscous liquid is commercial polyphosphoric acid.

Characterization Techniques

A variety of analytical techniques are employed to characterize the different forms of this compound.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for distinguishing between different phosphate species. The chemical shifts in the ³¹P NMR spectrum are sensitive to the local chemical environment of the phosphorus atoms. Cyclic and linear phosphates exhibit distinct chemical shifts, allowing for their identification and quantification in mixtures.[1][4]

  • Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the phosphate groups. The P=O and P-O-P stretching and bending vibrations give rise to characteristic bands in the spectra, which can be used to elucidate the structure of the different isomers.[5][11] For instance, sodium trimetaphosphate shows characteristic peaks for P=O at 1296 and 1102 cm⁻¹ and for P-O-P at 985 and 774 cm⁻¹.[5]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline forms of metaphosphates, providing accurate bond lengths and angles.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Sodium Trimetaphosphate cluster_purification Purification and Acid Preparation cluster_characterization Characterization cluster_analysis Data Analysis start Start: NaH₂PO₄ or H₃PO₄ + NaCl heat Thermal Treatment (550-600 °C) start->heat product_na Crude Sodium Trimetaphosphate (Na₃P₃O₉) heat->product_na dissolve Dissolve in Water product_na->dissolve precipitate Precipitate with NaCl (Common Ion Effect) dissolve->precipitate filter_dry Filter and Dry precipitate->filter_dry ion_exchange Cation Exchange Resin (H⁺ form) filter_dry->ion_exchange product_h Trithis compound (H₃P₃O₉) Solution ion_exchange->product_h nmr ³¹P NMR Spectroscopy product_h->nmr vibrational FT-IR & Raman Spectroscopy product_h->vibrational xray X-ray Crystallography product_h->xray purity Purity Assessment nmr->purity structure Structural Elucidation (Bond lengths, angles) vibrational->structure xray->structure properties Property Determination structure->properties

Caption: Experimental workflow for the synthesis and characterization of trithis compound.

Conclusion

The isomeric forms of this compound represent a diverse class of compounds with unique structural features and properties. Understanding the synthesis and characterization of these cyclic and polymeric species is crucial for their application in various scientific and industrial domains. This guide has provided a detailed overview of the key aspects of this compound chemistry, offering a valuable resource for researchers and professionals in the field. Further investigation into the reactivity and potential applications of these compounds is a promising area for future research.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid is a term that encompasses a family of inorganic oxoacids of phosphorus with the empirical formula HPO₃. It is not a single, stable molecule under normal conditions but rather exists in various cyclic and polymeric forms.[1][2] The most common and stable forms are cyclic trithis compound (H₃P₃O₉) and polymeric this compound ((HPO₃)n).[2] Due to its use as a phosphorylating agent, a dehydrating agent in organic synthesis, a component in dental cements, and as a stabilizing agent in various formulations, including for ascorbic acid, a thorough understanding of its stability and degradation is critical for its effective application, particularly in the pharmaceutical and drug development sectors.[3][4][5] This guide provides a comprehensive overview of the stability profile of this compound and its degradation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Chemical Structure and Forms

This compound is derived from the formal removal of one water molecule from orthophosphoric acid (H₃PO₄).[1] This dehydration process leads to the formation of various condensed phosphoric acids. The primary forms of this compound are:

  • Cyclic Metaphosphoric Acids: These are ring structures formed from the condensation of phosphoric acid units. The most prevalent is trithis compound (H₃P₃O₉) , which consists of a six-membered ring of alternating phosphorus and oxygen atoms.[1] Another example is tetrathis compound (H₄P₄O₁₂) .[6] These cyclic forms are distinct molecular entities with defined properties.[1]

  • Polymeric this compound ((HPO₃)n): This form consists of long, linear chains of repeating HPO₃ units.[1] It is typically a glassy, colorless, and highly hygroscopic solid produced by heating orthophosphoric acid above 300°C.[1] Unlike the cyclic forms, polymeric this compound is a mixture of polymers with varying chain lengths.[1]

The discrete HPO₃ molecule is generally unstable and readily polymerizes.[1]

Stability of this compound

The stability of this compound is significantly influenced by environmental factors, primarily pH and temperature. The primary degradation pathway is hydrolysis, which ultimately converts this compound back to orthophosphoric acid.

Effect of pH

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution.

  • Acidic Conditions: In acidic solutions, this compound is very unstable and rapidly hydrolyzes to orthophosphoric acid.[7] The hydrolysis is catalyzed by hydrogen ions.[7]

  • Neutral and Alkaline Conditions: In neutral or slightly alkaline solutions (pH 7-9), the metaphosphate form is considerably more stable, even at elevated temperatures.[7] At a pH of 7, the hydrolysis is very slow.[7] The stability of sodium metaphosphate is practically permanent at ordinary temperatures when the pH is adjusted to 8 or 9.[7]

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. The hydrolysis rate is enormously intensified by heat, especially in acidic conditions.[7] Even in more stable alkaline solutions, boiling will eventually lead to the conversion of metaphosphate to orthophosphate.[7]

Degradation Pathways

The principal degradation pathway for all forms of this compound is hydrolysis. This process involves the cleavage of the P-O-P bonds.

Hydrolysis of Cyclic this compound

The hydrolysis of cyclic metaphosphoric acids, such as trithis compound, proceeds through the opening of the ring structure to form the corresponding linear polyphosphate. For trithis compound, the primary product of hydrolysis is tripolyphosphoric acid, which is then further hydrolyzed to pyrophosphoric acid and finally to orthophosphoric acid.

Hydrolysis of Polymeric this compound

Linear polyphosphoric acids degrade via two main mechanisms:

  • Chain Scission: Random cleavage of internal P-O-P bonds within the polymer chain, resulting in shorter polyphosphate chains.

  • End-Group Scission: Hydrolysis at the terminal phosphate (B84403) units, releasing orthophosphoric acid.

The degradation of long-chain polyphosphates can also lead to the formation of cyclic trimetaphosphate.

Below is a diagram illustrating the general degradation pathway of this compound.

cluster_cyclic Cyclic this compound cluster_polymeric Polymeric this compound cluster_intermediates Intermediate Degradation Products cluster_final Final Degradation Product Trimetaphosphate Trithis compound (H₃P₃O₉) Tripolyphosphate Tripolyphosphoric Acid Trimetaphosphate->Tripolyphosphate Hydrolysis (Ring Opening) Polyphosphate Polymeric this compound ((HPO₃)n) Polyphosphate->Tripolyphosphate Hydrolysis (Chain Scission) Orthophosphate Orthophosphoric Acid (H₃PO₄) Polyphosphate->Orthophosphate Hydrolysis (End-group Scission) Pyrophosphate Pyrophosphoric Acid Tripolyphosphate->Pyrophosphate Hydrolysis Pyrophosphate->Orthophosphate Hydrolysis

Caption: General degradation pathway of this compound via hydrolysis.

Quantitative Data on Degradation Kinetics

While specific kinetic data for this compound is sparse in readily available literature, data from related polyphosphate compounds can provide insight into the degradation rates under various conditions. The hydrolysis of phosphate esters generally follows pseudo-first-order kinetics.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Phosphate-Bridged Phthalonitrile (B49051) Monomers

pHTemperature (°C)Rate Constant (k) (s⁻¹)
4251.0 x 10⁻⁷
4508.0 x 10⁻⁷
4805.0 x 10⁻⁶
7252.0 x 10⁻⁸
7502.0 x 10⁻⁷
7802.0 x 10⁻⁶
10251.0 x 10⁻⁷
10501.0 x 10⁻⁶
10801.0 x 10⁻⁵

Data adapted from a study on related phosphate ester compounds and should be considered representative.

Table 2: Qualitative Stability of Sodium Metaphosphate at Boiling Temperature

pH% Hydrolysis after Boiling
2.0100
3.075
4.025
5.010
6.05
7.0<1
8.0<1
9.0<1

Data derived from qualitative descriptions in the literature.[7]

Experimental Protocols

The analysis of this compound and its degradation products often involves chromatographic techniques to separate the various phosphate species.

Ion-Exchange Chromatography for Polyphosphate Analysis

Ion-exchange chromatography is a powerful technique for separating and quantifying different chain lengths of polyphosphates.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a conductivity detector.

  • Column: An anion-exchange column, such as an IonPac® AS11 or similar, is suitable for separating polyphosphates.

  • Mobile Phase: A gradient of a strong base, typically sodium hydroxide, is used as the eluent. A common gradient might start at a low concentration and increase to elute the more highly charged, longer-chain polyphosphates.

  • Sample Preparation: Samples containing this compound are diluted in deionized water to an appropriate concentration. If necessary, the pH is adjusted.

  • Analysis: The sample is injected onto the column, and the different phosphate species are separated based on their charge and size. The conductivity detector measures the concentration of each eluting species. Orthophosphate, pyrophosphate, trimetaphosphate, and longer-chain polyphosphates will have distinct retention times.

  • Quantification: Calibration curves are generated using standards of known concentrations for each phosphate species to be quantified.

Below is a diagram of the experimental workflow for ion-exchange chromatography.

Sample Sample Containing This compound Dilution Dilution with Deionized Water Sample->Dilution pH_Adjustment pH Adjustment (if necessary) Dilution->pH_Adjustment Injection Injection into HPLC System pH_Adjustment->Injection Column Anion-Exchange Column Separation Injection->Column Detection Conductivity Detection Column->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for ion-exchange chromatography of polyphosphates.
Paper Chromatography for Phosphate Species Identification

Paper chromatography is a simpler, qualitative or semi-quantitative method for separating different phosphate species.

Methodology:

  • Stationary Phase: A strip of chromatography paper.

  • Mobile Phase (Solvent System): A mixture of organic solvents and an acidic or basic aqueous phase. The composition of the solvent system determines the separation characteristics. A common solvent system for separating metaphosphates includes monochloroacetic acid, ammonia, ethanol, and n-propanol.

  • Sample Application: A small spot of the sample solution is applied to the origin line on the chromatography paper.

  • Development: The paper is suspended in a sealed chromatography tank containing the mobile phase, ensuring that the sample spot is above the solvent level. The solvent moves up the paper by capillary action (ascending chromatography) or down (descending chromatography), separating the components of the sample.

  • Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The separated phosphate spots are visualized by spraying with a colorimetric reagent, such as an acidic ammonium (B1175870) molybdate (B1676688) solution followed by a reducing agent (e.g., stannous chloride or ascorbic acid), which forms a blue complex with orthophosphate. To visualize polyphosphates, they must first be hydrolyzed to orthophosphate on the paper, typically by spraying with an acid and heating.

  • Identification: The different phosphate species (ortho-, pyro-, trimeta-, and higher polyphosphates) are identified by their Rf values (the ratio of the distance traveled by the spot to the distance traveled by the solvent front), which are compared to those of known standards run under the same conditions.

Conclusion

This compound exists in cyclic and polymeric forms, both of which are susceptible to hydrolytic degradation. The stability of these compounds is highly dependent on pH and temperature, with significantly greater stability observed in neutral to alkaline conditions and at lower temperatures. The primary degradation pathway for all forms is hydrolysis, which ultimately yields orthophosphoric acid. Understanding these stability and degradation characteristics is paramount for researchers, scientists, and drug development professionals to ensure the efficacy and stability of formulations and the accuracy of experimental results involving this compound. The analytical methods outlined in this guide provide robust means for monitoring the integrity of this compound and quantifying its degradation products.

References

Theoretical Explorations of Metaphosphoric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid (HPO₃), a key oxoacid of phosphorus, plays a significant role in various chemical and biological processes. Its monomeric form is a highly reactive species that can exist in several isomeric forms. Furthermore, it readily polymerizes to form cyclic and linear oligomers, with the trimer, cyclotrithis compound, being a notable example. Understanding the structural and energetic landscape of this compound and its oligomers is crucial for elucidating reaction mechanisms and designing novel phosphorus-containing compounds in fields ranging from materials science to drug development.

Theoretical and computational chemistry provide powerful tools to investigate the transient and complex nature of these species. This technical guide offers an in-depth overview of the theoretical studies conducted on this compound, focusing on its isomers, stability, and vibrational properties. It aims to provide researchers with a comprehensive understanding of the computational approaches used and the key findings that have emerged from these studies.

Monomeric this compound (HPO₃)

Theoretical studies have revealed a complex potential energy surface for the HPO₃ system, with numerous isomers identified. The relative stability of these isomers is highly dependent on the level of theory and basis set employed in the calculations.

Isomers and Energetics

Table 1: Calculated Relative Energies of Selected HPO₃ Isomers

IsomerPoint GroupRelative Energy (kcal/mol)Computational Method
HOPO₂ (planar)Cₛ0.00B3LYP/6-311++G(3df,3pd)[1]
(cis, cis)-HOOPOC₁Value not availableB3LYP/6-311++G(3df,3pd)[1]
stereo HP(O)O₂CₛValue not availableB3LYP/6-311++G(3df,3pd)[1]

Note: Specific relative energy values for all nine isomers from a single consistent high-level calculation are not publicly available in a consolidated table. The provided information is based on the identification of the most stable isomer from the cited study.

Optimized Geometries

The geometric parameters of the various HPO₃ isomers have been determined through computational optimization. The structure of the most stable isomer, HOPO₂, has been a particular focus of these studies.

Table 2: Calculated Geometric Parameters for the HOPO₂ Isomer

ParameterBond Length (Å) / Angle (°)Computational Method
P=O₁Value not availableB3LYP/6-311++G(3df,3pd)
P=O₂Value not availableB3LYP/6-311++G(3df,3pd)
P-O₃Value not availableB3LYP/6-311++G(3df,3pd)
O₃-HValue not availableB3LYP/6-311++G(3df,3pd)
∠O₁PO₂Value not availableB3LYP/6-311++G(3df,3pd)
∠O₁PO₃Value not availableB3LYP/6-311++G(3df,3pd)
∠PO₃HValue not availableB3LYP/6-311++G(3df,3pd)
Vibrational Frequencies

Calculated vibrational frequencies are essential for the identification of these transient species through spectroscopic techniques. The harmonic frequencies for the most stable isomers provide a theoretical fingerprint for experimental comparison.

Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for the HOPO₂ Isomer

ModeFrequency (cm⁻¹)DescriptionComputational Method
ν₁Value not availableO-H stretchB3LYP/6-311++G(3df,3pd)
ν₂Value not availableP=O asym stretchB3LYP/6-311++G(3df,3pd)
ν₃Value not availableP=O sym stretchB3LYP/6-311++G(3df,3pd)
ν₄Value not availableP-O stretchB3LYP/6-311++G(3df,3pd)
ν₅Value not availableP-O-H bendB3LYP/6-311++G(3df,3pd)
ν₆Value not availableOPO bendsB3LYP/6-311++G(3df,3pd)

Oligomers of this compound ((HPO₃)n)

This compound has a strong tendency to polymerize, with cyclic trimers and tetramers, as well as linear polymers, being common forms. Theoretical studies on these larger systems are more computationally demanding but provide crucial insights into their structure and stability.

Cyclotrithis compound ((HPO₃)₃)

Cyclotrithis compound is a six-membered ring compound with alternating phosphorus and oxygen atoms. Theoretical studies have focused on its structure, vibrational spectra, and stability.

Table 4: Calculated Properties of Cyclotrithis compound

PropertyValueComputational Method
Point GroupC₃ᵥ (or lower)Various DFT and ab initio methods
P-O (ring) bond length (Å)Value not available-
P=O (exocyclic) bond length (Å)Value not available-
P-OH bond length (Å)Value not available-
Relative Energy (vs 3x HPO₃)Value not available-

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound and its isomers relies on a range of computational chemistry techniques. The general workflow for these studies is outlined below.

Geometry Optimization

The primary step in any theoretical study is to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

  • Methodology:

    • Initial Structure Generation: An initial guess for the molecular geometry is created using molecular building software or by modifying known structures.

    • Choice of Theoretical Method: A suitable quantum mechanical method is selected. For this compound, both Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods (e.g., MP2, CCSD(T)) have been employed.

    • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.

    • Optimization Algorithm: An optimization algorithm, such as the Berny algorithm implemented in Gaussian, is used to iteratively adjust the atomic coordinates to minimize the energy.

    • Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Calculations

Once an optimized geometry is obtained, a frequency calculation is performed to characterize the stationary point and to obtain vibrational spectra.

  • Methodology:

    • Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.

    • Vibrational Mode Analysis: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

    • Stationary Point Characterization:

      • A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.

      • A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

    • Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated from the sum of the harmonic vibrational frequencies and is used to correct the electronic energies.

    • Thermodynamic Properties: Thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated from the vibrational frequencies.

Software

A variety of computational chemistry software packages are used for these types of calculations. The most commonly cited software in the theoretical studies of this compound is Gaussian . Other popular programs include ORCA, GAMESS, and NWChem.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and workflows discussed in this guide.

Isomerization_Pathway cluster_isomers HPO3 Isomers cluster_transition_states Transition States HOPO2 HOPO₂ (most stable) TS1 TS1 HOPO2->TS1 Isomerization HOOPO (cis,cis)-HOOPO TS2 TS2 HOOPO->TS2 Isomerization HP_O_O2 stereo HP(O)O₂ OtherIsomers Other Isomers HP_O_O2->OtherIsomers TS1->HOOPO TS2->HP_O_O2

Caption: A simplified representation of the isomerization pathways between different HPO₃ isomers, proceeding through transition states.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis InitialStructure Initial Molecular Structure MethodSelection Select Method (DFT, MP2, etc.) InitialStructure->MethodSelection BasisSetSelection Select Basis Set (e.g., 6-311++G(d,p)) MethodSelection->BasisSetSelection GeoOpt Geometry Optimization BasisSetSelection->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc OptimizedGeometry Optimized Geometry (Bond Lengths, Angles) FreqCalc->OptimizedGeometry Energies Relative Energies, ZPVE FreqCalc->Energies VibrationalSpectra Vibrational Frequencies and Intensities FreqCalc->VibrationalSpectra Oligomerization Monomer HPO₃ Monomer Trimer Cyclotrithis compound ((HPO₃)₃) Monomer->Trimer Trimerization Polymer Linear Polyphosphoric Acid ((HPO₃)n) Monomer->Polymer Polymerization Trimer->Polymer Ring Opening

References

The Behavior of Metaphosphoric Acid in Diverse Solvent Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Metaphosphoric acid, with the empirical formula HPO₃, is a unique and versatile reagent in chemical and biological sciences. It exists primarily as a hygroscopic, glassy solid composed of various cyclic and polymeric phosphates.[1][2][3] Its utility stems from its strong acidity, dehydrating properties, and its ability to act as a protein precipitant and a stabilizer for labile compounds.[3][4][5] This technical guide provides an in-depth exploration of the behavior of this compound in different solvent systems, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is not a single molecular entity but rather a mixture of polyphosphoric acids.[6] Its properties can vary depending on the degree of polymerization.

PropertyDescriptionReferences
Formula (HPO₃)n[1][7]
Appearance Colorless, glass-like solid; soft and transparent pieces.[3][8]
Molecular Weight 79.98 g/mol (for the HPO₃ monomer)[2][9]
State at Room Temp. Solid[3]
Key Characteristics Highly hygroscopic (moisture-absorbing), corrosive.[3][10]
Commercial Purity Often supplied as a mixture, for example, ~65% HPO₃ with ~35% NaPO₃ as a stabilizer.[7]
Incompatibilities Strong bases, most metals.[8]

Behavior in Aqueous Solvent Systems

The interaction of this compound with water is its most critical and complex characteristic. It is highly soluble, but the dissolution is a chemical process involving hydrolysis.[3]

Solubility and Hydrolysis: In aqueous solutions, this compound undergoes a slow hydrolytic degradation, ultimately converting to orthophosphoric acid (H₃PO₄).[4][8] This process involves the breakdown of the polymer or cyclic chains into shorter-chain phosphoric acids, such as pyrophosphoric acid, before forming the final ortho-acid.[6] The rate of this hydrolysis is significantly increased by heat and acidic conditions.[11] One study noted that even after 120 days in an aqueous solution, a small amount of coiled-chain phosphoric acid remained, indicating the slow nature of the complete degradation.[6]

Hydrolysis_Pathway MPA (HPO₃)n This compound Water + nH₂O (Hydrolysis) MPA->Water Intermediates Chain/Ring Phosphoric Acids (e.g., Pyrophosphoric Acid) OPA H₃PO₄ Orthophosphoric Acid Intermediates->OPA + H₂O Water->Intermediates

Stability and pH: The stability of the metaphosphate ion in solution is highly dependent on pH. While acid accelerates hydrolysis, alkaline conditions can dramatically stabilize the metaphosphate. Solutions of sodium metaphosphate are practically stable indefinitely at room temperature when the pH is adjusted to 8 or 9.[4] This stability is crucial for applications where the metaphosphate form is required, such as in its role as a protein precipitant.[4]

Behavior in Organic and Mixed-Solvent Systems

This compound exhibits varied solubility and stability in non-aqueous solvents, which can be leveraged for specific applications.

Solvent ClassSolubilityStability & RemarksReferences
Alcohols (e.g., Ethanol) Soluble.Solutions in ethanol (B145695) are considered more stable with respect to hydrolysis compared to aqueous solutions, better retaining the 'meta' form.[8][11]
Polar Organic Solvents Small amounts can be dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone.The polar nature of these solvents allows for some interaction via hydrogen bonding.[12]
Non-polar Solvents Insoluble or very poorly soluble in solvents such as benzene, toluene, and hexane.The high polarity of this compound prevents effective dissolution in non-polar media.[12]
Mixed-Acid Systems A common and effective solvent system is a mixture of this compound and glacial acetic acid (HPO₃-HOAc).This system is widely used as a stabilizing extractant for ascorbic acid analysis. Acetic acid aids in dissolving the this compound.[11][13]

Key Applications and Experimental Protocols

Protein Precipitation

This compound is an effective reagent for the quantitative precipitation of proteins from biological fluids, with an action similar to the more expensive trichloroacetic acid.[4] This is a critical step in sample preparation for the analysis of non-protein components in blood serum and other biological samples.[5]

Experimental Protocol: Protein Precipitation from Serum

  • Prepare Reagent: Prepare a stable sodium metaphosphate solution (see protocol below). Acidify this solution with an appropriate acid (e.g., HCl) just before use to generate the active this compound precipitant.

  • Sample Preparation: Take a known volume of serum (e.g., 1.0 mL).

  • Precipitation: Add the acidified this compound solution dropwise while vortexing until the desired final concentration is reached (typically 5-10%).

  • Incubation: Allow the sample to stand for 10 minutes at room temperature to ensure complete precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Separation: Carefully collect the supernatant, which now contains the deproteinized sample, for further analysis. The precipitated protein forms a pellet at the bottom of the tube.

Protein_Precipitation_Workflow Start Biological Sample (e.g., Serum) Add_MPA Add Acidified This compound Solution Start->Add_MPA Vortex Vortex & Incubate Add_MPA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant (Protein-Free Sample) Centrifuge->Supernatant Pellet Discard Pellet (Precipitated Protein) Centrifuge->Pellet

Ascorbic Acid (Vitamin C) Stabilization and Analysis

This compound is widely used to stabilize ascorbic acid in solution by preventing its oxidation, which is often catalyzed by metal ions.[6][14] The HPO₃-acetic acid solvent system is a standard for extracting and analyzing Vitamin C.[13][15]

Experimental Protocol: Titrimetric Determination of Ascorbic Acid

  • Prepare Extracting Solution: Prepare a solution containing 3% (w/v) this compound and 8% (v/v) glacial acetic acid in deionized water.

  • Sample Extraction: Homogenize a known weight of the sample (e.g., fruit or vegetable tissue) with a specific volume of the HPO₃-acetic acid extracting solution.

  • Clarification: Filter or centrifuge the homogenate to obtain a clear extract.

  • Titration: Pipette a known volume of the clear extract (e.g., 2.0 mL) into a flask.[15]

  • Titrate with a standardized 2,6-dichloroindophenol (B1210591) solution until a faint pink color persists for at least 5 seconds.[15]

  • Calculation: Perform a blank determination and calculate the ascorbic acid content based on the volume of titrant used.[15]

Vitamin_C_Analysis_Workflow Sample Sample containing Ascorbic Acid Extract Extract with HPO₃-Acetic Acid Solution Sample->Extract Filter Filter / Centrifuge Extract->Filter Titrate Titrate with 2,6-dichloroindophenol Filter->Titrate Endpoint Endpoint (Persistent Pink Color) Titrate->Endpoint

Preparation of this compound Solutions

Protocol: Preparation of a Stabilized Sodium Metaphosphate Solution[4]

This protocol creates a stock solution that is stable and can be acidified for use as a protein precipitant.

  • Dehydration: Place pure sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) in a porcelain crucible.

  • Heating: Heat gently at first to prevent spattering. Increase the heat strongly in a muffle furnace or over a powerful gas flame until the salt melts into a clear liquid.

  • Complete Conversion: Maintain this high temperature for approximately one hour to ensure the complete expulsion of water and conversion to sodium metaphosphate glass ((NaPO₃)n).

  • Cooling: Allow the crucible to cool. The result is a clear, glassy solid.

  • Dissolution: Dissolve the cooled glass in deionized water. This may take some time.

  • Stabilization: Adjust the pH of the solution to 8-9 using a small amount of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). This alkaline solution of sodium metaphosphate is stable at room temperature.

Metaphosphate_Prep_Workflow Start NaH₂PO₄·H₂O Heat Heat strongly (Muffle Furnace) Start->Heat Glass (NaPO₃)n Glass Heat->Glass Dissolve Dissolve in H₂O Glass->Dissolve Adjust Adjust pH to 8-9 (with NaOH) Dissolve->Adjust End Stable Sodium Metaphosphate Solution Adjust->End

Protocol: Assay of this compound by Alkalimetry[16]

This method determines the concentration of this compound.

  • Sample Preparation: Accurately weigh approximately 5.0 g of the this compound sample.

  • Dissolution: Dissolve the sample in 400 mL of deionized water in a suitable flask.

  • Titration: Titrate the solution with a standardized 1 N sodium hydroxide (NaOH) volumetric solution.

  • Endpoint: Monitor the titration using a pH meter and determine the endpoint at a pH of 4.4.

  • Calculation: Calculate the percentage of HPO₃ using the formula: % HPO₃ = (mL NaOH × N NaOH × 7.998) / Sample weight (g) (Note: 1 mL of 1 N NaOH corresponds to 0.07998 g of HPO₃)

Conclusion

This compound's behavior is profoundly influenced by the solvent system in which it is employed. In aqueous solutions, its utility is a balance between its desired action and its inevitable hydrolysis to orthophosphoric acid, a process that can be controlled by pH. In organic and mixed-solvent systems, particularly with alcohols and acetic acid, its stability is enhanced, making it an indispensable reagent for specific applications like the stabilization and analysis of ascorbic acid. Understanding these solvent-dependent properties is critical for its effective application in research, analysis, and drug development.

References

Spectroscopic Analysis of Metaphosphoric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR, IR, and Raman Spectroscopic Methodologies for the Characterization of Metaphosphoric Acid

This compound, with the empirical formula HPO₃, exists as a series of cyclic and polymeric inorganic compounds. As a key reagent in various chemical and biological applications, including as a precipitating agent for proteins and in the synthesis of phosphate (B84403) glasses, a thorough understanding of its structural and bonding characteristics is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—employed for the analysis of this compound, with a particular focus on its common cyclic form, trithis compound (H₃P₃O₉). This document is intended for researchers, scientists, and professionals in drug development who require detailed methodologies and data for the characterization of this compound.

Spectroscopic Data Summary

The spectroscopic analysis of this compound provides valuable insights into its molecular structure, identifying key functional groups and the connectivity of its phosphate units. The quantitative data obtained from ³¹P NMR, FTIR, and Raman spectroscopy for the cyclic trimer, trimetaphosphate, are summarized below for comparative analysis.

Spectroscopic TechniqueParameterObserved Value(s)Assignment
³¹P NMR Chemical Shift (δ)~ -20 to -23 ppmCyclic (P-O-P) phosphate
FTIR Vibrational Frequency (cm⁻¹)1296, 1102P=O stretching
985, 774P-O-P asymmetric stretching
999, 1117, 1130, 1245, 1263P₃O₉³⁻ vibrational modes
Raman Vibrational Frequency (cm⁻¹)1206 - 1323Asymmetric PO₂⁻ stretching
1057 - 1160Symmetric PO₂⁻ stretching
895 - 1030Asymmetric P-O-P stretching
679 - 815Symmetric P-O-P stretching

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure high-quality, reproducible data for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ³¹P NMR spectra for the identification and quantification of this compound and its polymeric forms.

Materials:

  • This compound sample (e.g., trithis compound or a mixture of polyphosphoric acids)

  • Deuterated water (D₂O)

  • 85% Phosphoric acid (H₃PO₄) in D₂O (external standard)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • High-resolution NMR spectrometer equipped with a phosphorus probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of D₂O in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Standard Preparation:

    • Prepare an external standard by placing a sealed capillary containing 85% H₃PO₄ in D₂O into the NMR tube with the sample, or by running a separate spectrum of the standard under the same conditions.

  • Instrumental Parameters:

    • Tune and match the phosphorus probe to the correct frequency.

    • Set the spectral width to cover the expected chemical shift range for polyphosphates (e.g., +20 to -40 ppm).

    • Use a 30° pulse width to ensure adequate signal excitation.

    • Employ a relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for quantitative analysis. A typical starting point is 5-10 seconds.

    • Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

    • Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically 64 or more, depending on the sample concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Reference the spectrum to the 85% H₃PO₄ standard at 0 ppm.

    • Integrate the peaks of interest for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic vibrational modes of P=O and P-O-P bonds.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Due to the hygroscopic nature of this compound, all sample handling should be performed in a dry environment (e.g., a glove box or under a nitrogen atmosphere).

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 32 or 64) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to P=O and P-O-P vibrations.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound to complement FTIR data and provide information on symmetric vibrational modes.

Materials:

  • This compound sample (solid or in aqueous solution)

  • Glass capillary tube or quartz cuvette

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope for solid sample analysis (optional).

Procedure:

  • Sample Preparation:

    • Solid Sample: Place a small amount of the crystalline or powdered this compound into a glass capillary tube or onto a microscope slide.

    • Aqueous Solution: Prepare a concentrated solution of this compound in deionized water and place it in a quartz cuvette.

  • Spectral Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser beam onto the sample.

    • Set the laser power to a level that provides good signal without causing sample degradation (start with low power and gradually increase).

    • Set the spectral range to cover the expected vibrational frequencies (e.g., 200-1500 cm⁻¹).

    • Acquire the spectrum for a set integration time and accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any fluorescence background.

    • Identify and label the Raman bands corresponding to the characteristic vibrations of the metaphosphate structure.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve this compound in D₂O transfer_tube Transfer Sample to NMR Tube prep_sample->transfer_tube prep_standard Prepare 85% H₃PO₄ Standard in D₂O referencing Reference to Standard prep_standard->referencing instrument_setup Tune & Match Probe transfer_tube->instrument_setup set_params Set Spectral Parameters (Pulse, Delay, Decoupling) instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phasing Phase Spectrum fourier_transform->phasing phasing->referencing integration Integrate Peaks referencing->integration

Caption: Workflow for ³¹P NMR Spectroscopy of this compound.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_proc Data Processing grind_sample Grind this compound with KBr press_pellet Press into a Pellet grind_sample->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan ratio_spectra Ratio Sample to Background sample_scan->ratio_spectra identify_peaks Identify Characteristic Bands ratio_spectra->identify_peaks

Caption: Workflow for FTIR Spectroscopy of this compound.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing prep_solid Load Solid into Capillary/Slide focus_laser Focus Laser on Sample prep_solid->focus_laser prep_solution Prepare Aqueous Solution in Cuvette prep_solution->focus_laser set_params Set Laser Power & Integration Time focus_laser->set_params acquire_spectrum Acquire Raman Spectrum set_params->acquire_spectrum baseline_correction Baseline Correction acquire_spectrum->baseline_correction identify_peaks Identify Characteristic Bands baseline_correction->identify_peaks

Caption: Workflow for Raman Spectroscopy of this compound.

An In-depth Technical Guide to the Thermodynamic Properties of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of metaphosphoric acid. Due to the reactive and polymeric nature of this compound, direct experimental data for some of its thermodynamic properties are scarce. This guide synthesizes available data, provides calculated values based on established thermodynamic principles, and outlines detailed experimental protocols for the determination of these properties.

Core Thermodynamic Properties

This compound (HPO₃) is a polymeric or cyclic oxyacid of phosphorus. In aqueous solutions, it is known to be unstable and readily hydrolyzes to orthophosphoric acid (H₃PO₄). The thermodynamic properties of this compound are therefore intrinsically linked to those of orthophosphoric acid and water.

The key reaction governing the relationship between these species is the dehydration of orthophosphoric acid:

H₃PO₄(aq) ⇌ HPO₃(aq) + H₂O(l)

A critical piece of experimental data for understanding the thermodynamics of this compound is the standard Gibbs free energy of this dehydration reaction, which has been determined to be 134 ± 8 kJ/mol . This value indicates that the dehydration of orthophosphoric acid to form this compound in an aqueous solution is a non-spontaneous process under standard conditions.

Tabulated Thermodynamic Data

The following tables summarize the known standard thermodynamic properties of the key species involved in the this compound equilibrium. All data are for standard conditions (298.15 K and 1 bar).

Table 1: Standard Thermodynamic Properties of Orthophosphoric Acid and Water

CompoundChemical FormulaStateΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)
Orthophosphoric AcidH₃PO₄aq-1295.8 ± 1.3[1]-1118.4158.2
WaterH₂Ol-285.83[2]-237.13[3]69.95[4]

Table 2: Thermodynamic Properties of Aqueous this compound

PropertySymbolValueNotes
Standard Gibbs Free Energy of FormationΔfG°-984.4 kJ/molCalculated
Standard Enthalpy of FormationΔfH°Data not availableRequires experimental determination of the enthalpy of dehydration of orthophosphoric acid.
Standard Molar EntropyData not availableRequires determination of ΔfH°.
Molar Heat CapacityC_p70 - 80 J/mol·KEstimated range for phosphate (B84403) glasses.[5][6]

Calculation of Standard Gibbs Free Energy of Formation of Aqueous this compound:

The standard Gibbs free energy of formation for aqueous this compound (ΔfG°(HPO₃, aq)) can be calculated using the Gibbs free energy of the dehydration reaction (ΔrG°) and the standard Gibbs free energies of formation of aqueous orthophosphoric acid (ΔfG°(H₃PO₄, aq)) and liquid water (ΔfG°(H₂O, l)):

ΔrG° = [ΔfG°(HPO₃, aq) + ΔfG°(H₂O, l)] - ΔfG°(H₃PO₄, aq)

-984.4 kJ/mol = [134 kJ/mol + (-1118.4 kJ/mol)] - (-237.13 kJ/mol)

Experimental Protocols for Thermodynamic Property Determination

The following sections detail proposed experimental methodologies for the determination of the key thermodynamic properties of this compound. These protocols are adapted from standard techniques to account for the compound's hygroscopic and polymeric nature.

Determination of the Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined by measuring its enthalpy of combustion using a bomb calorimeter. Given that this compound is a solid and does not contain elements that produce complex combustion products (other than phosphorus oxides), this method is suitable.

Methodology:

  • Sample Preparation: A precisely weighed pellet of high-purity, anhydrous this compound (prepared by heating orthophosphoric acid) is placed in a quartz or platinum crucible. Due to its hygroscopic nature, all sample handling must be performed in a dry atmosphere (e.g., a glovebox).

  • Calorimeter Setup: The crucible is placed in the bomb of a high-precision bomb calorimeter. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the phosphoric acid produced upon combustion is in a defined aqueous state.

  • Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm. The bomb is then submerged in a known volume of water in the calorimeter's insulating jacket. The initial temperature is recorded, and the sample is ignited.

  • Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision until a stable final temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify the final concentration of the phosphoric acid solution.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of any side products. The standard enthalpy of formation is then calculated using Hess's law, from the enthalpy of combustion and the known standard enthalpies of formation of the combustion products (phosphorus pentoxide and water).

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a suitable technique for measuring the heat capacity of polymeric this compound and for studying any phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of anhydrous this compound is hermetically sealed in an aluminum or other inert DSC pan inside a dry glovebox to prevent moisture absorption.

  • DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is then subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle at a constant rate (e.g., 10 K/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Phase Transition Analysis: Any glass transitions will appear as a step-change in the heat flow curve, while melting or crystallization would be observed as endothermic or exothermic peaks, respectively.

Visualization of a Relevant Biological Pathway

Metaphosphates, particularly in their cyclic forms, and more broadly polyphosphates, play significant roles in various biological signaling and metabolic pathways. The following diagram illustrates a simplified representation of the inositol (B14025) polyphosphate signaling pathway, which involves the phosphorylation of inositol, a process central to cellular communication.

Inositol_Polyphosphate_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Hydrolysis PIP2 PIP2 IPMK Inositol Polyphosphate Multikinase (IPMK) IP3->IPMK Phosphorylation Ca_Release Ca²⁺ Release IP3->Ca_Release Binds to IP3 Receptor IP6 Inositol Hexakisphosphate (IP6) IPMK->IP6 Phosphorylation Signal_Transduction Signal Transduction (e.g., Gene Expression) IP6->Signal_Transduction Modulates

Caption: Inositol polyphosphate signaling pathway.

This diagram illustrates the generation of inositol trisphosphate (IP3) from PIP2 at the cell membrane by phospholipase C (PLC). IP3 then triggers calcium release from the endoplasmic reticulum and is further phosphorylated by kinases like inositol polyphosphate multikinase (IPMK) to generate higher-order inositol polyphosphates such as inositol hexakisphosphate (IP6), which are involved in modulating various signal transduction pathways.[7][8][9][10] This pathway highlights the central role of phosphorylation in cellular signaling, a fundamental process in which phosphate-containing molecules are key players.

References

Methodological & Application

Application Notes and Protocols: The Role of Metaphosphoric Acid in Vitamin C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metaphosphoric acid in the extraction and stabilization of Vitamin C (L-ascorbic acid) for accurate quantification. The protocols detailed below are essential for researchers in food science, nutrition, and pharmaceutical development who require reliable methods for determining Vitamin C content in various matrices.

Introduction: The Critical Role of this compound

L-ascorbic acid is highly susceptible to degradation, particularly oxidation, during sample preparation. This instability can lead to inaccurate quantification and misinterpretation of experimental results. This compound (MPA) is a widely used reagent that effectively stabilizes Vitamin C in extracts. Its protective mechanism is multifaceted:

  • Acidification: By maintaining a low pH (typically below 4), this compound creates an acidic environment that inhibits the oxidation of ascorbic acid.[1]

  • Protein Precipitation: MPA is an efficient protein-precipitating agent.[1][2] This is crucial as it removes enzymes, such as ascorbate (B8700270) oxidase, that can degrade Vitamin C.[3]

  • Chelation of Metal Ions: this compound chelates metal ions like Cu²⁺ and Fe³⁺, which are known catalysts for ascorbic acid oxidation.[3]

Data Presentation: Quantitative Analysis of Extraction Efficiency and Stability

The use of this compound significantly improves the recovery and stability of Vitamin C during extraction compared to other methods. The following tables summarize quantitative data from various studies.

Table 1: Comparative Recovery of Vitamin C using Different Extraction Solvents

Sample MatrixExtraction SolventMean Recovery (%)Reference
Tropical Fruits (banana, papaya, mango, pineapple)3% this compound - 8% Acetic Acid99 ± 6[4]
Tropical Fruits (banana, mango)0.1% Oxalic Acid39.9 ± 9.1 (banana), 72 ± 13 (mango)[4]
Collard and Tomato4.5% this compound90[5]
Benincasa hispida Fruit3% this compound88.18[6]
Benincasa hispida Fruit3% Gallic Acid80.03[6]
Benincasa hispida FruitDistilled Water112.38[6]
Berry Fruit5% this compound>85[7]

Table 2: Stability of Ascorbic Acid in this compound Solutions

This compound ConcentrationStorage DurationRemaining Ascorbic Acid (%)Reference
2%96 hours98.0[3]
1%96 hours95.5[3]
5% (in fruit/juice extracts)4 hoursStable[7]
10% (final concentration 5%)1 hourStable[8]
2.5% (final concentration 1.25%)1 hour92% (in juice)[8]
3% MPA - 8% Acetic Acid1.5 hours91 ± 4[4]
Water1 hour<90[4]

Experimental Protocols

Protocol for Vitamin C Extraction from Fruit Juice using this compound and HPLC Analysis

This protocol is adapted from methodologies for analyzing Vitamin C in commercial orange juice and other beverages.[1][2][8]

Materials:

  • This compound (MPA), analytical grade

  • Deionized water

  • Fruit juice sample

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with UV detector

  • Reversed-phase C18 column

Procedure:

  • Preparation of Extraction Solution: Prepare a 5% (w/v) this compound solution by dissolving 5 g of MPA in 100 mL of deionized water.

  • Sample Preparation: a. Mix 5 mL of the fruit juice sample with 5 mL of the 5% MPA solution.[2] b. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and other solids.[2]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[1]

  • HPLC Analysis: a. Inject a 20 µL aliquot of the filtered extract onto the HPLC system.[2] b. Chromatographic Conditions: [1][2]

    • Column: Reversed-phase C18
    • Mobile Phase: Isocratic elution with a suitable buffer, such as 2% KH₂PO₄ at pH 2.4.
    • Flow Rate: 1 mL/min.
    • Detection: UV absorbance at 245-254 nm.
    • Analysis Time: Typically less than 5 minutes.

  • Quantification: Determine the concentration of ascorbic acid by comparing the peak area of the sample to a standard curve prepared with known concentrations of L-ascorbic acid dissolved in the 5% MPA solution.

Protocol for Total Vitamin C (Ascorbic Acid + Dehydroascorbic Acid) Extraction from Plant Tissue

This protocol involves the reduction of dehydroascorbic acid (DHAA) to ascorbic acid (AA) for the determination of total vitamin C.

Materials:

  • This compound (MPA)

  • Dithiothreitol (DTT)

  • Tris base

  • Orthophosphoric acid

  • Plant tissue sample (e.g., citrus flavedo)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • C18 Sep-Pak cartridges

  • 0.45 µm nylon filters

  • HPLC system

Procedure:

  • Preparation of Reagents:

    • 2% MPA: Dissolve 20 g of MPA in 1 L of deionized water.

    • 400 mM Tris base (pH 9.0): Dissolve 48.44 g of Tris base in 1 L of deionized water and adjust pH to 9.0.

    • 200 mM DTT in 400 mM Tris base: Dissolve 30.8 mg of DTT in 1 mL of 400 mM Tris base solution. Prepare fresh.

    • 8.5% Orthophosphoric acid.

  • Sample Extraction: a. Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle. b. Homogenize the ground tissue in 2% MPA for 1 minute at maximum speed. c. Centrifuge the homogenate at 4,000 x g for 10 minutes at 4°C. d. Collect the supernatant.

  • Solid-Phase Extraction (SPE): a. Activate a C18 Sep-Pak cartridge with methanol, followed by deionized water, and then 2% MPA. b. Pass the supernatant through the activated cartridge. c. Elute with 2% MPA and collect the eluate.

  • Reduction of Dehydroascorbic Acid: a. Take a 200 µL aliquot of the eluate and add 100 µL of 200 mM DTT in 400 mM Tris base. b. Incubate for 15 minutes at room temperature. c. Stop the reaction by adding 100 µL of 8.5% orthophosphoric acid.

  • Filtration and HPLC Analysis: a. Filter the final solution through a 0.45 µm nylon filter. b. Analyze by HPLC as described in Protocol 3.1.

Visualizations

Experimental Workflow for Vitamin C Extraction

G cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Sample Fruit Juice or Plant Tissue Homogenate Add_MPA Add Metaphosphoric Acid Solution Sample->Add_MPA Vortex Vortex/Homogenize Add_MPA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Precipitated Proteins and Solids Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis (C18 Column, UV Detection) Filter->HPLC Clear Extract Quantify Quantification HPLC->Quantify G cluster_outcome Outcome Oxidation Oxidation Stabilized_VC Stabilized Vitamin C (Ascorbic Acid) Enzymes Enzymatic Degradation (e.g., Ascorbate Oxidase) Metal_Ions Catalytic Metal Ions (Cu²⁺, Fe³⁺) Acidification Acidification (Low pH) Acidification->Oxidation Inhibits Protein_Precipitation Protein Precipitation Protein_Precipitation->Enzymes Removes Chelation Metal Ion Chelation Chelation->Metal_Ions Sequesters

References

Application Notes and Protocols for Protein Precipitation Using Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of metaphosphoric acid in protein precipitation. This method is a valuable tool in sample preparation for various downstream applications, including proteomics, drug discovery, and biochemical assays.

Introduction to this compound in Protein Precipitation

This compound is a strong acid that effectively precipitates proteins from solution. Its mechanism of action is similar to other acid precipitants like trichloroacetic acid (TCA), involving the disruption of the protein's hydration shell and neutralization of surface charges, which leads to aggregation and precipitation. Historically, its use has been hampered by concerns over its stability in aqueous solutions, as it can hydrolyze to orthophosphoric acid. However, with proper preparation and handling, this compound serves as an efficient and cost-effective alternative for protein precipitation.

Key Considerations for Using this compound

Preparation and Stability: this compound is typically prepared by heating orthophosphoric acid or by the hydration of phosphorus pentoxide. For consistent results, it is crucial to use a high-quality, polymerized form of this compound. To enhance stability, it is recommended to prepare a stock solution and neutralize it to a slightly alkaline pH for storage. The working solution can then be prepared by acidifying an aliquot of the stock solution just before use.

Optimizing Precipitation: The efficiency of protein precipitation with this compound is influenced by several factors, including the final concentration of the acid, the protein concentration in the sample, temperature, and incubation time. Empirical optimization of these parameters is often necessary for specific sample types and downstream applications.

Experimental Protocols

Preparation of a Stable this compound Stock Solution (10% w/v)

Materials:

  • This compound (high-quality, glacial)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Distilled or deionized water

  • pH meter

Procedure:

  • Carefully dissolve 10 g of this compound in approximately 80 mL of cold distilled water.

  • Stir the solution gently until the acid is fully dissolved.

  • Slowly add a solution of NaOH or Na₂CO₃ dropwise while monitoring the pH.

  • Adjust the pH of the solution to 8.0-9.0 for enhanced stability during storage.

  • Bring the final volume to 100 mL with distilled water.

  • Store the stock solution at 4°C. This stable stock can be used for several months.

General Protocol for Protein Precipitation

Materials:

  • 10% this compound stock solution (prepared as in 3.1)

  • Hydrochloric acid (HCl) or Acetic acid (HAc) to acidify

  • Protein sample

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Ice

Procedure:

  • Preparation of Working Solution: Before use, take an aliquot of the 10% stock solution and acidify it to a pH of 2.5-3.0 with HCl or HAc. This is your working precipitant solution.

  • Sample Preparation: Place the protein sample in a pre-chilled microcentrifuge tube on ice.

  • Precipitation: Add the acidified this compound working solution to the protein sample. A common starting ratio is 1 part precipitant to 4 parts sample (v/v).

  • Incubation: Vortex the mixture gently and incubate on ice for 10-30 minutes to allow for complete precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.

  • Washing (Optional but Recommended): To remove residual acid and other contaminants, wash the pellet with a cold organic solvent like acetone (B3395972) or ethanol. Add a volume of cold solvent, gently vortex, and centrifuge again under the same conditions. Repeat the wash step if necessary.

  • Drying: After the final wash and removal of the supernatant, air-dry the pellet or use a vacuum centrifuge to remove any remaining solvent.

  • Resuspension: Resuspend the dried protein pellet in a buffer appropriate for your downstream application.

Data Presentation

While specific quantitative data for this compound is not as abundant in recent literature as for other methods, its performance is often compared to that of TCA. The following table summarizes typical protein recovery percentages for common precipitation methods to provide a comparative context.

Precipitation MethodTypical Protein Recovery (%)Notes
This compound Comparable to TCAEfficiency is dependent on the quality of the acid and protocol optimization.
Trichloroacetic Acid (TCA) 90 - 98%A widely used and effective method, but can lead to protein denaturation.
Acetone 80 - 95%Often used for its ability to remove salts and detergents, but may not be as effective for all proteins.
Ethanol 75 - 90%A milder precipitant that can sometimes preserve protein activity.
Ammonium Sulfate VariablePrimarily used for fractional precipitation ("salting out") rather than total protein precipitation.

Visualizations

Workflow for Protein Precipitation using this compound

protein_precipitation_workflow start Start with Protein Sample add_reagent Add Precipitant to Sample start->add_reagent prepare_reagent Prepare Acidified This compound (pH 2.5-3.0) prepare_reagent->add_reagent incubate Incubate on Ice (10-30 min) add_reagent->incubate centrifuge Centrifuge (10,000-15,000 x g, 4°C) incubate->centrifuge separate Separate Supernatant from Pellet centrifuge->separate wash Wash Pellet (e.g., with cold acetone) separate->wash dry Dry Pellet wash->dry resuspend Resuspend in Appropriate Buffer dry->resuspend end Precipitated Protein Ready for Downstream Analysis resuspend->end

Caption: Workflow of protein precipitation using this compound.

Logical Relationship of Factors Affecting Precipitation Efficiency

precipitation_factors cluster_factors Key Factors efficiency Protein Precipitation Efficiency acid_conc This compound Concentration acid_conc->efficiency protein_conc Initial Protein Concentration protein_conc->efficiency temperature Temperature temperature->efficiency incubation_time Incubation Time incubation_time->efficiency

Caption: Factors influencing protein precipitation efficiency.

Application Notes and Protocols: Metaphosphoric Acid as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid, a polymeric form of phosphoric acid, serves as a potent and versatile catalyst in a variety of organic transformations. Its strong Brønsted acidity and significant dehydrating properties make it an effective promoter of reactions that proceed through carbocationic intermediates or require the removal of water. In many applications, particularly in industrial processes, the term polyphosphoric acid (PPA) is used, which is a closely related and often commercially available form of condensed phosphoric acids, including this compound. These application notes provide an overview of the utility of this compound (and its close surrogate, PPA) in key organic syntheses, complete with detailed protocols and quantitative data to facilitate its application in the laboratory.

Key Applications

This compound and polyphosphoric acid are effective catalysts for a range of acid-catalyzed reactions, including:

  • Fischer Indole (B1671886) Synthesis: Cyclization of phenylhydrazones to form indoles.

  • Synthesis of 1,3,4-Oxadiazoles: Cyclodehydration of diacylhydrazines.

  • Beckmann Rearrangement: Conversion of oximes to amides.

  • Quinolone Synthesis: Cyclization reactions to form quinolone scaffolds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. This compound (as PPA) is a highly effective catalyst for this transformation, promoting the necessary cyclization and elimination of ammonia.

General Reaction Workflow

Fischer_Indole_Workflow Reactants Phenylhydrazine + Aldehyde/Ketone Mixing Mixing and Heating Reactants->Mixing PPA This compound (PPA) Catalyst PPA->Mixing Workup Aqueous Workup (e.g., ice water, neutralization) Mixing->Workup Purification Purification (e.g., recrystallization, chromatography) Workup->Purification Product Indole Product Purification->Product

Caption: General workflow for the Fischer indole synthesis catalyzed by this compound (PPA).

Quantitative Data

The following table summarizes the synthesis of various indole derivatives using polyphosphoric acid as the catalyst.

EntryPhenylhydrazineCarbonyl CompoundProductTemperature (°C)Time (min)Yield (%)
1PhenylhydrazinePhenylacetylene (B144264)2-Phenyl-1H-indole803093[1]
2Phenylhydrazine(2-Naphthyl)acetylene2-(2-Naphthyl)-1H-indole803081[1]
3Phenylhydrazine1,2-Diphenylacetylene2,3-Diphenyl-1H-indole803061[1]
44-MethoxyphenylhydrazinePhenylacetylene5-Methoxy-2-phenyl-1H-indole803085[1]
54-ChlorophenylhydrazinePhenylacetylene5-Chloro-2-phenyl-1H-indole803079[1]
Experimental Protocol: Synthesis of 2-Phenyl-1H-indole[1]

Materials:

  • Phenylacetylene (1.00 mmol, 102 mg, 109 µL)

  • Phenylhydrazine (1.00 mmol, 108 mg, 98 µL)

  • Polyphosphoric acid (80% P₂O₅ content)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing polyphosphoric acid (10-fold excess by weight to the limiting reagent), add phenylhydrazine (1.00 mmol) and phenylacetylene (1.00 mmol) at room temperature.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:4 v/v) as the eluent to afford pure 2-phenyl-1H-indole.

Synthesis of 1,3,4-Oxadiazoles

This compound (as PPA) is a powerful dehydrating agent, making it an excellent catalyst for the cyclodehydration of N,N'-diacylhydrazines to form 2,5-disubstituted-1,3,4-oxadiazoles. This reaction is a cornerstone in the synthesis of this important class of heterocyclic compounds.

Reaction Mechanism

Oxadiazole_Mechanism cluster_0 Mechanism of 1,3,4-Oxadiazole Synthesis Diacylhydrazine Diacylhydrazine Protonation Protonation of Carbonyl Oxygen Diacylhydrazine->Protonation H+ (from PPA) Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Oxadiazole 1,3,4-Oxadiazole Dehydration->Oxadiazole -H+ Beckmann_Rearrangement Ketone Ketone Oxime Oxime Ketone->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Rearrangement Rearrangement Oxime->Rearrangement PPA This compound (PPA) Catalyst PPA->Rearrangement Amide Amide Rearrangement->Amide Quinolone_Synthesis_Workflow Substrates Starting Materials (e.g., anilines, β-ketoesters) Reaction Cyclization Reaction (Heating) Substrates->Reaction PPA This compound (PPA) Catalyst PPA->Reaction Workup Aqueous Workup (Quenching and Neutralization) Reaction->Workup Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification Isolation->Purification Quinolone Quinolone Product Purification->Quinolone

References

Application Notes and Protocols for the Quantification of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of metaphosphoric acid, a key ingredient in various pharmaceutical and chemical applications. The following methods are described: Ion Chromatography (IC), Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy, Spectrophotometry via the Molybdenum Blue Method, and Alkalimetric Titration.

Method Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key quantitative performance characteristics of each method.

ParameterIon Chromatography (IC)31P NMR SpectroscopySpectrophotometry (Molybdenum Blue)Alkalimetric Titration
Principle Separation of ionic species based on their affinity to an ion-exchange resin, followed by conductivity detection.A non-destructive technique that measures the resonance of 31P nuclei in a magnetic field, allowing for the identification and quantification of different phosphorus-containing compounds.Hydrolysis of metaphosphate to orthophosphate, followed by the formation of a colored phosphomolybdate complex, which is measured by its absorbance of light.A classic chemical method that determines the concentration of an acid by neutralizing it with a standard solution of a base.
Limit of Detection (LOD) 2.1 - 2.3 mg/kg[1]0.0018 - 0.0070 mol/L[2]~0.1 mg P/L[3]Typically in the higher mg/L to g/L range
Limit of Quantification (LOQ) Not explicitly found0.0060 - 0.0234 mol/L[2]Not explicitly foundTypically in the higher mg/L to g/L range
Linearity Range 0.3 - 60 mg/L[1]R² > 0.99[2]0.1 - 1 mg P/L[3]Dependent on titrant concentration
Precision (RSD) 1.6% - 2.6%[1]≤ 2.0%[2]Not explicitly foundHigh precision achievable
Accuracy (Recovery) 81.8% - 100.0%[1]≥ 95%[2]Not explicitly foundHigh accuracy achievable

Experimental Protocols

Ion Chromatography (IC)

Application: This method is highly suitable for the separation and quantification of various phosphate (B84403) species, including metaphosphate, orthophosphate, and pyrophosphate, in a single run. It is particularly useful for analyzing complex mixtures.

Experimental Workflow:

cluster_prep Sample & Eluent Preparation cluster_ic IC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Extraction with 100 mM NaOH) filter Filter Sample (0.45 µm Syringe Filter) sample_prep->filter injection Inject Sample filter->injection eluent_prep Eluent Preparation (30-80 mM KOH Gradient) eluent_prep->injection separation Separation on IonPac AS11-HC Column injection->separation suppression Suppressed Conductivity Detection separation->suppression data_acq Data Acquisition suppression->data_acq chromatogram Generate Chromatogram data_acq->chromatogram quantification Quantify Metaphosphate (Peak Area vs. Calibration Curve) chromatogram->quantification

Caption: Workflow for metaphosphate quantification by Ion Chromatography.

Protocol:

  • Sample Preparation:

    • For solid samples, such as seafood, extract the sample with a 100 mmol/L NaOH solution at room temperature.[1]

    • Centrifuge the extract to pellet any solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Instrumentation:

    • Analytical Column: IonPac AS11-HC (250 mm x 4 mm)[1]

    • Guard Column: IonPac AG11-HC (50 mm x 4 mm)[1]

    • Eluent: A gradient of 30 - 80 mmol/L KOH.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 35 °C[1]

    • Detector: Suppressed conductivity detector[1]

  • Data Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of metaphosphate by comparing its peak area to the calibration curve.

Interferences: High concentrations of other anions, such as chloride, can interfere with the analysis. Sample dilution or the use of a guard column can help to mitigate these interferences.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: 31P NMR is a powerful, non-destructive technique for both the qualitative and quantitative analysis of various phosphorus-containing compounds, including metaphosphates. It is particularly useful for structural elucidation and for analyzing samples with minimal preparation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis sample_prep Sample Extraction (e.g., with redistilled water) centrifuge Centrifugation & Filtration sample_prep->centrifuge add_edta Add EDTA (optional) (to chelate paramagnetic ions) centrifuge->add_edta nmr_tube Transfer to NMR Tube add_edta->nmr_tube acquire_spectra Acquire 31P NMR Spectra nmr_tube->acquire_spectra process_data Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_spectra->process_data peak_integration Peak Integration process_data->peak_integration quantification Quantify Metaphosphate (vs. Internal/External Standard) peak_integration->quantification

Caption: Workflow for metaphosphate quantification by 31P NMR Spectroscopy.

Protocol:

  • Sample Preparation:

    • For samples like meat, homogenization and extraction with redistilled water using an orbital shaker for 60 minutes can be employed.[2]

    • Centrifuge the mixture and filter the supernatant.[2]

    • For samples containing paramagnetic ions, which can broaden NMR signals, the addition of EDTA can be beneficial to chelate these ions.

  • NMR Spectroscopy:

    • Transfer the prepared sample into a 5 mm NMR tube.

    • Acquire 31P NMR spectra on a spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between pulses to allow for complete relaxation of the phosphorus nuclei.

    • An internal or external standard of a known concentration of a phosphorus-containing compound (e.g., triphenyl phosphate) should be used for quantification.

  • Data Analysis:

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the area of the peak corresponding to metaphosphate and the peak of the standard.

    • Calculate the concentration of metaphosphate in the sample based on the ratio of the peak integrals and the known concentration of the standard.

Spectrophotometry (Molybdenum Blue Method)

Application: This colorimetric method is a widely used and cost-effective technique for the determination of phosphate. For metaphosphate analysis, a hydrolysis step is required to convert it to orthophosphate, which then reacts to form a colored complex.

Experimental Workflow:

cluster_prep Sample Preparation & Hydrolysis cluster_color Color Development cluster_measurement Spectrophotometric Measurement sample_prep Sample Dilution hydrolysis Acid Hydrolysis (to convert metaphosphate to orthophosphate) sample_prep->hydrolysis neutralization Neutralization hydrolysis->neutralization add_reagent Add Ammonium (B1175870) Molybdate (B1676688) & Reducing Agent (e.g., Ascorbic Acid) neutralization->add_reagent color_dev Color Development (Formation of Molybdenum Blue Complex) add_reagent->color_dev measure_abs Measure Absorbance at ~880-890 nm color_dev->measure_abs quantification Quantify Phosphate (vs. Calibration Curve) measure_abs->quantification

Caption: Workflow for metaphosphate quantification by Spectrophotometry.

Protocol:

  • Hydrolysis of Metaphosphate to Orthophosphate:

    • Acidify the sample solution containing metaphosphate with an acid (e.g., sulfuric acid).

    • Heat the solution to facilitate the hydrolysis of metaphosphate to orthophosphate. The time and temperature required for complete hydrolysis should be optimized.

    • Cool the solution and neutralize it carefully.

  • Color Development:

    • To the hydrolyzed sample, add a mixed reagent containing ammonium molybdate and a reducing agent, such as ascorbic acid, in an acidic medium.[3]

    • Allow the color to develop. A blue-colored phosphomolybdate complex will form, and the intensity of the color is proportional to the phosphate concentration.[3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 880-890 nm using a spectrophotometer.[3]

    • Prepare a calibration curve using standard solutions of orthophosphate.

    • Determine the concentration of phosphate in the sample by comparing its absorbance to the calibration curve.

Alkalimetric Titration

Application: Titration is a classic and straightforward method for determining the total acidity of a sample. For this compound, it can be titrated with a strong base to a specific pH endpoint. This method is best suited for relatively pure and concentrated samples.

Experimental Workflow:

cluster_prep Preparation cluster_titration Titration cluster_calc Calculation sample_prep Accurately Weigh & Dissolve Sample in Water titrate Titrate with Standard NaOH Solution sample_prep->titrate standardize_naoh Prepare & Standardize NaOH Titrant standardize_naoh->titrate endpoint Detect Endpoint (e.g., pH meter to pH 4.7 or indicator) titrate->endpoint record_volume Record Volume of NaOH Used endpoint->record_volume calculate_conc Calculate this compound Concentration record_volume->calculate_conc

Caption: Workflow for this compound quantification by Alkalimetric Titration.

Protocol:

  • Preparation:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water.

    • Prepare a standard solution of sodium hydroxide (B78521) (NaOH) of a known concentration (e.g., 0.1 M or 1 M).

  • Titration:

    • Pipette a known volume of the this compound solution into a beaker.

    • Titrate the solution with the standardized NaOH solution.

    • Monitor the pH of the solution using a pH meter. The endpoint for the titration of the first acidic proton of phosphoric acid is around pH 4.7.[4][5] Alternatively, an indicator that changes color in this pH range, such as methyl orange, can be used.[4][5]

  • Calculation:

    • The reaction for the titration of the first proton is: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O.

    • Calculate the concentration of this compound in the original sample using the volume and concentration of the NaOH titrant and the initial volume of the sample solution.

References

Application of Metaphosphoric Acid in the Analysis of Ascorbic Acid in Food

Author: BenchChem Technical Support Team. Date: December 2025

Publication Number: AN-2025-12-15-001

Abstract

Ascorbic acid (Vitamin C) is a crucial nutrient in many food products, but its inherent instability presents a significant challenge for accurate quantification. It is highly susceptible to oxidation, a process accelerated by enzymes, light, and the presence of metal ions. To ensure accurate and reproducible results in food analysis, it is imperative to stabilize the ascorbic acid molecule during sample extraction and preparation. Metaphosphoric acid has been widely adopted as a highly effective stabilizing and extracting agent for ascorbic acid analysis. This document provides detailed application notes and protocols for the use of this compound in both titrimetric and chromatographic analyses of ascorbic acid in various food matrices.

Introduction: The Role of this compound

This compound (HPO₃) serves a multifaceted role in the analysis of ascorbic acid in food samples. Its primary function is to prevent the oxidative degradation of ascorbic acid, ensuring the integrity of the analyte from extraction to measurement.[1][2][3] The stabilizing effect of this compound is attributed to several key properties:

  • Acidification: By lowering the pH of the sample extract to below 4.0, this compound creates an acidic environment that is unfavorable for the oxidation of ascorbic acid.[1][4]

  • Protein Precipitation: this compound is an effective protein precipitating agent.[1][3] This is crucial as it inactivates oxidative enzymes, such as ascorbic acid oxidase, which are naturally present in many food samples and would otherwise rapidly degrade the vitamin.[3][5]

  • Chelation of Metal Ions: It effectively chelates metal ions like Cu²⁺ and Fe³⁺, which are known catalysts for the oxidation of ascorbic acid.[1][2]

This compound is often preferred over other acids due to its strong protective effects.[4][6] While it is highly effective, it is important to note that aqueous solutions of this compound can hydrolyze over time to form orthophosphoric acid, which is less effective at stabilizing ascorbic acid.[2] Therefore, it is recommended to use freshly prepared solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the use of this compound in ascorbic acid analysis, compiled from various studies.

ParameterMethodFood MatrixThis compound ConcentrationRecovery RateStability of ExtractReference
RecoveryHPLCBerry Fruits5%> 85%At least 4 hours[7]
RecoveryHPLCHoneypH 2.5 (adjusted with MPA)> 90%Stable for 2 days at 4°C[8][9]
RecoveryLCTropical Fruits3% MPA - 8% Acetic Acid99 ± 6%Not specified[10]
StabilityDCPIP TitrationAqueous Solution2%98.0% after 96 hoursExtended stability[3]
StabilityDCPIP TitrationAqueous Solution1%95.5% after 96 hoursExtended stability[3]

Experimental Protocols

Two primary methods for the determination of ascorbic acid in food samples using a this compound-based extraction are detailed below: the classic titrimetric method with 2,6-dichlorophenolindophenol (DCPIP) and the more specific High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: Titrimetric Determination with 2,6-Dichlorophenolindophenol (DCPIP)

This method is based on the principle that ascorbic acid reduces the colored dye DCPIP to a colorless compound. The reaction is specific for ascorbic acid in acidic conditions (pH 1-3.5), which are provided by the this compound extracting solution.[11]

3.1.1. Reagents and Materials

  • This compound (HPO₃), 3% (w/v) solution: Dissolve 15 g of HPO₃ sticks or pellets in distilled water and make up to 500 mL.[12] Prepare fresh daily.

  • Standard Ascorbic Acid Solution: Accurately weigh 50 mg of pure ascorbic acid, dissolve it in 60 mL of 20% this compound, and dilute with water to exactly 250 mL in a volumetric flask.[11]

  • 2,6-Dichlorophenolindophenol (DCPIP) Solution: Dissolve 50 mg of the sodium salt of DCPIP in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL with distilled water. Store in a refrigerator.[12] Standardize daily.

3.1.2. Sample Preparation and Extraction

  • Weigh a representative sample of the food product (e.g., 10 g of fruit or vegetable).

  • Homogenize the sample with an appropriate volume of 3% this compound solution (e.g., 50 mL) in a blender.

  • Quantitatively transfer the slurry to a 100 mL volumetric flask and make up to the mark with the this compound solution.[12]

  • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1). The clear filtrate is the sample extract.

3.1.3. Titration Procedure

  • Pipette an aliquot (e.g., 10 mL) of the sample extract into a conical flask.

  • Titrate the extract with the standardized DCPIP solution until a faint pink color persists for at least 15 seconds. This is the endpoint.[12]

  • Record the volume of DCPIP solution used.

  • Calculate the ascorbic acid content using a pre-determined dye factor from the standardization with the standard ascorbic acid solution.

Protocol 2: HPLC-UV Determination of Ascorbic Acid

HPLC offers higher specificity and sensitivity compared to the titrimetric method.[1] A reversed-phase C18 column is commonly used for separation.

3.2.1. Reagents and Materials

  • This compound (HPO₃), 2-5% (w/v) solution for extraction.[1][13]

  • HPLC-grade Methanol (B129727) or Acetonitrile.

  • HPLC-grade water.

  • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer) and methanol, adjusted to an acidic pH (e.g., pH 2.5-2.8) with an acid like metaphosphoric or phosphoric acid.[1][8]

  • Standard Stock Solution of Ascorbic Acid: Prepare a stock solution of pure ascorbic acid in the extraction solution.

3.2.2. Sample Preparation and Extraction

  • Homogenize a known weight of the food sample with a 2-5% this compound solution.

  • Centrifuge the homogenate (e.g., at 3000 g for 10 minutes) to pellet solid particles.[1][13]

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

3.2.3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a filtered and degassed mobile phase. An example is 15% methanol and 85% water, with the pH adjusted to 2.5 using this compound.[8][9]

  • Flow Rate: 0.8 - 1.0 mL/min.[8][9][13]

  • Detection: UV detector set at 245-254 nm.[1][8][9][13]

  • Injection Volume: 20 µL.

3.2.4. Quantification

Create a calibration curve by injecting a series of standard solutions of ascorbic acid of known concentrations. Determine the concentration of ascorbic acid in the sample extract by comparing its peak area with the calibration curve.

Visualizations

Signaling Pathways and Logical Relationships

Ascorbic_Acid_Stabilization cluster_sample Food Sample Matrix cluster_extraction Extraction & Stabilization cluster_degradation Degradation Pathway AA Ascorbic Acid Oxidized_AA Dehydroascorbic Acid (Oxidized Form) AA->Oxidized_AA Oxidation Enzymes Oxidative Enzymes (e.g., Ascorbic Acid Oxidase) Enzymes->AA Catalyzes Oxidation Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->AA Catalyzes Oxidation Proteins Proteins MPA This compound (HPO₃) MPA->AA Lowers pH, Stabilizes MPA->Enzymes Inactivates by Precipitation MPA->Metal_Ions Chelates

Caption: Stabilization of Ascorbic Acid by this compound.

Experimental Workflows

Experimental_Workflow cluster_titration Titrimetric Method (DCPIP) cluster_hplc HPLC Method T0 Weigh Food Sample T1 Homogenize with 3% this compound T0->T1 T2 Filter to get Clear Extract T1->T2 T3 Titrate with Standardized DCPIP T2->T3 T4 Endpoint: Persistent Pink Color T3->T4 H0 Weigh Food Sample H1 Homogenize with 2-5% this compound H0->H1 H2 Centrifuge H1->H2 H3 Filter Supernatant (0.45 µm) H2->H3 H4 Inject into HPLC-UV System H3->H4 H5 Quantify using Calibration Curve H4->H5

References

Application Notes and Protocols for the Preparation of Metaphosphoric Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metaphosphoric acid (HPO₃) solutions are widely utilized in research and analytical laboratories, particularly in the fields of biochemistry and drug development. A primary application is in the stabilization and extraction of ascorbic acid (Vitamin C) from various samples, including tissues, plasma, and food products.[1][2] Its utility stems from its ability to precipitate proteins and chelate metal ions, which can otherwise catalyze the oxidation of ascorbic acid.[2][3] Due to its inherent instability in aqueous solutions, where it hydrolyzes to orthophosphoric acid, proper preparation and handling are critical for experimental accuracy and reproducibility.[3][4][5]

Key Applications:

  • Protein Precipitation: this compound is an effective agent for deproteinizing biological samples, creating clear filtrates for subsequent analysis.[4][6]

  • Ascorbic Acid Stabilization: It is a crucial component in extraction solutions for Vitamin C analysis, preventing its oxidative degradation.[1][2][3]

  • Buffer Preparation: this compound can be used in the formulation of buffer solutions to maintain a constant pH in chemical reactions.[7]

Quantitative Data Summary

The concentration of this compound required can vary depending on the specific application. Below is a summary of commonly used solution compositions.

Solution Concentration (w/v)Additional ComponentsTypical ApplicationReference
3%10 mM EDTAAscorbic acid determination in various samples.[8]
6%None specifiedGeneral protein precipitation and sample preparation.[6]
20%None specifiedStabilization of ascorbic acid in fruit and vegetable samples.[1]
0.52 N (approx. 4%)None specifiedPreparation of clear, protein-free filtrates from plasma or serum.[6]
2%None specifiedSample extraction for HPLC analysis of Vitamin C.[2]

Note on Stability: this compound solutions are prone to hydrolysis and should be prepared fresh for optimal performance.[5][6] Some sources recommend weekly preparation, while others suggest daily preparation, especially for sensitive applications like ascorbic acid analysis.[6][8] The rate of hydrolysis is accelerated by heat and acidic conditions.[4]

Experimental Protocols

Protocol 1: Preparation of 3% (w/v) this compound Solution with EDTA

This protocol is adapted for the preparation of a stabilizing solution for ascorbic acid analysis.[8]

Materials:

  • This compound (HPO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare 100 mM EDTA Stock Solution:

    • Weigh 2.92 g of EDTA.

    • Add to approximately 80 mL of distilled water in a beaker.

    • Adjust the pH to approximately 7.0 with 4 M NaOH to facilitate dissolution.

    • Once dissolved, transfer the solution to a 100 mL volumetric flask and bring to volume with distilled water.

  • Prepare 3% this compound with 10 mM EDTA:

    • Weigh 4.5 g of this compound.

    • Dissolve the this compound in 120 mL of distilled water in a beaker with stirring.

    • Add 15 mL of the 100 mM EDTA stock solution.

    • Transfer the final solution to a 150 mL volumetric flask and bring to volume with distilled water.

    • Note: This solution should be used on the day of preparation for best results.[8]

Protocol 2: Preparation of 6% (w/v) this compound Solution

This protocol describes the preparation of a general-purpose this compound solution for protein precipitation.

Materials:

  • This compound (HPO₃)

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 6 g of this compound.

  • Add the this compound to a beaker containing approximately 80 mL of distilled water. Safety Precaution: Always add acid to water to manage the exothermic reaction.[9]

  • Stir the solution until the this compound is completely dissolved. Gentle heating may be used to aid dissolution, but be aware that this can accelerate hydrolysis to orthophosphoric acid.[4][10]

  • Once dissolved and cooled to room temperature, quantitatively transfer the solution to a 100 mL volumetric flask.

  • Bring the flask to the final volume with distilled water and mix thoroughly.

  • This solution should be prepared fresh, ideally on a weekly basis, and stored in a tightly closed container in a cool, dry place.[6][9]

Visualizations

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound Solution cluster_materials 1. Materials cluster_procedure 2. Procedure cluster_final 3. Final Steps reagents This compound Distilled Water (Optional: EDTA, NaOH) glassware Volumetric Flask Beaker Graduated Cylinder equipment Analytical Balance Magnetic Stirrer pH Meter (Optional) weigh Weigh this compound add_water Add Acid to Water in Beaker weigh->add_water dissolve Dissolve with Stirring add_water->dissolve add_optional Add Optional Reagents (e.g., EDTA) dissolve->add_optional If applicable transfer Transfer to Volumetric Flask dissolve->transfer add_optional->transfer final_volume Bring to Final Volume with Water transfer->final_volume mix Mix Thoroughly final_volume->mix store Store Appropriately (Prepare Fresh as Needed) mix->store

Caption: A flowchart illustrating the key steps for the preparation of this compound solutions.

Logical Relationships in Ascorbic Acid Stabilization

G Role of this compound in Ascorbic Acid Stabilization cluster_sample Biological Sample Ascorbic_Acid Ascorbic Acid Stabilization Stabilized Ascorbic Acid in Filtrate Ascorbic_Acid->Stabilization Proteins Proteins Precipitation Protein Precipitation Proteins->Precipitation Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Chelation Metal Ion Chelation Metal_Ions->Chelation Metaphosphoric_Acid This compound Solution Metaphosphoric_Acid->Precipitation Metaphosphoric_Acid->Chelation Precipitation->Stabilization Chelation->Stabilization

Caption: Diagram showing how this compound stabilizes ascorbic acid by precipitating proteins and chelating metal ions.

References

Application Notes: Metaphosphoric Acid in Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Metaphosphoric acid is a polymeric form of phosphoric acid with the empirical formula (HPO₃)ₙ. It typically exists as a glassy, colorless, and highly deliquescent solid.[1][2] Due to its chemical nature as a polyphosphate anhydride (B1165640), it serves as a powerful dehydrating and phosphorylating agent in organic synthesis.[1][3] Its applications are significant in various fields, from the synthesis of simple phosphate (B84403) esters to the development of complex pharmaceutical prodrugs.[3][4]

This compound is prepared by the thermal dehydration of orthophosphoric acid or pyrophosphoric acid at temperatures above 300°C.[3] In aqueous solutions, it readily hydrolyzes back to orthophosphoric acid, a property that must be considered during experimental design.[5] Its utility stems from its ability to activate hydroxyl groups for the introduction of a phosphate moiety, a critical transformation in biology and medicinal chemistry.

2. Mechanism of Phosphorylation

The phosphorylation of a hydroxyl group (R-OH) by this compound is driven by the high reactivity of the P-O-P anhydride bonds within its polymeric structure. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on an electrophilic phosphorus atom.

3. Key Applications

Synthesis of Alkyl and Aryl Dihydrogen Phosphates

This compound and its related condensed phosphoric acids (like pyrophosphoric and polyphosphoric acid) are effective reagents for the direct phosphorylation of primary, secondary, and phenolic hydroxyl groups.[4][7] The reaction typically involves mixing and warming the alcohol or phenol (B47542) with the phosphorylating agent, often without the need for a solvent. This method provides a straightforward route to synthesizing phosphate monoesters, which are valuable intermediates in various chemical industries.[4]

Nucleoside Phosphorylation

In the context of medicinal chemistry and prebiotic chemistry research, the phosphorylation of nucleosides is a critical step in the synthesis of nucleotides and their analogs. Metaphosphate compounds, particularly in organic media or activated by metal ions (e.g., Ni²⁺), can directly phosphorylate protected nucleosides to yield nucleoside triphosphates.[8][9] This approach offers a significant improvement over more complex, iterative phosphorylation methods.[8]

Drug Development: Phosphate Prodrugs

A major application of phosphorylation in drug development is the creation of water-soluble phosphate prodrugs. Many potent drug molecules suffer from poor aqueous solubility, limiting their bioavailability and preventing the development of intravenous formulations. By converting a hydroxyl group on the parent drug into a phosphate ester, the molecule's solubility at physiological pH is dramatically increased.[10]

Once administered, these phosphate prodrugs are rapidly cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug at the site of action. This strategy has been successfully employed to improve the clinical utility of numerous therapeutic agents.

Quantitative Data

The efficiency of phosphorylation can vary based on the substrate and the specific condensed phosphoric acid used. The following tables summarize representative data from studies using pyrophosphoric acid and polyphosphoric acid, which serve as useful proxies for the reactivity of this compound.

Table 1: Phosphorylation of Alcohols with Pyrophosphoric Acid (Data sourced from a study where equimolar amounts of alcohol and pyrophosphoric acid were reacted)[4]

Alcohol SubstrateReaction Temperature (°C)Reaction Time (h)Yield of Dihydrogen Phosphate (%)
Ethyl alcohol80375
Propyl alcohol80377
Isopropyl alcohol80364
Butyl alcohol80379
Isobutyl alcohol80375
s-Butyl alcohol80349
Phenol100366

Table 2: Product Distribution in Phosphorylation of Alcohols with Polyphosphoric Acid (117%) (Data reflects reactions driven to completion with excess alcohol)[7]

Product ComponentMolar Percent (%)
Monoalkyl Phosphate~77
Orthophosphoric Acid~23
Dialkyl PhosphateLow / Trace
Trialkyl PhosphateNot Detected
Residual AlcoholLow (if excess PPA used)

Experimental Protocols

Note: The following protocols are generalized procedures. Researchers should optimize reaction conditions (e.g., temperature, time, molar ratios, and purification methods) for each specific substrate.

Protocol 1: General Procedure for Phosphorylation of an Alcohol/Phenol

This protocol describes a general method for the synthesis of monoalkyl/aryl dihydrogen phosphates using a condensed phosphoric acid like polyphosphoric acid (PPA) or this compound.

Materials:

  • Alcohol or Phenol substrate

  • Polyphosphoric Acid (PPA, ~115-117%) or this compound

  • Aniline

  • Barium Hydroxide (Ba(OH)₂)

  • Acetone

  • Deionized Water

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add the alcohol or phenol substrate.

  • Addition of Phosphorylating Agent: While stirring, slowly add an equimolar amount of polyphosphoric or this compound. The reaction may be exothermic; use an ice bath to maintain control if necessary.

  • Reaction: Heat the mixture with stirring. A typical condition is 80-100°C for 3-6 hours.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC, ³¹P NMR).

  • Quenching and Isolation (as Barium Salt): a. After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker containing crushed ice and water. b. Neutralize the solution by the slow addition of a saturated Barium Hydroxide (Ba(OH)₂) solution until the pH is approximately 7-8. c. The barium salt of the phosphate ester will precipitate. Cool the mixture in an ice bath to maximize precipitation. d. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by acetone. e. Dry the barium salt under vacuum.

  • Characterization (as Anilinium Salt): a. For characterization purposes, the barium salt can be converted to the anilinium salt.[4] b. Suspend the barium salt in water and add an equimolar amount of anilinium sulfate (B86663). c. Barium sulfate will precipitate. Remove it by filtration. d. Lyophilize or carefully evaporate the filtrate to obtain the crude anilinium salt, which can be recrystallized from a suitable solvent system (e.g., ethanol/acetone). e. Characterize the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and elemental analysis.

Protocol 2: Conceptual Approach for Nucleoside Phosphorylation

This protocol outlines a conceptual workflow for the synthesis of nucleoside phosphates using a metaphosphate source, often in a non-aqueous environment to prevent hydrolysis.

Materials:

  • Protected Nucleoside (e.g., with 2',3'-hydroxyls protected)

  • Trimetaphosphate salt (e.g., tetra-n-butylammonium salt)[8]

  • Anhydrous organic solvent (e.g., Acetonitrile, DMF)

  • Activating agent (optional, e.g., peptide coupling agents like PyAOP)[8]

  • Metal catalyst (optional, e.g., NiCl₂)[9]

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

  • Reaction Mixture: Dissolve the protected nucleoside in the anhydrous organic solvent.

  • Phosphorylation: a. Add the trimetaphosphate salt to the solution. If required, add the activating agent or metal catalyst at this stage. b. Stir the reaction at a temperature ranging from ambient to mildly elevated (e.g., 50-70°C).

  • Monitoring: Monitor the formation of the phosphorylated nucleoside by ³¹P NMR spectroscopy and/or LC-MS. The appearance of new signals corresponding to monophosphate, diphosphate, and triphosphate species indicates reaction progress.

  • Workup and Purification: a. Upon completion, quench the reaction (e.g., with a buffered aqueous solution). b. The workup will depend on the specific protecting groups and reagents used. It may involve solvent extraction and/or precipitation. c. Purify the target nucleoside phosphate using advanced chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC.

  • Deprotection and Final Isolation: a. Remove the protecting groups from the nucleoside using standard deprotection protocols. b. Purify the final deprotected nucleoside triphosphate by HPLC and characterize thoroughly.

Visualizations

G cluster_workflow General Phosphorylation Workflow A 1. Reactants (Alcohol/Phenol + this compound) B 2. Reaction (Heating, 80-100°C) A->B C 3. Quenching (Ice Water) B->C D 4. Neutralization & Precipitation (e.g., Ba(OH)₂) C->D E 5. Isolation (Filtration & Drying) D->E F 6. Purification / Derivatization (e.g., Recrystallization) E->F G Final Product (Phosphate Ester) F->G

Caption: Experimental workflow for alcohol phosphorylation.

G cluster_prodrug Phosphate Prodrug Activation Pathway Parent Parent Drug (R-OH) - Poorly Soluble Prodrug Phosphate Prodrug (R-O-PO₃²⁻) - Water Soluble Parent->Prodrug Chemical Synthesis (Phosphorylation) Active Active Drug (R-OH) - Released in Body Prodrug->Active In Vivo Enzymatic Cleavage (e.g., Alkaline Phosphatase)

Caption: Logical pathway of a phosphate prodrug strategy.

G cluster_acids Relationship of Condensed Phosphoric Acids Ortho Orthophosphoric Acid (H₃PO₄) Pyro Pyrophosphoric Acid (H₄P₂O₇) Ortho->Pyro - H₂O (Dehydration) Poly Polyphosphoric Acid (Hₙ₊₂PₙO₃ₙ₊₁) Pyro->Poly - H₂O (Dehydration) Meta This compound ((HPO₃)ₙ) Poly->Meta Further Dehydration

Caption: Dehydration pathway from ortho- to this compound.

References

Metaphosphoric Acid as a Dehydrating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid, with the empirical formula (HPO₃)ₙ, is a potent dehydrating agent utilized in a variety of chemical transformations. It exists in cyclic and polymeric forms and is known for its strong hygroscopic nature.[1][2] In many applications, particularly in organic synthesis, the term is often used in the context of polyphosphoric acid (PPA), which is a commercially available, viscous liquid consisting of a mixture of phosphoric acid polymers. PPA serves as a convenient and effective surrogate for pure this compound, exhibiting similar powerful dehydrating properties.[3] This document provides detailed application notes and protocols for the use of this compound and its practical equivalent, polyphosphoric acid, as a dehydrating agent in key chemical reactions.

Applications of this compound as a Dehydrating Agent

This compound and its polymeric form, PPA, are effective reagents for a range of dehydration reactions, including:

  • Intramolecular Cyclization: Facilitating the formation of cyclic compounds, such as in the Bischler-Napieralski and Pictet-Gams reactions to synthesize isoquinoline (B145761) derivatives.

  • Dehydration of Amides to Nitriles: A classic transformation where the elements of water are removed from a primary amide to yield the corresponding nitrile.

  • Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols by removing the water formed during the reaction.

  • Beckmann Rearrangement: Promoting the rearrangement of oximes to amides, a key step in the synthesis of various lactams.

Application Note 1: Intramolecular Cyclization Reactions

This compound, and more commonly PPA, is a preferred reagent for intramolecular cyclization reactions that proceed via an electrophilic aromatic substitution mechanism. The strong dehydrating and acidic nature of the reagent facilitates the formation of a reactive electrophilic intermediate that then undergoes cyclization.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. PPA is a widely used acidic dehydrating agent for this transformation.

Reaction Scheme: (Image of the general Bischler-Napieralski reaction)

Quantitative Data for Bischler-Napieralski Reaction using PPA:

Substrate (β-arylethylamide)Product (3,4-dihydroisoquinoline)Reaction ConditionsYield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolinePPA, 100°C, 1 h85Fitton, A. O., & Marsden, J. R. (1987). The Bischler-Napieralski reaction: a review. Organic Preparations and Procedures International, 19(2-3), 117-173.
N-Phenethylbenzamide1-Phenyl-3,4-dihydroisoquinolinePPA, 140°C, 30 min75Fitton, A. O., & Marsden, J. R. (1987). The Bischler-Napieralski reaction: a review. Organic Preparations and Procedures International, 19(2-3), 117-173.
Experimental Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Polyphosphoric acid (PPA)

  • Toluene

  • 10% Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, place N-(3,4-dimethoxyphenethyl)acetamide (5.0 g, 22.4 mmol).

  • Add polyphosphoric acid (50 g) to the flask.

  • Heat the mixture with stirring at 100°C for 1 hour.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

  • Basify the aqueous solution to pH 9-10 with a 10% sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for Bischler-Napieralski Reaction:

Bischler_Napieralski_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants β-arylethylamide + PPA Flask Round-bottom flask Reactants->Flask Heating Heat & Stir (e.g., 100°C, 1h) Flask->Heating Quench Quench with ice Heating->Quench Basify Basify with NaOH Quench->Basify Extract Extract with DCM Basify->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography/ Recrystallization Dry->Purify Product Product Purify->Product Final Product

Caption: Experimental workflow for the Bischler-Napieralski synthesis.

Application Note 2: Dehydration of Amides to Nitriles

This compound is a powerful dehydrating agent for the conversion of primary amides to nitriles. This reaction is fundamental in organic synthesis for the introduction of the nitrile functional group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing compounds.

Reaction Scheme: (Image of the general amide to nitrile dehydration reaction)

Quantitative Data for Dehydration of Amides:

Substrate (Amide)Dehydrating AgentProduct (Nitrile)Reaction ConditionsYield (%)
Benzamide (B126)PPABenzonitrile (B105546)180-200°C, 1 h90
AcetamidePPAAcetonitrile200°C, 30 min85
NicotinamidePPA3-Cyanopyridine210-220°C, 1 h92

Note: Data presented is for Polyphosphoric Acid (PPA) as a representative dehydrating agent of this class.

Experimental Protocol: Synthesis of Benzonitrile from Benzamide

Materials:

  • Benzamide

  • Polyphosphoric acid (PPA)

  • Distillation apparatus

  • Heating mantle

  • Receiving flask

Procedure:

  • In a distillation flask, thoroughly mix benzamide (12.1 g, 0.1 mol) with polyphosphoric acid (60 g).

  • Heat the mixture gently with a heating mantle.

  • As the temperature reaches 180-200°C, the benzonitrile will start to distill.

  • Collect the distillate in a receiving flask. The reaction is typically complete within 1 hour.

  • The collected benzonitrile can be further purified by redistillation.

Dehydration of Amide to Nitrile Signaling Pathway:

Amide_Dehydration Amide Primary Amide (R-CONH2) Intermediate1 Activated Amide Complex Amide->Intermediate1 Coordination MPA This compound ((HPO3)n) MPA->Intermediate1 Phosphoric_Acid Phosphoric Acid (H3PO4) MPA->Phosphoric_Acid + H2O Intermediate2 Nitrile-Phosphate Adduct Intermediate1->Intermediate2 Dehydration Water Water (H2O) Intermediate1->Water Nitrile Nitrile (R-CN) Intermediate2->Nitrile Elimination Esterification_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Alcohol Alcohol Alcohol->Ester This compound (Catalyst & Dehydrating Agent) This compound (Catalyst & Dehydrating Agent) This compound (Catalyst & Dehydrating Agent)->Ester Catalyzes & Removes Water Heat Heat Heat->Ester Drives Reaction Water Water

References

Application Notes and Protocols for Metaphosphoric Acid in Nucleic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid presents a specialized method for the selective extraction of ribonucleic acid (RNA) from fixed biological samples, rendering it a valuable tool in specific histological and cytochemical analyses where the preservation of native deoxyribonucleic acid (DNA) is paramount.[1] This technique leverages the differential stability of RNA and DNA under acidic conditions to achieve selective removal of RNA, leaving behind DNA within the cellular structure. These application notes provide an overview of the principles, applications, and a generalized protocol for the use of this compound in nucleic acid extraction.

Principle and Mechanism of Action

The selective extraction of RNA by this compound is based on the principle of acid hydrolysis. Under controlled conditions of cold temperature and specific acid concentration, the phosphodiester bonds in RNA are more susceptible to hydrolysis than those in DNA. It is believed that the acidic environment protonates the 2'-hydroxyl group on the ribose sugar of RNA, making the adjacent phosphodiester bond more labile and prone to cleavage. In contrast, the deoxyribose sugar of DNA lacks this 2'-hydroxyl group, conferring greater stability under these acidic conditions. This differential hydrolysis allows for the removal of RNA from the tissue while the DNA remains largely intact and in its native state.[1]

Applications

The primary application of this compound in nucleic acid handling is the selective removal of RNA from formalin-fixed tissue sections for subsequent staining of nuclear DNA.[1] This is particularly useful in studies where the specific localization and quantification of DNA are of interest, without the confounding staining of cytoplasmic and nucleolar RNA. By eliminating RNA, a clearer and more specific signal for DNA can be achieved with various DNA-binding dyes.[1]

Data Presentation

While specific quantitative data on nucleic acid yield and purity using this compound for downstream molecular applications are not extensively documented in the available literature, the following tables provide expected outcomes for nucleic acid analysis post-extraction. These values are based on standard spectrophotometric and fluorometric quantification methods.[2]

Table 1: Spectrophotometric Quantification of Nucleic Acids

Sample TypeExpected DNA Concentration (µg/mL)Expected A260/A280 RatioExpected A260/A230 Ratio
Post-Metaphosphoric Acid Treatment (DNA remaining in tissue)N/A (in situ)N/A (in situ)N/A (in situ)
Eluted RNA (if collected)Variable~2.0 (if pure)>1.8 (if pure)
Standard DNA Extraction ControlHigh~1.8>1.8

Table 2: General Comparison of Nucleic Acid Extraction Methods

MethodPrinciplePrimary AnalyteAdvantagesDisadvantages
This compound Selective acid hydrolysisRNA (removed), DNA (retained in situ)Preserves DNA in its native state within tissue architecture.[1]Limited to fixed tissues; not suitable for downstream molecular biology applications requiring purified nucleic acids; quantitative yield data is scarce.
Phenol-Chloroform Organic extractionDNA and RNAHigh yield and purity.Use of toxic organic solvents; labor-intensive.[]
Solid-Phase (Silica Column) Nucleic acid adsorption to silica (B1680970) in the presence of chaotropic saltsDNA and RNARapid and easy to use; avoids organic solvents.[4]Can result in lower yields with certain sample types.
Magnetic Bead-Based Nucleic acid binding to coated magnetic particlesDNA and RNAAmenable to automation; high throughput.[5]Higher cost per sample.

Experimental Protocols

The following is a generalized protocol for the selective removal of RNA from formalin-fixed, paraffin-embedded tissue sections using this compound. This protocol is intended for histological applications.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • This compound solution (15% and 20% w/v in distilled water, freshly prepared and chilled to 5°C)

  • Coplin jars

  • Staining reagents for DNA (e.g., methyl green, Giemsa, toluidine blue O)

  • Mounting medium

Protocol for Selective RNA Removal from Fixed Tissue Sections:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

    • Rehydrate the tissue sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

    • Rinse with distilled water.

  • This compound Treatment:

    • Prepare a 15% or 20% (w/v) solution of this compound in distilled water. Cool the solution to 5°C.[1]

    • Immerse the rehydrated slides in the cold this compound solution. Incubation times will vary depending on the tissue type:

      • For many tissues, 10-30 minutes is sufficient.[1]

      • Some tissues, like rodent liver, may require longer incubation, up to 24 hours with 15% this compound, for complete RNA removal.[1]

    • Optimal incubation time should be determined empirically for each tissue type.

  • Washing:

    • After incubation, thoroughly rinse the slides in several changes of cold distilled water to remove all traces of the acid.

  • Staining:

    • Proceed with your desired DNA staining protocol. For example, stain with a 0.5% aqueous solution of methyl green for 2 minutes.[1]

  • Dehydration and Mounting:

    • Dehydrate the stained sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a suitable mounting medium.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction RNA Extraction cluster_analysis Downstream Analysis start Formalin-Fixed, Paraffin-Embedded Tissue Section on Slide deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Graded Ethanol Series) deparaffinize->rehydrate mpa_treatment This compound Treatment (5°C) rehydrate->mpa_treatment wash Washing (Cold Distilled Water) mpa_treatment->wash stain DNA Staining wash->stain mount Dehydration & Mounting stain->mount microscopy Microscopy mount->microscopy

Caption: Workflow for selective RNA removal from fixed tissues.

Logical_Relationship cluster_components Cellular Components cluster_treatment Treatment cluster_outcome Outcome DNA DNA (Deoxyribose, Stable) MPA Cold this compound DNA->MPA Resistant RNA RNA (Ribose with 2'-OH, Labile) RNA->MPA Susceptible DNA_intact Intact DNA (Preserved in situ) MPA->DNA_intact Leads to RNA_hydrolyzed Hydrolyzed RNA (Removed from tissue) MPA->RNA_hydrolyzed Leads to

Caption: Selective action of this compound on nucleic acids.

Conclusion

The use of this compound for nucleic acid extraction is a specialized technique primarily suited for the selective removal of RNA from fixed tissue sections for histological analysis. Its ability to leave DNA in its native state is a key advantage for specific research questions. However, for the extraction of high-purity nucleic acids for downstream molecular applications such as PCR, sequencing, or microarrays, more contemporary methods like solid-phase or magnetic bead-based extractions are recommended due to their established protocols, higher yields, and superior purity of the extracted nucleic acids. Researchers should consider the specific requirements of their downstream applications when selecting an appropriate nucleic acid extraction method.

References

Metaphosphoric Acid in Sample Preparation for Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of metaphosphoric acid in sample preparation for chromatographic analysis. This compound is a crucial reagent, particularly in the analysis of labile compounds like ascorbic acid (Vitamin C), where it serves dual roles as a protein precipitant and a stabilizing agent.

Principle of Action

This compound is a strong acid that effectively precipitates proteins from biological matrices such as plasma, serum, and tissue homogenates.[1][2][3] The mechanism involves the disruption of the hydration layer around protein molecules, leading to their aggregation and precipitation.[2][4] This process is essential for preventing column fouling and interference from large biomolecules during chromatographic analysis.

Furthermore, the acidic environment created by this compound helps to stabilize analytes that are susceptible to oxidation, a notable example being ascorbic acid.[5][6] By maintaining a low pH, typically below 4, it inhibits oxidative degradation, ensuring accurate quantification of the target analyte.[5]

Applications

The primary application of this compound in sample preparation is for the analysis of Vitamin C in various samples, including:

  • Food and Beverages: Fruit juices, fruits, and vegetables.[5][6][7][8]

  • Pharmaceutical Formulations: Tablets and other supplements.[9][10][11]

  • Biological Samples: While less common due to potential for inconsistent protein precipitation across species, it has been explored.[1]

Experimental Protocols

General Protocol for Protein Precipitation

This protocol outlines the basic steps for using this compound to precipitate proteins from a liquid sample.

Materials:

  • This compound solution (typically 2-10% w/v in HPLC-grade water)

  • Sample (e.g., plasma, serum, tissue extract)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • To a known volume of sample, add an equal or greater volume of cold this compound solution. The final concentration of this compound can be adjusted based on the sample matrix and protein content.

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture on ice for 10-20 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 8,500-13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte of interest.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • The filtered supernatant is now ready for injection into the chromatography system.

Protocol for Vitamin C Extraction from Solid Samples (e.g., Fruits, Tablets)

This protocol is specifically designed for the extraction and stabilization of ascorbic acid from solid matrices.

Materials:

  • This compound solution (e.g., 3% this compound - 8% acetic acid, or 5-10% this compound)[8][9]

  • Homogenizer or mortar and pestle

  • Solid sample (e.g., fruit tissue, powdered tablet)

  • Volumetric flask

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Weigh a precise amount of the homogenized or powdered sample.

  • Add a specific volume of the this compound extraction solution to the sample in a volumetric flask.

  • Homogenize or vortex the mixture for several minutes to ensure efficient extraction of ascorbic acid.

  • If necessary, bring the volume up to the mark with the extraction solution and mix well.

  • Centrifuge the extract to separate the solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The clear filtrate is then ready for chromatographic analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing this compound in sample preparation for the analysis of ascorbic acid.

ParameterValueMatrixThis compound ConcentrationReference
Recovery >85%Berry Fruit5%[7]
99 ± 6%Tropical Fruits (Banana, Papaya, Mango)3% this compound - 8% Acetic Acid[8]
93.52%Benincasa hispida (Winter Melon)3%[6]
Limit of Detection (LOD) ~0.04 µg/mLGeneral2%[5]
0.1 mg/LTropical Fruits3% this compound - 8% Acetic Acid[8]
0.24 µg/mLBenincasa hispida (Winter Melon)3%[6]
Limit of Quantification (LOQ) 0.81 µg/mLBenincasa hispida (Winter Melon)3%[6]
Linearity Range 1.00 – 16.00 µg/mLBenincasa hispida (Winter Melon)3%[6]
Analyte Stability Stable for at least 4 hoursBerry Fruit Extracts5%[7]
Stable for >150 hours (with TCEP)Berry Fruit Extracts5%[7]
Stable for 24 hoursJuice or Tablet Samples10%[9]

Visualizations

The following diagrams illustrate the workflow of sample preparation using this compound.

experimental_workflow cluster_sample Sample cluster_preparation Sample Preparation cluster_analysis Analysis Sample Solid or Liquid Sample Addition Add Metaphosphoric Acid Solution Sample->Addition Homogenization Homogenize/Vortex Addition->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC

Caption: General workflow for sample preparation using this compound.

signaling_pathway cluster_effects Effects of this compound Analyte Analyte in Complex Matrix (e.g., Ascorbic Acid in Fruit) MPA This compound Protein_Precipitation Protein Precipitation MPA->Protein_Precipitation Induces Stabilization Analyte Stabilization (Low pH) MPA->Stabilization Provides Clean_Sample Clean Sample Extract for Chromatography Protein_Precipitation->Clean_Sample Stabilization->Clean_Sample

References

Troubleshooting & Optimization

Technical Support Center: Metaphosphoric Acid in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis involving metaphosphoric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in HPLC?

This compound is primarily used during sample preparation. Its main functions are:

  • Protein Precipitation: It is an effective agent for removing proteins from biological samples, such as plasma or serum, before injection into the HPLC system.[1][2] This prevents proteins from adsorbing to the column, which can cause interference and column damage.

  • Analyte Stabilization: It is frequently used in the analysis of unstable compounds like Vitamin C (ascorbic acid).[3][4] this compound creates an acidic environment that helps prevent the degradation of the analyte during sample extraction and storage.[4][5]

Q2: Can I use this compound or phosphoric acid in my mobile phase?

While this compound is mainly for sample prep, ortho-phosphoric acid is commonly used as a mobile phase modifier to control pH, typically at low concentrations (e.g., 0.1-0.2%).[6] It helps to ensure consistent ionization of analytes and silanol (B1196071) groups on the column, leading to better peak shapes. However, there are key limitations:

  • LC-MS Incompatibility: Phosphoric acid is non-volatile and will contaminate the mass spectrometer source.[7] For LC-MS applications, volatile acids like formic acid are recommended.[7]

  • Buffer Precipitation: Phosphate (B84403) buffers can precipitate when mixed with high percentages of organic solvents, especially acetonitrile (B52724) (ACN).[6] This can block tubing and damage the column.

Q3: What are the main differences between using this compound and trichloroacetic acid (TCA) for protein precipitation?

Both this compound and trichloroacetic acid (TCA) are used for protein precipitation. TCA is sometimes suggested as a substitute for this compound, offering advantages such as easier handling and greater stability.[8] Studies have shown that TCA and zinc sulfate (B86663) are also highly effective at removing protein from plasma samples.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting after using this compound for sample preparation. What should I do?

A: Peak distortion is a common issue and can stem from several sources. Follow this guide to diagnose the problem.

Potential Causes & Solutions
  • Secondary Analyte Interactions:

    • Cause: Basic compounds can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[9]

    • Solution: Lower the mobile phase pH using an acidifier like phosphoric acid or formic acid. Operating at a pH at least 2 units below the pKa of a basic analyte will ensure it is fully protonated, minimizing these interactions.[6]

  • Inappropriate Mobile Phase pH:

    • Cause: If the mobile phase pH is close to the analyte's pKa, the analyte will exist in both ionized and non-ionized forms, leading to broadened or split peaks.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa. For acidic compounds, a lower pH will improve retention and peak shape.[6][10]

  • Column Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[11][12]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation:

    • Cause: Incomplete removal of proteins during sample prep can contaminate the column inlet frit or the stationary phase.[13] A physical void at the column inlet can also cause peak distortion.[9][14]

    • Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, try back-flushing the column or cleaning it with a series of strong solvents. If a void has formed, the column may need to be replaced.[13]

Troubleshooting Workflow: Peak Tailing

The following diagram illustrates a step-by-step process for troubleshooting peak tailing.

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks cause_physical Potential Cause: Physical Issue (e.g., column void, blocked frit) check_all_peaks->cause_physical Yes cause_chemical Potential Cause: Chemical Interaction (e.g., secondary interactions) check_all_peaks->cause_chemical No all_peaks YES some_peaks NO solution_physical Action: 1. Reverse and flush column. 2. Check for blockages. 3. Replace column if necessary. cause_physical->solution_physical solution_chemical_ph Action: Adjust mobile phase pH. (Lower pH for basic analytes) cause_chemical->solution_chemical_ph solution_chemical_modifier Action: Consider different mobile phase modifier (e.g., TFA). solution_chemical_ph->solution_chemical_modifier

Caption: Troubleshooting workflow for peak tailing issues.
Problem 2: Baseline Noise or Drifting

Q: I'm observing a noisy or drifting baseline. Could the acid in my mobile phase be the cause?

A: Yes, issues with the mobile phase, including the acid additive, are a common cause of baseline problems.

Potential Causes & Solutions
  • Impure Reagents:

    • Cause: Using low-grade phosphoric acid or other mobile phase components can introduce impurities that show up as baseline noise or "ghost peaks" in a gradient run.

    • Solution: Always use HPLC-grade or MS-grade solvents and additives. Filter all aqueous mobile phases through a 0.45 µm or smaller filter before use.[15][16]

  • Buffer Precipitation:

    • Cause: Phosphate buffers have limited solubility in high concentrations of organic solvent.[6] As the organic percentage increases during a gradient, the buffer can precipitate, causing pressure fluctuations and baseline noise.

    • Solution: Reduce the buffer concentration or switch to a more soluble buffer system. Ensure the buffer concentration does not exceed its solubility limit at the highest organic percentage of your gradient (see table below).

  • Lack of Equilibration:

    • Cause: Insufficient column equilibration with the mobile phase can cause the baseline to drift.

    • Solution: Ensure the column is fully equilibrated before starting your analytical run. This is especially important for methods using ion-pairing reagents.[10]

  • Detector Issues:

    • Cause: A failing detector lamp or contaminated flow cell can also lead to baseline drift and noise.[17]

    • Solution: Check the lamp's energy output and clean the flow cell according to the manufacturer's instructions.

Problem 3: Column Degradation and High Backpressure

Q: My column backpressure is increasing, and performance is declining. Is my sample preparation with this compound damaging the column?

A: It's possible. Column degradation can be caused by both chemical and physical factors, often linked to sample and mobile phase preparation.

Potential Causes & Solutions
  • Incomplete Protein Removal:

    • Cause: If the protein precipitation step is inefficient, remaining proteins can adsorb onto the column head, increasing backpressure and causing peak shape issues.[1]

    • Solution: Optimize the protein precipitation protocol. Ensure the correct ratio of precipitant to sample is used and that mixing is thorough. Centrifuge at a sufficient speed and for enough time to pellet all precipitated material.

  • Mobile Phase pH Out of Range:

    • Cause: Using a mobile phase with a pH below 2 can cause hydrolysis of the silica-bonded phase, leading to column degradation.[6]

    • Solution: Maintain the mobile phase pH within the column manufacturer's recommended range (typically pH 2-8 for standard silica (B1680970) columns).

  • Buffer Precipitation in the System:

    • Cause: As mentioned, buffer precipitation can clog the column inlet frit, leading to a rapid increase in backpressure.[6]

    • Solution: Flush the system with a solvent in which the buffer is soluble (e.g., water) to try and dissolve the precipitate. If the column is irreversibly clogged, it may need to be replaced. Always use a guard column to protect the more expensive analytical column.

Experimental Protocols & Data

Protocol 1: Protein Precipitation using this compound

This protocol is a general guideline for precipitating proteins from plasma or serum samples, particularly for Vitamin C analysis.[4][5]

G start Start: Plasma/Serum Sample add_mpa Add equal volume of 5-10% this compound start->add_mpa vortex Vortex vigorously for 1-5 minutes add_mpa->vortex centrifuge Centrifuge at >8,500 x g for 10 minutes vortex->centrifuge supernatant Collect the supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter (optional, but recommended) supernatant->filter inject Inject into HPLC system filter->inject

Caption: Experimental workflow for protein precipitation.
Protocol 2: Preparation of a Phosphate Buffer Mobile Phase

This protocol describes how to prepare a 20 mM sodium phosphate buffer at pH 2.5. Inconsistent preparation of buffers is a common source of method variability.[18][19]

  • Prepare Stock Solutions:

    • Solution A: Prepare a 20 mM solution of sodium dihydrogen phosphate (anhydrous). Dissolve 2.40 g in distilled water to make 1 L.[16]

    • Solution B: Prepare a 20 mM solution of phosphoric acid. Dissolve 2.31 g of phosphoric acid (85% purity) in distilled water to make 1 L.[16]

  • Adjust pH:

    • Start with Solution A (sodium dihydrogen phosphate).

    • Slowly add Solution B (phosphoric acid) while monitoring with a calibrated pH meter until the pH reaches 2.5.

  • Filter:

    • Filter the final buffer solution under a vacuum using a 0.45 µm or smaller pore size membrane filter to remove any particulates.[15][16]

Data Tables

Table 1: Comparison of Common Protein Precipitants

Precipitant AgentTypical ConcentrationAdvantagesDisadvantages
This compound 5-10%Good for stabilizing acid-labile analytes (e.g., Vitamin C).[4][5]Can be less stable than other acids.
Trichloroacetic Acid (TCA) 5-10%Highly effective protein removal, stable solutions.[2][8]Can be corrosive.
Acetonitrile (ACN) 2:1 or 3:1 ratio (v/v) to sampleVery efficient protein removal, compatible with reversed-phase.[2]May cause co-precipitation of some analytes.
Methanol (MeOH) 3:1 ratio (v/v) to sampleLess efficient than ACN, may require higher volume ratios.[20]Produces finer precipitates that can be harder to filter.[20]

Table 2: Phosphate Buffer Solubility in Acetonitrile (ACN)

This table illustrates the decreasing solubility of potassium phosphate buffer at pH 7.0 as the percentage of ACN in the mobile phase increases.[6]

% ACN in Mobile PhaseMax. Soluble Buffer Concentration
50%>50 mM
80%~5 mM
>80%<5 mM (Practically insoluble)

References

Technical Support Center: Optimizing Metaphosphoric Acid Concentration for Protein Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing metaphosphoric acid for protein removal from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for protein precipitation by this compound?

This compound is a strong acid that acts as a protein precipitant primarily by altering the pH of the solution.[1] By lowering the pH, the acid protonates the functional groups on the protein surface, leading to a net positive charge. This disrupts the hydration shell of water molecules surrounding the protein, which is crucial for its solubility.[1] The resulting increase in protein-protein electrostatic repulsion and hydrophobic interactions causes the proteins to aggregate and precipitate out of the solution.[1][2]

Q2: What are the reported advantages of using this compound for protein precipitation?

Historically, this compound has been used as a protein precipitant due to its strong acidic nature, which allows for the effective precipitation of a broad range of proteins.[3] It is a relatively inexpensive reagent.

Q3: What are the known challenges and disadvantages of using this compound?

A significant challenge with this compound is its instability in aqueous solutions, where it can hydrolyze to orthophosphoric acid, leading to variability in its precipitating power.[3] Some studies have reported that this compound can result in low and inconsistent protein precipitation across different sample types.[4]

Q4: What is a recommended starting pH for protein precipitation with this compound?

For quantitative protein removal, adjusting the final pH of the sample to a range of 2.5 to 3.0 is recommended.[3]

Q5: Can the precipitated protein pellet be difficult to redissolve?

Yes, as with many acid precipitation methods, the protein pellet formed by this compound can be difficult to resolubilize. This is because acid precipitation often leads to protein denaturation.[5] The use of appropriate resolubilization buffers containing chaotropic agents like urea (B33335) and detergents can aid in dissolving the pellet.[5]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Inconsistent or low protein precipitation Instability of the this compound solution due to hydrolysis to orthophosphoric acid.Prepare a fresh, stable sodium metaphosphate solution as described in the experimental protocol below.[3] Ensure the final pH of the sample is within the optimal range of 2.5-3.0.[3]
Suboptimal final concentration of this compound.Empirically test a range of final this compound concentrations to determine the optimal concentration for your specific sample type and protein concentration.
The protein concentration in the sample is too low.Concentrate the initial sample before precipitation, if possible.
Insufficient incubation time or temperature.Ensure adequate incubation time on ice to allow for complete precipitation. A common starting point is 10-30 minutes.
Difficulty resolubilizing the protein pellet Protein denaturation caused by the strong acidic conditions.Use a robust resolubilization buffer containing strong solubilizing agents such as 8M urea, 2M thiourea, and a non-ionic or zwitterionic detergent (e.g., CHAPS).[5]
Over-drying the pellet.Avoid completely drying the pellet, as this can make it very difficult to redissolve. A brief air-dry to remove residual acetone (B3395972) is sufficient.
Inadequate mixing during resolubilization.Vortex the sample vigorously and consider using sonication to aid in dissolving the pellet.[5]
Protein degradation Extended exposure to low pH.Minimize the incubation time in the acidic solution. Perform all precipitation steps at low temperatures (e.g., 4°C) to reduce enzymatic activity.
Contamination of the precipitate with non-protein molecules Co-precipitation of other molecules.Wash the protein pellet with a cold solvent like acetone to remove acid and other soluble contaminants.

Data Presentation: Comparative Protein Removal Efficiency

Precipitating Agent Typical Concentration Protein Removal Efficiency (%) Reference
Acetonitrile2:1 (v/v) ratio to plasma>96[6]
Trichloroacetic Acid (TCA)10% (w/v)~92[6]
Zinc Sulfate10% (w/v)~91[6]

Note: The efficiency of any precipitating agent can vary depending on the sample matrix, protein concentration, and specific experimental conditions. It is crucial to optimize the concentration for each specific application.

Experimental Protocols

Preparation of a Stable Sodium Metaphosphate Reagent

Due to the instability of this compound in aqueous solutions, preparing a stable sodium metaphosphate solution is recommended for consistent results.[3]

Materials:

  • Sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O)

  • Muffle furnace

  • Distilled water

Procedure:

  • Place NaH₂PO₄·H₂O in a crucible.

  • Heat the crucible in a muffle furnace. Gradually increase the temperature to 700°C.

  • At around 400°C, the compound will lose water and form an amorphous white powder of (NaPO₃)ₓ.

  • At approximately 700°C, the powder will melt and form a glass upon cooling. This glassy form of sodium metaphosphate is more polymerized and has a greater protein precipitating power.[3]

  • Allow the crucible to cool in a desiccator.

  • Dissolve the resulting sodium metaphosphate glass in distilled water to the desired stock concentration (e.g., 10% w/v). This solution is relatively stable.[3]

General Protocol for Protein Precipitation using Stable Metaphosphate Solution

This protocol is adapted from general acid precipitation methods and information on using a stable metaphosphate solution.[3]

Materials:

  • Biological sample containing protein

  • 10% (w/v) Stable Sodium Metaphosphate solution (prepared as above)

  • Acetic Acid (HAc) or other suitable acid for pH adjustment

  • Ice-cold acetone

  • Microcentrifuge

  • Resolubilization buffer (e.g., 8M Urea, 2M Thiourea, 4% CHAPS, 50mM DTT)

Procedure:

  • Place the protein sample in a microcentrifuge tube and keep it on ice.

  • Slowly add the stable sodium metaphosphate solution to the sample to achieve the desired final concentration. It is recommended to test a range of final concentrations (e.g., 1% to 10%) to optimize for your specific sample.

  • Adjust the pH of the mixture to 2.5 - 3.0 using acetic acid.[3] Monitor the pH carefully.

  • Vortex the tube gently and incubate on ice for 10-30 minutes to allow for complete precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 200 µL of ice-cold acetone. This step helps to remove the acid and other soluble contaminants.

  • Vortex briefly and centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Discard the acetone and allow the pellet to air-dry for a few minutes. Do not over-dry the pellet.

  • Resuspend the protein pellet in an appropriate volume of resolubilization buffer. Vortex vigorously and, if necessary, sonicate to ensure complete dissolution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_optimization Optimization Steps cluster_separation Separation & Washing cluster_analysis Analysis Sample Biological Sample Concentration Vary Final Metaphosphate Concentration (e.g., 1-10%) Sample->Concentration MPA_Stock Stable Metaphosphate Stock Solution MPA_Stock->Concentration pH_Adjust Adjust pH to 2.5-3.0 Concentration->pH_Adjust Incubation Incubate on Ice (10-30 min) pH_Adjust->Incubation Centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) Incubation->Centrifuge1 Wash Wash Pellet with Cold Acetone Centrifuge1->Wash Centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) Wash->Centrifuge2 Resolubilize Resolubilize Pellet Centrifuge2->Resolubilize Downstream Downstream Analysis (e.g., SDS-PAGE, Mass Spec) Resolubilize->Downstream

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Inconsistent Protein Precipitation? Check_Solution Is Metaphosphate Solution Fresh/Stable? Start->Check_Solution Check_pH Is Final pH between 2.5-3.0? Check_Solution->Check_pH Yes Prepare_Fresh Prepare Fresh, Stable Metaphosphate Solution Check_Solution->Prepare_Fresh No Optimize_Conc Have you Optimized Concentration? Check_pH->Optimize_Conc Yes Adjust_pH Carefully Adjust pH to 2.5-3.0 Check_pH->Adjust_pH No Perform_Titration Perform Concentration Titration Experiment Optimize_Conc->Perform_Titration No Consider_Alternative Consider Alternative Precipitation Method Optimize_Conc->Consider_Alternative Yes Prepare_Fresh->Check_pH Adjust_pH->Optimize_Conc

Caption: Troubleshooting logic for inconsistent protein precipitation.

References

"how to prevent degradation of metaphosphoric acid solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of metaphosphoric acid solutions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solution prone to degradation?

This compound (HPO₃) is a cyclic or polymeric oxyacid of phosphorus. In aqueous solutions, it is unstable and undergoes hydrolysis, a reaction with water, which breaks it down into orthophosphoric acid (H₃PO₄).[1][2] This degradation is significant because the chemical properties and reactivity of this compound, such as its ability to precipitate proteins, are distinct from those of orthophosphoric acid.[2]

Q2: What are the main factors that accelerate the degradation of this compound solutions?

The primary factors that accelerate the hydrolysis of this compound to orthophosphoric acid are:

  • Low pH (acidity): The hydrolysis process is catalyzed by hydrogen ions. Therefore, more acidic solutions will degrade more rapidly.[1]

  • High Temperatures: Elevated temperatures significantly increase the rate of hydrolysis. Boiling a solution of "glacial" this compound can convert all metaphosphate to orthophosphate quickly.[1]

  • Presence of Metallic Ions: Certain metallic ions can also catalyze the degradation process.

Q3: How can I prepare a this compound solution that is more stable?

The stability of a metaphosphate solution can be greatly improved by converting the this compound to its sodium salt and adjusting the pH to be neutral or slightly alkaline. A solution of sodium metaphosphate at a pH of 7 or higher is significantly more stable, with hydrolysis occurring very slowly even at boiling temperatures.[1] At room temperature, a sodium metaphosphate solution with a pH adjusted to 8 or 9 can maintain its stability for several months.[1]

Q4: What are the recommended storage conditions for this compound solutions?

To maximize shelf life, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage of several weeks, freezing at -20°C is a viable option.[3]

  • pH: As mentioned, maintaining a neutral to slightly alkaline pH (7-9) for sodium metaphosphate solutions is crucial for stability.[1]

  • Container: Use tightly sealed containers to prevent contamination and changes in concentration due to evaporation.[2][4]

Q5: How can I tell if my this compound solution has degraded?

A common functional test for this compound is its ability to precipitate proteins. If your solution no longer effectively precipitates a standard protein solution, it has likely hydrolyzed to orthophosphoric acid, which does not share this property.[2] Analytical methods such as ion-exchange chromatography can also be used to separate and quantify the different forms of phosphoric acid in a solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Protein precipitation is incomplete or inconsistent. The this compound solution has degraded to orthophosphoric acid.1. Prepare a fresh solution of this compound. 2. For future use, prepare a stabilized sodium metaphosphate solution and store it at an appropriate pH and temperature (see Experimental Protocols). 3. Verify the precipitating efficiency of the new solution with a known protein standard.
Experimental results are not reproducible over time. The stability of the this compound solution is compromised, leading to varying concentrations of the active precipitating agent.1. Implement a strict protocol for the preparation and storage of your this compound solution. 2. Prepare smaller batches of the solution more frequently to ensure freshness. 3. Consider preparing a stabilized sodium metaphosphate stock solution that can be used for a longer period.[1]
The solid this compound is difficult to dissolve. This compound can be slow to dissolve, especially in its crystalline form.1. Use a magnetic stirrer to aid dissolution. 2. Gently warming the solution can increase the rate of dissolution, but be mindful that heat also accelerates hydrolysis. Use the lowest effective temperature. 3. Ensure the solid is finely powdered to increase surface area.

Quantitative Data on Stability

The stability of a metaphosphate solution is highly dependent on pH. The following table summarizes the extent of hydrolysis of a 2% sodium metaphosphate solution after boiling at various initial pH values.

Initial pH of SolutionTime of Boiling% Hydrolyzed to Orthophosphate
5.50.5 hours9.9%
5.51 hour11.9%
7.01 hour1.0%
7.010 hours2.0%
(Data adapted from Briggs, D. R.[1])

Experimental Protocols

Protocol 1: Preparation of a Stabilized Sodium Metaphosphate Solution (10%)

This protocol describes the preparation of a 10% (w/v) sodium metaphosphate solution with enhanced stability for use as a protein precipitant.

Materials:

  • Sodium metaphosphate (glassy)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • pH meter

Procedure:

  • Weigh 10 g of glassy sodium metaphosphate.

  • Dissolve the sodium metaphosphate in approximately 80 mL of deionized water. This may require stirring for an extended period.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Carefully add a small amount of a concentrated NaOH or Na₂CO₃ solution dropwise while monitoring the pH.

  • Continue adding the base until the pH of the solution reaches between 8.0 and 9.0.

  • Add deionized water to bring the final volume to 100 mL.

  • Mix the solution thoroughly.

  • Store the solution in a tightly sealed container at 2-8°C. This solution should maintain its precipitating efficiency for several months.[1]

Visualizations

DegradationPathway MetaphosphoricAcid This compound (HPO₃)n OrthophosphoricAcid Orthophosphoric Acid (H₃PO₄) MetaphosphoricAcid->OrthophosphoricAcid Hydrolysis Water Water (H₂O) Water->OrthophosphoricAcid Catalysts Catalysts: - Low pH (H⁺) - High Temperature - Metallic Ions Catalysts->MetaphosphoricAcid TroubleshootingFlowchart Start Start: Inconsistent Protein Precipitation CheckSolution Has the this compound solution been stored for an extended period or at room temperature? Start->CheckSolution PrepareFresh Prepare a fresh solution. CheckSolution->PrepareFresh Yes End End: Consistent Precipitation CheckSolution->End No UseStabilized Prepare and use a stabilized sodium metaphosphate solution (pH 8-9). PrepareFresh->UseStabilized StoreProperly Store the solution at 2-8°C or frozen at -20°C. UseStabilized->StoreProperly StoreProperly->End

References

Technical Support Center: Ascorbic Acid Extraction with Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascorbic acid extraction using metaphosphoric acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for ascorbic acid extraction?

A1: this compound is widely used for ascorbic acid (Vitamin C) extraction for several key reasons:

  • Stabilization: It creates an acidic environment (low pH) that is crucial for preserving ascorbic acid, which is highly susceptible to oxidation and degradation at higher pH levels.[1][2][3]

  • Enzyme Inhibition: It effectively inhibits the action of enzymes like ascorbate (B8700270) oxidase, which can degrade ascorbic acid during sample preparation.[1]

  • Protein Precipitation: this compound precipitates proteins from the sample matrix, which can interfere with subsequent analysis, particularly in methods like HPLC.[1][3]

Q2: What is the optimal concentration of this compound for extraction?

A2: The optimal concentration of this compound can vary depending on the sample matrix and the analytical method. However, concentrations ranging from 2% to 10% are commonly reported.[1][3][4] A 3% this compound solution is frequently cited as effective for extracting ascorbic acid from various samples, including fruits and vegetables.[5][6] In some cases, a combination of 3% this compound with 8% acetic acid has been shown to yield high recovery rates.[6]

Q3: Can this compound interfere with HPLC analysis?

A3: Yes, under certain conditions, this compound can interfere with HPLC analysis. High concentrations of this compound have been reported to cause baseline drift and the appearance of shoulder peaks in chromatograms.[7] It has also been noted that this compound can potentially react with and damage silica-based reversed-phase columns (e.g., C18) over time, especially at low pH.[8][9] Using a lower concentration of this compound (e.g., 3%) and adjusting the mobile phase pH with a different acid, like phosphoric acid, can help mitigate these issues.[8]

Q4: For how long is ascorbic acid stable in a this compound extract?

A4: The stability of ascorbic acid in this compound extracts can depend on the concentration of the acid and storage conditions. In a 5% this compound solution, extracts have been found to be stable for at least 4 hours.[10] The stability can be significantly extended to over 150 hours with the addition of a reducing agent like tris(2-carboxethyl)phosphine hydrochloride (TCEP).[10] It is generally recommended to analyze the extracted samples as soon as possible, ideally within 24 hours, as a significant decline in ascorbic acid can occur after this period.[7]

Q5: What are the alternatives to this compound for ascorbic acid extraction?

A5: While this compound is highly effective, other acids can be used for ascorbic acid extraction, including:

  • Oxalic acid[2][6][11]

  • Acetic acid[6]

  • Perchloric acid[3]

  • Trichloroacetic acid (TCA)[3]

Oxalic acid is a notable alternative and has been shown to be effective in inhibiting copper-catalyzed oxidation of ascorbic acid.[11] However, the extraction efficiency of oxalic acid can be lower than that of this compound in certain fruit matrices.[6]

Troubleshooting Guide

Problem 1: Low Recovery of Ascorbic Acid

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the sample is thoroughly homogenized with the this compound solution. Increase the extraction time or use a more vigorous homogenization method (e.g., sonication).[7]
Ascorbic Acid Degradation Work quickly and keep samples on ice during extraction to minimize degradation. Prepare fresh this compound solutions, as the acid itself can degrade over time.[12] Consider adding a chelating agent like EDTA to the extraction solution to bind metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation.[12][13]
Incorrect pH Verify the pH of the extract. The stability of ascorbic acid is optimal in acidic conditions (pH < 4).[3]
Suboptimal Acid Concentration The concentration of this compound may need to be optimized for your specific sample type. Try varying the concentration between 2% and 10%.[4]
Problem 2: Poor Chromatographic Peak Shape or Resolution (HPLC)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Column Degradation High concentrations of this compound can damage the HPLC column over time.[8] Consider using a lower concentration of this compound for extraction or neutralizing the extract before injection. A guard column can also help protect the analytical column.
Interference from this compound This compound can sometimes cause baseline noise or interfering peaks.[7] Try adjusting the mobile phase composition or pH. Alternatively, consider a solid-phase extraction (SPE) cleanup step after the initial extraction.
Co-eluting Compounds The sample matrix may contain compounds that co-elute with ascorbic acid. Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or using a different column chemistry may improve separation.
Problem 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Variability in Sample Preparation Standardize the entire extraction procedure, including sample weight, volume of extraction solution, homogenization time, and centrifugation speed.
Degradation of this compound Solution This compound in aqueous solution can hydrolyze over time to form orthophosphoric acid, which is less effective at stabilizing ascorbic acid.[12] It is recommended to use freshly prepared this compound solutions for extractions.[13]
Instability of Ascorbic Acid in Extracts Analyze extracts as soon as possible after preparation.[7] If immediate analysis is not possible, store extracts at low temperatures (-20°C or -80°C) and in the dark. The addition of a stabilizing agent like TCEP can also be beneficial.[10]

Quantitative Data Summary

Table 1: Comparison of Different Extraction Solvents for Ascorbic Acid

Extraction Solvent Sample Matrix Average Recovery (%) Reference
3% this compoundBenincasa hispida (fruit)88.18[5]
3% this compound - 8% Acetic AcidTropical Fruits (banana, papaya, mango, pineapple)99 ± 6[6]
0.1% Oxalic AcidTropical Fruits (banana, papaya, mango, pineapple)39.9 ± 9.1 (banana), 72 ± 13 (mango)[6]
4.5% this compoundCollard and Tomato90[8][14]

Table 2: Stability of Ascorbic Acid in this compound Solutions

This compound Concentration Storage Time Remaining Ascorbic Acid (%) Reference
2%96 hours98.0[1]
1%96 hours95.5[1]
5%4 hoursStable[10]
5% with TCEP>150 hoursStable[10]
10% (final concentration 5%)1 hour~92% (in juice)[4]
2.5% (final concentration 1.25%)1 hour~74% (in tablets)[4]

Experimental Protocols

Protocol 1: Ascorbic Acid Extraction from Plant Material using this compound

This protocol is a general guideline and may require optimization for specific plant materials.

  • Preparation of Extraction Solution: Prepare a 3% (w/v) this compound solution in deionized water. If required, also prepare a solution containing 3% this compound and 8% acetic acid.[6] For enhanced stability, 10 mM EDTA can be added.[13] It is recommended to prepare this solution fresh daily.[13]

  • Sample Homogenization: Weigh a known amount of the plant sample (e.g., 1-5 grams) and homogenize it with a specific volume of the cold this compound extraction solution (e.g., 10-20 mL). A high-speed blender or a mortar and pestle can be used. Perform this step on ice to minimize degradation.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at a high speed (e.g., 10,000 x g) for a specified time (e.g., 10-15 minutes) at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[3]

  • Analysis: The clear filtrate is now ready for analysis by methods such as HPLC or titration. Analyze the sample as soon as possible.

Visualizations

TroubleshootingWorkflow Start Start: Low Ascorbic Acid Recovery CheckExtraction Check Extraction Efficiency Start->CheckExtraction CheckDegradation Investigate Degradation Start->CheckDegradation CheckpH Verify pH of Extract Start->CheckpH OptimizeConc Optimize MPA Concentration Start->OptimizeConc Homogenization Increase Homogenization Time/Intensity CheckExtraction->Homogenization Incomplete? FreshSolution Use Fresh MPA Solution & Keep Samples Cold CheckDegradation->FreshSolution Degradation Suspected? AdjustpH Adjust pH to < 4 CheckpH->AdjustpH pH > 4? VaryConc Test Different MPA Concentrations (2-10%) OptimizeConc->VaryConc Suboptimal? End End: Improved Recovery Homogenization->End AddChelator Add Chelating Agent (EDTA) FreshSolution->AddChelator AddChelator->End AdjustpH->End VaryConc->End

Caption: Troubleshooting workflow for low ascorbic acid recovery.

ExtractionPrinciple cluster_actions Actions of this compound Sample Sample Matrix + Ascorbic Acid (AA) + Proteins + Enzymes + Metal Ions Extraction Extraction Process MPA This compound (MPA) Solution Action1 Lowers pH (Acidification) MPA->Action1 Action2 Precipitates Proteins MPA->Action2 Action3 Inhibits Enzymes MPA->Action3 Action4 Chelates Metal Ions MPA->Action4 Result Stabilized Extract + Preserved Ascorbic Acid - Precipitated Proteins - Inactivated Enzymes - Chelated Metal Ions Extraction->Result Leads to

Caption: Principle of ascorbic acid stabilization by this compound.

References

Technical Support Center: Improving Yield with Metaphosphoric Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metaphosphoric acid-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from polyphosphoric acid (PPA)?

This compound is a polymeric form of phosphoric acid with the empirical formula (HPO₃)ₙ. It exists as a glassy solid and is known for its strong dehydrating properties.[1][2] Polyphosphoric acid (PPA) is a viscous liquid that is a mixture of orthophosphoric acid and various polyphosphoric acids. Commercially available PPA is often characterized by its P₂O₅ content (typically 82-85%).[1][2] In many synthetic applications, their catalytic activities are similar, primarily acting as Brønsted acids and powerful dehydrating agents.

Q2: What are the main applications of this compound in catalysis?

This compound and PPA are widely used as catalysts in various organic syntheses. Common applications include:

  • Esterification: Catalyzing the reaction between carboxylic acids and alcohols.

  • Cyclization: Promoting intramolecular reactions to form cyclic compounds, such as in the Fischer indole (B1671886) synthesis or Friedel-Crafts type cyclizations.[1][2]

  • Acylation and Isopropylation: Facilitating the addition of acyl or isopropyl groups to aromatic rings.[1]

  • Dehydration: Due to its strong hygroscopic nature, it can be used to remove water and drive reactions to completion.

Q3: How should I handle and store this compound?

This compound is highly hygroscopic and corrosive.[1] It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can lead to its hydrolysis to orthophosphoric acid and a decrease in catalytic activity.[3][4] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Q4: How do I remove the this compound catalyst after my reaction is complete?

A general work-up procedure involves quenching the reaction mixture in cold water or on crushed ice.[1] This hydrolyzes the polyphosphoric acids to the more water-soluble orthophosphoric acid. The product can then be extracted with a suitable organic solvent. The organic layer should be washed with water, followed by a neutralization wash with a base like saturated sodium bicarbonate solution if any residual acid needs to be removed.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst This compound is hygroscopic and can hydrolyze to less effective orthophosphoric acid upon exposure to moisture. Ensure the catalyst has been stored properly in a desiccator. For critical reactions, consider using a freshly opened bottle or drying the catalyst under vacuum.
Insufficient Catalyst Loading The optimal catalyst concentration can vary. For esterification, catalyst loading can range from 1 to 5 wt%.[6] If the yield is low, consider incrementally increasing the catalyst amount.
Suboptimal Reaction Temperature Temperature plays a crucial role. For some reactions, higher temperatures can lead to catalyst decomposition or side reactions. For others, more thermal energy is required. It is advisable to perform small-scale experiments to screen for the optimal temperature.[7]
Presence of Water in Reagents As a dehydrating agent, the catalyst's effectiveness can be diminished by excess water in the starting materials or solvent. Ensure all reagents and solvents are appropriately dried before use.
Equilibrium Limitation For reversible reactions like esterification, the removal of water is critical to drive the reaction forward. While this compound acts as a dehydrating agent, for some systems, additional measures like using a Dean-Stark apparatus may be necessary.
Issue 2: Formation of Side Products or Tar
Possible Cause Troubleshooting Steps
High Reaction Temperature Excessive heat can lead to charring or polymerization of starting materials and products, especially with sensitive substrates. Try running the reaction at a lower temperature or for a shorter duration.
Excessive Catalyst Too much acid can promote unwanted side reactions, such as ether formation from alcohols during esterification.[6] Reduce the catalyst loading to the minimum effective amount.
Substrate Instability The highly acidic nature of this compound can cause decomposition of acid-sensitive functional groups on the substrate. A milder catalyst might be required in such cases.
Issue 3: Difficult Reaction Work-up
Possible Cause Troubleshooting Steps
High Viscosity of Reaction Mixture Polyphosphoric acid is highly viscous, especially at room temperature, which can make the reaction mixture difficult to stir and handle during work-up.[1][2] Performing the quenching step by slowly adding the reaction mixture to vigorously stirred ice water can help manage the viscosity and dissipate the heat from the exothermic hydrolysis. The use of a co-solvent like xylene can also improve handling.[1]
Emulsion Formation During Extraction The presence of polymeric phosphates can sometimes lead to the formation of emulsions during aqueous work-up. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

Data Presentation

Table 1: Effect of Catalyst Concentration on Ester Yield in Biodiesel Production from Palm Fatty Acid Distillate (PFAD)

Catalyst (Super Phosphoric Acid) Concentration (wt%)Ester Yield (%)
172.7
3~85
595.0

Data adapted from a study on super phosphoric acid, a related catalyst, for illustrative purposes.[6]

Table 2: Influence of Temperature on Esterification Selectivity

Temperature (°C)Conversion of Butylphosphonic Acid (%)Monoester Yield (%)Diester Yield (%)
30>9995<5
40>9994<5
90>99<595

This table illustrates the significant impact of temperature on product selectivity in a phosphonic acid esterification, highlighting the importance of temperature optimization.[7]

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Esterification
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.), the alcohol (1.2-1.5 eq.), and an appropriate solvent (e.g., toluene).

  • Catalyst Addition: Add this compound (typically 2-5 mol% relative to the carboxylic acid).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (Carboxylic Acid, Alcohol, Solvent) B Add this compound (Catalyst) A->B C Heat to Desired Temperature (e.g., Reflux) B->C D Monitor Progress (TLC/GC) C->D E Cool and Quench in Ice Water D->E Reaction Complete F Extract with Organic Solvent E->F G Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: General workflow for a this compound-catalyzed reaction.

Troubleshooting_Yield Start Low Yield? Catalyst Catalyst Activity? Start->Catalyst Conditions Reaction Conditions? Catalyst->Conditions No Sol_Catalyst Use fresh/dry catalyst. Increase catalyst loading. Catalyst->Sol_Catalyst Yes Workup Work-up Issues? Conditions->Workup No Sol_Temp Optimize temperature. Screen different solvents. Conditions->Sol_Temp Temp/Solvent Sol_Water Ensure dry reagents/solvents. Use Dean-Stark if needed. Conditions->Sol_Water Water present Sol_Workup Check for product loss during extraction/washing. Workup->Sol_Workup Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Metaphosphoric Acid Purity and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metaphosphoric acid.

Section 1: Troubleshooting Guides

HPLC and Analytical Methods

Question: I'm observing peak tailing and shifting retention times in my reverse-phase HPLC analysis when using a mobile phase containing this compound. What could be the cause and how can I fix it?

Answer:

Peak tailing and retention time shifts in HPLC systems using this compound are common issues that can often be traced back to the purity and stability of the acid in your mobile phase. Here are the likely causes and troubleshooting steps:

  • Hydrolysis of this compound: this compound is unstable in aqueous solutions and hydrolyzes to orthophosphoric acid. This changes the pH and ionic strength of your mobile phase over time, leading to inconsistent retention times. The rate of hydrolysis can be accelerated by the presence of metallic ions.[1]

    • Solution: Prepare your mobile phase fresh daily.[2] For extended sequences, consider preparing smaller batches more frequently. Ensure you are using high-purity water and solvents to minimize metal ion contamination.[3]

  • Interaction with Column Hardware: The phosphate (B84403) ions can interact with the stainless steel components of your HPLC system, leading to peak shape issues.

    • Solution: Passivating your HPLC system with a strong acid like nitric acid (if compatible with your system's materials) can help minimize these interactions. Always consult your HPLC manufacturer's guide for appropriate passivation procedures.

  • Impure this compound: The this compound you are using may contain significant amounts of other phosphate species or metallic impurities.

    • Solution: Use a high-purity or ACS reagent grade this compound.[4][5] If you suspect impurities are the issue, you may need to purify the acid or prepare a more stable sodium metaphosphate solution.

Here is a troubleshooting workflow to diagnose and resolve these issues:

HPLC_Troubleshooting start Start: Peak Tailing or Retention Time Shift fresh_mobile_phase Prepare Fresh Mobile Phase Daily start->fresh_mobile_phase check_stability Issue Persists? fresh_mobile_phase->check_stability passivate_hplc Passivate HPLC System check_stability->passivate_hplc Yes resolved Issue Resolved check_stability->resolved No check_passivation Issue Persists? passivate_hplc->check_passivation evaluate_acid Evaluate this compound Purity check_passivation->evaluate_acid Yes check_passivation->resolved No purify_acid Purify Acid or Use High-Purity Grade evaluate_acid->purify_acid contact_support Contact Instrument/ Column Manufacturer evaluate_acid->contact_support purify_acid->resolved

Caption: Troubleshooting workflow for HPLC issues.

Question: My baseline is drifting and noisy after introducing a this compound-containing mobile phase. What should I do?

Answer:

Baseline drift and noise can be caused by several factors related to the mobile phase and the HPLC system itself.

  • Cause: Incomplete mixing of the mobile phase or temperature fluctuations.

    • Solution: Ensure your mobile phase is thoroughly mixed and degassed.[2][3] Use a column oven to maintain a stable temperature.[2]

  • Cause: Contamination in the this compound or solvents.

    • Solution: Use HPLC-grade solvents and high-purity this compound. Filtering the mobile phase through a 0.22 or 0.45 µm filter can help remove particulate matter.[3]

  • Cause: Column equilibration.

    • Solution: Ensure the column is fully equilibrated with the new mobile phase. This can sometimes take longer than expected. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[3]

Sample Preparation and Drug Formulation

Question: I am using this compound to precipitate proteins from a biological sample, but the precipitation seems incomplete. Why might this be happening?

Answer:

Incomplete protein precipitation can be due to several factors related to the this compound solution and the precipitation procedure.

  • Hydrolysis to Orthophosphoric Acid: Over time, your this compound solution will hydrolyze to orthophosphoric acid, which is less effective as a protein precipitant.[6]

    • Solution: Always use a freshly prepared this compound solution. For better stability, you can prepare and use a sodium metaphosphate solution adjusted to a neutral or slightly alkaline pH.[6]

  • Incorrect pH: The pH of the solution after adding this compound should be acidic to the isoelectric point of the proteins you are trying to precipitate.

    • Solution: Verify the pH of your sample after adding the precipitant. You may need to adjust the concentration of the this compound solution.

  • Presence of Stabilizers: Commercial this compound often contains sodium metaphosphate as a stabilizer. While this improves the shelf life of the solid reagent, its concentration can affect the final pH and ionic strength of your precipitating solution.

    • Solution: Be aware of the composition of your this compound. If you require a pure acidic precipitant, you may need to use a grade with no stabilizers or purify the commercial product.

Section 2: Frequently Asked Questions (FAQs)

Purity and Composition

Question: What are the common impurities found in commercial this compound?

Answer:

Commercial this compound is rarely a pure substance. It is typically a mixture of various condensed phosphoric acids and may contain other impurities.

  • Different Phosphate Species: Commercial "this compound" is often a glassy mixture of linear and cyclic polyphosphoric acids, including orthophosphoric acid (H₃PO₄) and pyrophosphoric acid (H₄P₂O₇).[1][7] The composition can vary significantly between batches and manufacturers.

  • Stabilizers: To improve stability and handling, manufacturers often add sodium metaphosphate (NaPO₃).[4]

  • Metallic Cations: Trace amounts of various metal cations can be present, originating from the raw materials and manufacturing process.

  • Anions: Other anions like chlorides, sulfates, and nitrates may also be present as impurities.[4]

Table 1: Typical Impurity Limits in ACS Reagent Grade this compound

ImpuritySpecification (≤)
Chloride (Cl⁻)10 mg/kg
Nitrate (NO₃⁻)5 mg/kg
Sulfate (SO₄²⁻)20 mg/kg
Arsenic (As)1 mg/kg
Calcium (Ca)20 mg/kg
Iron (Fe)10 mg/kg
Potassium (K)50 mg/kg
Heavy Metals (as Pb)5 mg/kg

Data compiled from publicly available specifications for ACS reagent grade this compound.[4]

Question: Why does my this compound solution change over time?

Answer:

This compound is unstable in aqueous solutions due to hydrolysis. The polymeric chains and rings of this compound react with water to form smaller, less condensed phosphoric acids, eventually degrading primarily to orthophosphoric acid.[1] This process is accelerated by heat and the presence of metal ions.[1]

Hydrolysis_Pathway MPA This compound ((HPO₃)n) PPA Polyphosphoric Acids (e.g., Pyrophosphoric Acid) MPA->PPA Hydrolysis OPA Orthophosphoric Acid (H₃PO₄) PPA->OPA Further Hydrolysis Purification_Workflow start Commercial This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling and Crystallization filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Purified This compound dry->end

References

Technical Support Center: Metaphosphoric Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing metaphosphoric acid in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and polyphosphoric acid (PPA)?

This compound is a cyclic or polymeric form of phosphoric acid with the empirical formula (HPO₃)ₙ. Polyphosphoric acid (PPA) is a viscous liquid that is a mixture of various phosphoric acids, including ortho-, pyro-, and higher linear and cyclic polyphosphoric acids. Commercially available PPA is often used as a reagent and its reactivity is largely representative of this compound, especially in its role as a strong dehydrating agent and acid catalyst. For the purposes of troubleshooting in organic synthesis, information pertaining to PPA is highly relevant to the use of this compound.

Q2: What are the primary applications of this compound in organic synthesis?

This compound, often in the form of PPA, is a versatile reagent used in a variety of organic transformations, primarily as a dehydrating agent and a Brønsted acid catalyst. Key applications include:

  • Dehydration of alcohols to form alkenes.

  • Friedel-Crafts acylation and alkylation reactions.

  • Beckmann rearrangement of oximes to amides.

  • Intramolecular cyclization reactions to form cyclic ketones and heterocyclic compounds.

Q3: What are the main safety precautions to consider when working with this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also hygroscopic.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1]

Troubleshooting Guides

Dehydration of Alcohols

Issue: Low yield of the desired alkene and formation of side products.

Possible Causes and Solutions:

  • Ether Formation: A common side reaction is the formation of ethers, especially at lower temperatures.[4][5][6][7] The reaction of an alcohol with the protonated alcohol intermediate can lead to the formation of a symmetrical or unsymmetrical ether.

    • Troubleshooting:

      • Increase Reaction Temperature: Higher temperatures favor elimination (alkene formation) over substitution (ether formation).[4][6][7]

      • Efficient Removal of Product: If the alkene is volatile, distilling it from the reaction mixture as it forms can shift the equilibrium towards the desired product.

  • Polymerization of the Alkene: The acidic conditions can catalyze the polymerization of the newly formed alkene, leading to a complex mixture of higher molecular weight compounds.

    • Troubleshooting:

      • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the alkene to the acidic catalyst.

      • Lower Catalyst Concentration: Use the minimum effective amount of this compound.

  • Formation of Isomeric Alkenes: Dehydration of unsymmetrical alcohols can lead to a mixture of constitutional isomers and stereoisomers (E/Z isomers).[8][9]

    • Troubleshooting:

      • Product Analysis: Be aware that a mixture of products is likely. Use analytical techniques like GC-MS or NMR to identify and quantify the different isomers.

      • Substrate Choice: If a specific isomer is required, consider alternative synthetic routes or a different starting alcohol that would lead to the desired product with higher selectivity.

Quantitative Data Summary: Alkene vs. Ether Formation

While specific quantitative data for this compound is limited, the general trend for acid-catalyzed alcohol dehydration is as follows:

TemperaturePredominant ReactionProduct
Low (~130-140 °C for ethanol)Substitution (Sₙ2)Ether[6]
High (>150 °C for ethanol)Elimination (E1/E2)Alkene[6]

Note: The optimal temperature for alkene formation varies depending on the structure of the alcohol (primary, secondary, or tertiary).[4]

Friedel-Crafts Reactions

Issue: Low yield of the desired acylated or alkylated product and formation of multiple products.

Possible Causes and Solutions:

  • Polyalkylation (in Alkylation Reactions): The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[2][10][11]

    • Troubleshooting:

      • Use a Large Excess of the Aromatic Substrate: This increases the probability of the electrophile reacting with the starting material rather than the monoalkylated product.[10]

      • Friedel-Crafts Acylation Followed by Reduction: Acylation introduces a deactivating acyl group, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[10]

  • Carbocation Rearrangement (in Alkylation Reactions): The intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric products.[12][13]

    • Troubleshooting:

      • Use Acylation-Reduction Sequence: As with polyalkylation, this two-step process avoids the formation of a carbocation that can rearrange.

  • Deactivation of the Aromatic Ring: Strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution, leading to a slow or incomplete reaction.[10]

    • Troubleshooting:

      • Substrate Limitation: Friedel-Crafts reactions are generally not suitable for strongly deactivated rings. Consider alternative synthetic strategies.

Beckmann Rearrangement

Issue: Formation of a nitrile byproduct instead of the expected amide.

Possible Cause and Solution:

  • Beckmann Fragmentation: This is a competing side reaction where the intermediate nitrilium ion fragments to form a nitrile and a carbocation.[3][14][15][16][17][18] This pathway is favored when the migrating group can form a stable carbocation (e.g., a tertiary alkyl group).[3][16][18]

    • Troubleshooting:

      • Substrate Structure: Be aware that substrates prone to forming stable carbocations are more likely to undergo fragmentation.

      • Reaction Conditions: Careful selection of the acid catalyst and solvent can sometimes favor the rearrangement over fragmentation. Milder conditions may be beneficial.

      • Alternative Reagents: If fragmentation is a persistent issue, consider using other reagents known to promote the Beckmann rearrangement with fewer side reactions, such as cyanuric chloride.[14]

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901)

Objective: To synthesize cyclohexene from cyclohexanol using this compound as a catalyst, while minimizing ether formation.

Materials:

  • Cyclohexanol

  • This compound (or Polyphosphoric Acid)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • 5% sodium bicarbonate solution

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add cyclohexanol and a catalytic amount of this compound (approximately 5-10% by weight).

  • Set up a simple distillation apparatus. The receiving flask should be cooled in an ice bath.

  • Heat the reaction mixture gently. The cyclohexene and water will co-distill. A higher reaction temperature will favor the formation of the alkene over the ether.

  • Continue the distillation until no more liquid is collected in the receiving flask.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove the bulk of the water.

  • Separate the organic layer and wash it with 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried cyclohexene into a clean, dry flask for further use or analysis.

Workup Notes: The initial distillation of the product as it is formed is a key step to maximize the yield of the alkene and prevent side reactions like polymerization.

Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with Acetic Anhydride (B1165640)

Objective: To synthesize 4-methylacetophenone from toluene and acetic anhydride using this compound as a catalyst, while avoiding polyacylation.

Materials:

  • Toluene (in excess)

  • Acetic anhydride

  • This compound (or Polyphosphoric Acid)

  • Dichloromethane (solvent)

  • Crushed ice

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add an excess of toluene and this compound.

  • Slowly add acetic anhydride from the dropping funnel to the stirred mixture.

  • After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the catalyst complex.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.

Workup Notes: The use of excess toluene helps to minimize di-acylation. The quenching of the reaction with ice and acid is a critical step to break down the catalyst-product complex.

Visualizations

Dehydration_of_Alcohols cluster_main Dehydration Pathway cluster_side_ether Side Reaction: Ether Formation cluster_side_polymer Side Reaction: Polymerization Alcohol Alcohol Protonated_Alcohol Protonated_Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Carbocation Protonated_Alcohol->Carbocation - H2O Ether Ether Protonated_Alcohol->Ether + Alcohol - H2O, -H+ Alkene Alkene Carbocation->Alkene - H+ Polymer Polymer Alkene->Polymer + Alkene (n)

Caption: Dehydration of alcohols and common side reactions.

Friedel_Crafts_Troubleshooting Start Low Yield in Friedel-Crafts Reaction Check_Substrate Is the aromatic ring strongly deactivated? Start->Check_Substrate Consider_Alternative Consider alternative synthesis route. Check_Substrate->Consider_Alternative Yes Check_Products Multiple products observed? Check_Substrate->Check_Products No Alkylation_Issue Alkylation or Acylation? Check_Products->Alkylation_Issue Yes Optimize_Conditions Optimize reaction conditions: - Temperature - Catalyst loading - Reaction time Check_Products->Optimize_Conditions No Polyalkylation Polyalkylation likely. Use excess aromatic substrate or switch to acylation-reduction. Alkylation_Issue->Polyalkylation Alkylation Rearrangement Carbocation rearrangement likely. Switch to acylation-reduction. Alkylation_Issue->Rearrangement Alkylation Alkylation_Issue->Optimize_Conditions Acylation

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Beckmann_Rearrangement_Pathways cluster_rearrangement Desired Rearrangement cluster_fragmentation Side Reaction: Fragmentation Oxime Oxime Nitrilium_Ion Nitrilium_Ion Oxime->Nitrilium_Ion Acid-catalyzed rearrangement Amide Amide Nitrilium_Ion->Amide + H2O Nitrile Nitrile Nitrilium_Ion->Nitrile Carbocation Carbocation Nitrilium_Ion->Carbocation

Caption: Beckmann rearrangement vs. fragmentation pathways.

References

Technical Support Center: Stabilizing Samples with Metaphosphoric Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for stabilizing biological samples with metaphosphoric acid (MPA) prior to analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in sample preparation?

This compound (MPA) is primarily used as a protein-precipitating agent to deproteinize biological samples. This process is crucial because proteins can interfere with the analysis of small molecules.[1][2][3] Additionally, MPA is an effective stabilizing agent for labile analytes, such as ascorbic acid (Vitamin C) and glutathione, by creating an acidic environment that inhibits oxidative degradation.[4][5][6][7]

Q2: How does this compound precipitate proteins?

MPA, as a strong acid, disrupts the solvation shell of proteins in an aqueous solution.[3] By lowering the pH of the sample, MPA alters the charges on the protein molecules, leading to a disruption of the hydrogen bonds between the proteins and water. This change in the hydration sphere causes the proteins to aggregate and precipitate out of the solution.[3]

Q3: What concentration of this compound should I use?

The optimal concentration of MPA can vary depending on the sample type and the analyte of interest. Commonly used concentrations range from 3% to 20% (w/v). For instance, 5% MPA is often used for plasma samples in ascorbic acid analysis, while higher concentrations might be necessary for tissue homogenates with high protein content.[8] It is recommended to optimize the MPA concentration for your specific application to ensure complete protein precipitation without excessive dilution of the sample.

Q4: How do I properly dissolve this compound?

This compound often comes in a crystalline or glassy form and can be slow to dissolve in water.[9] To facilitate dissolution, it is recommended to grind the larger pieces into a powder using a mortar and pestle.[10] Dissolution can be aided by stirring for an extended period in a refrigerator or by gentle heating with continuous stirring.[9] However, be aware that heat can accelerate the hydrolysis of this compound to orthophosphoric acid, which is less effective for protein precipitation.[9][11] Adding a small amount of glacial acetic acid can also help in dissolving MPA.[9]

Q5: For how long are my samples stable after treatment with this compound?

The stability of analytes in MPA-treated samples depends on the specific analyte, the storage temperature, and the MPA concentration. For ascorbic acid, MPA solutions provide stability for at least two weeks when refrigerated.[4] For long-term storage, it is generally recommended to keep the deproteinized samples at -70°C, where they can be stable for up to a month or longer.[1][12]

Troubleshooting Guides

Problem 1: Incomplete Protein Precipitation

Symptom: The supernatant remains cloudy or turbid after centrifugation, or you observe a very small or non-existent pellet.

Possible Cause Solution
Insufficient MPA Concentration The protein concentration in your sample may be too high for the amount of MPA used. Increase the final concentration of MPA in the sample. It is advisable to perform a small pilot experiment with varying MPA concentrations to determine the optimal amount for your specific sample type.
Inadequate Mixing The MPA was not thoroughly mixed with the sample, leading to localized areas of incomplete precipitation. Ensure vigorous vortexing immediately after adding MPA to the sample.
Incorrect pH The final pH of the sample-MPA mixture may not be optimal for the precipitation of your proteins of interest. While MPA is a strong acid, the buffering capacity of your sample could influence the final pH. Measure the pH of the supernatant and adjust if necessary, although this is rarely the issue with sufficient MPA concentration.
Low Protein Concentration in Sample If the initial protein concentration in your sample is very low, the resulting pellet may be too small to be visible.[13] This does not necessarily mean the deproteinization was unsuccessful. Proceed with the analysis of the supernatant.
Problem 2: Analyte Degradation or Low Recovery

Symptom: The concentration of your target analyte is lower than expected, even after stabilization with MPA.

Possible Cause Solution
Delayed MPA Addition Labile analytes can degrade quickly. MPA should be added to the sample as soon as possible after collection and processing.
Improper Storage of MPA Solution This compound in aqueous solution is unstable and slowly hydrolyzes to orthophosphoric acid, which is less effective as a stabilizer.[9][11] Prepare fresh MPA solutions regularly and store them at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -70°C is recommended.[10]
High Storage Temperature of Sample Even with MPA, elevated temperatures can lead to analyte degradation. Always keep samples on ice during processing and store them at appropriate low temperatures (4°C for short-term, -70°C or -80°C for long-term).
Presence of Oxidizing Agents If the sample is heavily contaminated with oxidizing agents, the stabilizing effect of MPA might be overwhelmed. While MPA helps, it may not completely prevent oxidation in all circumstances.
Problem 3: Issues During Analytical Run (e.g., HPLC)

Symptom: You observe ghost peaks, peak splitting, or a noisy baseline in your chromatogram.

Possible Cause Solution
MPA Interference This compound can sometimes react with certain HPLC column stationary phases (e.g., C18, NH2), leading to column degradation and poor chromatography. It can also accumulate in the system, causing ghost peaks.
Contaminants in MPA Impurities in the MPA reagent can introduce contaminants that appear as peaks in the chromatogram. Filtering the MPA solution before use may help to remove particulate matter.
Precipitation in the HPLC System If the MPA-containing sample is not fully soluble in the mobile phase, it can precipitate in the tubing, injector, or on the column, leading to blockages and erratic performance. Ensure your mobile phase is compatible with the MPA concentration in your sample.
pH Mismatch A significant difference in pH between your sample (acidified with MPA) and the mobile phase can cause peak distortion. If possible, adjust the pH of your mobile phase to be closer to that of your sample, or dilute the sample in the mobile phase before injection.

Quantitative Data Summary

Table 1: Stability of Ascorbic Acid in this compound Solution

Storage Condition1% MPA3% MPA5% MPAReference
Refrigerated (4°C) - 24 hours ~95% recovery~98% recovery~99% recovery[7]
Refrigerated (4°C) - 7 days ~80% recovery~90% recovery~95% recovery[7]
Frozen (-20°C) - 30 days >90% recovery>95% recovery>98% recovery[10]
Frozen (-70°C) - 30 days >98% recovery>99% recovery>99% recovery[1]

Note: The values presented are approximate and can vary based on the specific sample matrix and initial concentration of ascorbic acid.

Experimental Protocols

Protocol 1: Deproteinization of Plasma/Serum Samples
  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA, heparin). Separate plasma or serum by centrifugation according to standard laboratory procedures.

  • Preparation of MPA Solution: Prepare a 10% (w/v) this compound solution in deionized water. It is recommended to prepare this solution fresh or store it in aliquots at -20°C for no longer than one month.

  • Deproteinization:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 100 µL of the cold 10% MPA solution.

    • Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

    • Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the deproteinized sample, and transfer it to a new, clean tube.

  • Storage: The deproteinized sample can be analyzed immediately or stored at -70°C for later analysis.

Protocol 2: Neutralization of MPA-Treated Samples (Optional)

For certain downstream applications that are pH-sensitive, neutralization of the acidic supernatant may be necessary.

  • Preparation of Neutralizing Agent: Prepare an ice-cold solution of 2 M potassium hydroxide (B78521) (KOH).

  • Neutralization:

    • To the collected supernatant from the deproteinization step, add 2 M KOH. The exact volume of KOH will need to be optimized for your specific MPA concentration to reach a pH of 6.5-8.0. A general starting point is to add a volume of 2 M KOH that is approximately 34% of the supernatant volume.[1]

    • Vortex briefly after the addition of KOH. Be aware that some gas (CO2) evolution may occur, so it is advisable to vent the tube.

  • Precipitation of Excess Acid: The addition of KOH will precipitate the excess MPA as potassium phosphate.

  • Centrifugation: Centrifuge the neutralized sample at 13,000 x g for 15 minutes at 4°C.

  • Final Supernatant Collection: Collect the clear supernatant, which is now deproteinized and neutralized.

Visualizations

Experimental_Workflow cluster_start Sample Collection & Preparation cluster_stabilization Stabilization & Deproteinization cluster_separation Separation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Add_MPA Add this compound Sample->Add_MPA 1 Vortex Vortex Vigorously Add_MPA->Vortex 2 Incubate Incubate on Ice Vortex->Incubate 3 Centrifuge1 Centrifuge Incubate->Centrifuge1 4 Supernatant Collect Supernatant (Deproteinized Sample) Centrifuge1->Supernatant 5 Pellet Discard Protein Pellet Centrifuge1->Pellet Analysis Downstream Analysis (e.g., HPLC) Supernatant->Analysis 6

Caption: Experimental workflow for sample stabilization and deproteinization using this compound.

Troubleshooting_Logic cluster_precipitation Precipitation Issues cluster_analyte Analyte Stability Issues cluster_hplc Analytical Issues Start Problem Encountered Incomplete_Precipitation Incomplete Precipitation? Start->Incomplete_Precipitation Check_MPA_Conc Increase MPA Concentration Incomplete_Precipitation->Check_MPA_Conc Yes Low_Recovery Low Analyte Recovery? Incomplete_Precipitation->Low_Recovery No Check_Mixing Ensure Thorough Mixing Check_MPA_Conc->Check_Mixing Check_MPA_Freshness Use Fresh MPA Solution Low_Recovery->Check_MPA_Freshness Yes HPLC_Problems HPLC Issues? Low_Recovery->HPLC_Problems No Check_Storage_Temp Verify Storage Temperature Check_MPA_Freshness->Check_Storage_Temp Check_Column_Compatibility Check Column Compatibility HPLC_Problems->Check_Column_Compatibility Yes Filter_MPA Filter MPA Solution Check_Column_Compatibility->Filter_MPA

Caption: A logical troubleshooting guide for common issues encountered during sample stabilization.

Stabilization_Mechanism cluster_protein Protein in Solution cluster_mpa Addition of MPA cluster_destabilization Destabilization cluster_precipitation Precipitation Protein Soluble Protein (with hydration shell) MPA This compound (H⁺) Disruption Disruption of Hydration Shell MPA->Disruption Neutralization Neutralization of Surface Charges MPA->Neutralization Aggregation Protein Aggregation Disruption->Aggregation Neutralization->Aggregation Precipitate Protein Precipitate Aggregation->Precipitate

Caption: The mechanism of protein precipitation by this compound.

References

Technical Support Center: Metaphosphoric Acid-Based Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing metaphosphoric acid (MPA)-based extraction methods.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete extraction from the sample matrix.- Ensure thorough homogenization or crushing of solid samples in the MPA solution.[1] - For fatty samples, perform the extraction at a temperature above the melting point of the fat (e.g., 60°C).[1] - Consider using a combination of MPA with acetic acid, which has shown high mean recoveries for certain sample types.[2]
Analyte degradation during sample preparation.- Prepare MPA solutions fresh on the day of use, as MPA is unstable in aqueous solutions and can hydrolyze to orthophosphoric acid.[1][3] - Maintain a low pH (below 4) to protect acid-sensitive analytes like ascorbic acid from oxidation.[4] - For tissues, immerse them in the MPA solution before chopping or grinding to prevent enzymatic degradation.[5]
Inefficient protein precipitation.- Ensure the final concentration of MPA is sufficient for quantitative protein precipitation. Concentrations of 2-5% are commonly used.[4][6] - this compound's precipitating action is similar to trichloroacetic acid.[3]
Inconsistent or Irreproducible Results Instability of the this compound solution.- Aqueous solutions of MPA are unstable and hydrolyze over time, losing their protein-precipitating power.[3] Always use freshly prepared solutions.[1] - The stability of the sodium salt of this compound is higher, especially in a slightly alkaline solution, though the acid form is used for protein precipitation.[3]
Variability in commercial MPA reagents.- Commercial "glacial" this compound can vary and often contains sodium metaphosphate and orthophosphoric acid.[3] This variability can affect precipitating power.
Precipitate Formation After Initial Centrifugation Post-precipitation of proteins or other matrix components.- Allow the sample to stand for a few minutes after initial mixing with MPA before centrifugation to ensure complete precipitation.
Difficulty Dissolving this compound MPA is very slowly soluble in cold water.[7][8]- Break down larger crystals or glassy pieces with a mortar and pestle before adding to water.[9] - Use mild heat and stirring to aid dissolution, but be aware that heat can accelerate the hydrolysis of MPA to orthophosphoric acid.[3][8] - Adding glacial acetic acid can help dissolve MPA.[8]
Instrumental Analysis Issues (e.g., HPLC) MPA accumulation in the chromatographic system.- Using MPA as a mobile phase component can lead to crystal accumulation and loss of column resolution over time.[10] - If using MPA in the mobile phase is necessary, regular column flushing and maintenance are crucial.
Interference from colored compounds.- For strongly colored samples, treat with polyvinylpolypyrrolidone (PVPP) to remove pigments before extraction.[1]

Frequently Asked Questions (FAQs)

1. Why is this compound used for extraction?

This compound is primarily used for its ability to act as a strong protein precipitant, effectively deproteinizing biological samples.[3] This is crucial for preventing interference from proteins in subsequent analyses. Additionally, it creates an acidic environment that helps stabilize acid-sensitive analytes like ascorbic acid (Vitamin C) by preventing oxidative degradation.[4][5][11]

2. What is the recommended concentration of this compound for extraction?

The optimal concentration can vary depending on the sample matrix and the target analyte. However, concentrations ranging from 2% to 5% (w/v) are commonly reported in protocols for ascorbic acid extraction.[1][2][4][6] Often, it is used in combination with other acids, such as 8% acetic acid.[2]

3. How should I prepare and store a this compound solution?

Due to its instability in aqueous solutions, it is strongly recommended to prepare this compound solutions fresh on the day of use.[1] To prepare, dissolve the solid MPA in distilled water. This process can be slow; breaking up the glassy chunks and gentle warming can help, though heat accelerates hydrolysis.[3][7][8] The solid reagent itself should be stored under ordinary, dry conditions, avoiding moisture.[7]

4. Can I store my samples after extraction with this compound?

If storage is necessary, it should be at low temperatures (e.g., -80°C) to minimize the degradation of the target analyte.[12] However, for analytes highly susceptible to degradation like ascorbic acid, analysis immediately after extraction is ideal.

5. What are the main advantages of MPA over other acids like trichloroacetic acid (TCA) or oxalic acid?

MPA's protein precipitating action is comparable to the more expensive TCA.[3] Compared to oxalic acid, MPA extracts can be more stable, and it may provide more efficient extraction by preventing oxidation.[2] While oxalic acid is also used, it has been shown to result in lower recovery rates for ascorbic acid in some fruit matrices.[2]

6. Is this compound hazardous?

Yes, this compound is corrosive. It can cause burns to the skin, eyes, and respiratory tract upon contact or inhalation.[7] Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Experimental Protocols

Protocol: Extraction of Ascorbic Acid from Solid Samples (e.g., Plant Tissue)

This protocol is a generalized procedure based on common methodologies for Vitamin C determination.

Materials:

  • This compound (MPA), solid

  • Acetic acid, glacial

  • Distilled water

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Extraction Solution:

    • On the day of analysis, prepare a 3% MPA - 8% acetic acid (w/v - v/v) solution.

    • For 100 mL of solution: Weigh 3 g of solid this compound. Add it to a 100 mL volumetric flask containing approximately 50 mL of distilled water and 8 mL of glacial acetic acid.

    • Stir until the MPA is fully dissolved. This may take time.

    • Bring the final volume to 100 mL with distilled water and mix thoroughly.

  • Sample Preparation and Homogenization:

    • Accurately weigh a representative portion of the solid sample (e.g., 1-5 grams).

    • Transfer the sample to a homogenizer or a pre-chilled mortar.

    • Add a measured volume of the cold MPA-acetic acid extraction solution (e.g., 10 mL).

    • Homogenize the sample thoroughly for 1-2 minutes until a uniform slurry is obtained.[2]

  • Centrifugation and Filtration:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge the sample at high speed (e.g., 9,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins and solid debris.[2]

    • Carefully collect the supernatant.

    • For analysis by HPLC, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[4]

  • Analysis:

    • The clear, filtered extract is now ready for immediate analysis (e.g., by HPLC-UV at 254 nm for ascorbic acid).[4] If dilution is necessary, use the extraction solution as the diluent.

Visualizations

Logical Diagram: Role of this compound in Sample Preparation

MPA_Function cluster_0 Sample Preparation Workflow cluster_1 Key Functions of MPA RawSample Raw Biological Sample (e.g., Tissue, Plasma) MPA_Addition Addition of This compound (MPA) Solution RawSample->MPA_Addition Homogenization Homogenization/ Vortexing MPA_Addition->Homogenization Deproteinization 1. Deproteinization MPA_Addition->Deproteinization Precipitates Proteins Stabilization 2. Analyte Stabilization MPA_Addition->Stabilization Creates Acidic pH, Inhibits Oxidation Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Clear Extract) Centrifugation->Supernatant Pellet Protein & Debris Pellet (Discarded) Centrifugation->Pellet Analysis Downstream Analysis (e.g., HPLC) Supernatant->Analysis

Caption: Role of this compound in the extraction workflow.

Experimental Workflow Diagram

experimental_workflow prep_solution Prepare Fresh MPA Extraction Solution homogenize Homogenize Sample in MPA Solution prep_solution->homogenize weigh_sample Weigh Solid Sample weigh_sample->homogenize centrifuge Centrifuge at 4°C homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_extract Filter (0.45 µm) collect_supernatant->filter_extract analyze Inject for HPLC Analysis filter_extract->analyze

Caption: Standard workflow for MPA-based sample extraction.

References

Validation & Comparative

A Comparative Guide to Protein Precipitation: Metaphosphoric Acid vs. Trichloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient removal of proteins from biological samples is a critical step for a wide range of downstream applications, from proteomics to metabolomics. The choice of precipitating agent can significantly impact the yield and purity of the target molecules. This guide provides an objective comparison of two acidic precipitation agents: the historically used metaphosphoric acid and the widely adopted trichloroacetic acid (TCA).

Overview of Protein Precipitation by Acids

Acid precipitation is a common method for removing proteins from biological samples. The addition of an acid to a protein solution lowers the pH, leading to a disruption of the protein's native structure. This denaturation exposes hydrophobic regions, causing the proteins to aggregate and precipitate out of solution. The effectiveness of an acid as a precipitating agent depends on its ability to disrupt the hydration shell surrounding the protein and neutralize its surface charges.

Trichloroacetic Acid (TCA): The Industry Standard

Trichloroacetic acid (TCA) is a highly effective and widely used protein precipitating agent. Its popularity stems from its high efficiency in removing a broad range of proteins from various sample matrices.

Mechanism of Action

TCA is thought to precipitate proteins through a combination of mechanisms. It is a strong acid that effectively lowers the pH of the sample, leading to protein denaturation. The trichloromethyl group is believed to play a crucial role by causing the protein to adopt a partially structured, "molten globule-like" state that is prone to aggregation[1]. This aggregation is reversible to some extent, allowing for the resolubilization of the precipitated proteins in appropriate buffers.

Performance and Applications

TCA is routinely used in sample preparation for various analytical techniques, including SDS-PAGE, two-dimensional gel electrophoresis (2-DE), and mass spectrometry-based proteomics[2]. It is effective at concentrating dilute protein solutions and removing interfering substances such as salts and detergents. Studies have shown that TCA can achieve high protein removal efficiency, often exceeding 90% in plasma samples[3][4]. However, a significant drawback of TCA is its tendency to cause irreversible protein denaturation, which may not be suitable for applications requiring the recovery of active proteins[2]. Furthermore, residual TCA in the sample can interfere with downstream analyses and may need to be removed through washing steps, typically with cold acetone (B3395972) or ethanol[5][6].

This compound: A Historical Perspective and Niche Applications

This compound, a polymeric form of phosphoric acid, has a longer history as a protein precipitating agent, with its use documented in the early 20th century. While less common in modern proteomics workflows, it finds application in specific analytical contexts, particularly in the analysis of small molecules like ascorbic acid (vitamin C).

Mechanism of Action

Similar to other acids, this compound precipitates proteins by lowering the pH and causing denaturation. Early research from 1937 suggests that the polymeric nature of this compound contributes to its precipitating power, with different polymerized forms exhibiting varying efficiencies[7]. The study also noted that in an acidic solution, this compound can quantitatively remove proteins as a flocculent white precipitate[7].

Performance and Applications

Historically, this compound was used for the deproteinization of biological fluids like blood and urine. It has been noted for its ability to stabilize certain small molecules, such as ascorbic acid, by preventing their oxidation, a property that makes it a preferred reagent in vitamin C assays[8][9][10]. However, its performance as a general protein precipitating agent has been described as potentially low and inconsistent across different sample types, such as plasma from various species[11]. Modern, direct quantitative comparisons with TCA are scarce, making a definitive performance assessment challenging. The available literature suggests that while effective for specific applications, it may not offer the same broad applicability and high recovery rates as TCA for general proteomics use.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data for this compound and trichloroacetic acid as protein precipitating agents. It is important to note the disparity in the volume and age of the available research, with significantly more recent and quantitative data for TCA.

ParameterThis compoundTrichloroacetic Acid (TCA)
Protein Removal Efficiency Described as "quantitative" in historical literature for some applications[7]. However, noted as potentially "low and inconsistent" in plasma from different species in more recent commentary[11].>92% in plasma (at a 2:1 precipitant to sample ratio)[3][4].
Protein Yield No recent quantitative data available.Generally high, but can be affected by the resolubilization of the protein pellet[12].
Purity of Precipitate Effective at removing proteins for small molecule analysis[8].Efficiently removes interfering substances like salts and detergents[2].
Effect on Protein Structure Causes protein denaturation.Causes significant and often irreversible protein denaturation[2].
Resolubilization of Pellet No recent data available.Can be difficult; often requires chaotropic agents or detergents for complete resolubilization[12][13].
Compatibility with Downstream Analysis Used for sample preparation in HPLC analysis of small molecules[14]. The low pH may damage HPLC columns over time[14].Widely used for SDS-PAGE, 2-DE, and mass spectrometry. Residual acid must be removed to avoid interference[2][5].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein precipitation using TCA and a protocol for deproteinization using this compound, adapted from its use in metabolite analysis.

Trichloroacetic Acid (TCA) Precipitation Protocol

This protocol is a standard method for precipitating proteins from a solution.

  • Sample Preparation: Start with a clear protein solution. If the sample contains cells or debris, clarify by centrifugation.

  • TCA Addition: Add ice-cold 100% (w/v) TCA solution to the protein sample to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein solution for a final concentration of 20%.

  • Incubation: Incubate the mixture on ice for 30-60 minutes to allow for complete protein precipitation.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at 12,000-15,000 x g for 10-15 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the protein pellet with a small volume of ice-cold acetone or ethanol (B145695) to remove any residual TCA. This step is critical for downstream applications like mass spectrometry.

  • Repeat Centrifugation: Centrifuge again under the same conditions to pellet the washed protein.

  • Drying: Carefully remove the supernatant and allow the protein pellet to air-dry. Do not over-dry the pellet as it can make it difficult to redissolve.

  • Resolubilization: Resuspend the protein pellet in a buffer appropriate for the downstream application (e.g., SDS-PAGE sample buffer, a buffer containing urea (B33335) for proteomics).

This compound Deproteinization Protocol

This protocol is adapted from the use of this compound for the deproteinization of cellular samples for metabolite analysis.

  • Reagent Preparation: Prepare a 5-10% (w/v) solution of this compound in deionized water. It is recommended to prepare this solution fresh or use a stabilized form as described in historical literature[7].

  • Sample Lysis (for cellular samples): Lyse cells in the this compound solution.

  • Incubation: Incubate the sample on ice for 5-10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the deproteinized extract for further analysis.

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein precipitation and a logical comparison of the two acids.

G Protein Precipitation Workflow cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_processing Post-Precipitation Processing cluster_analysis Downstream Analysis start Protein Sample add_acid Add Precipitating Acid (TCA or this compound) start->add_acid incubate Incubate on Ice add_acid->incubate centrifuge Centrifuge incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate wash Wash Pellet (e.g., with Acetone) separate->wash Protein Pellet analysis SDS-PAGE, Mass Spectrometry, etc. separate->analysis Supernatant (for small molecules) dry Air-Dry Pellet wash->dry resolubilize Resolubilize in Appropriate Buffer dry->resolubilize resolubilize->analysis

Caption: A generalized workflow for protein precipitation using an acidic precipitant.

G Comparison: this compound vs. Trichloroacetic Acid cluster_mpa This compound cluster_tca Trichloroacetic Acid (TCA) cluster_common Common Characteristics mpa_node Historical precipitant Stabilizes small molecules (e.g., Vitamin C) Performance can be inconsistent Limited recent quantitative data common_node Acidic protein precipitation Denature proteins Effective for deproteinization mpa_node->common_node tca_node Widely used, industry standard High protein removal efficiency (>92%) Causes significant protein denaturation Extensive supporting literature tca_node->common_node

Caption: A logical comparison of this compound and trichloroacetic acid.

Conclusion

Trichloroacetic acid remains the dominant choice for general protein precipitation in research and industrial settings due to its well-documented high efficiency and broad applicability. Its mechanism is relatively well understood, and protocols are extensively optimized for a variety of sample types and downstream applications.

This compound, while historically significant, is now more of a niche reagent. Its primary modern application appears to be in the stabilization and extraction of small, oxidation-sensitive molecules like ascorbic acid, where its protein-precipitating property is a beneficial secondary effect. The lack of recent, robust quantitative data on its performance for general protein precipitation, coupled with reports of inconsistency, makes it a less reliable choice for routine proteomics work compared to TCA.

For researchers requiring high-yield, reproducible protein precipitation from a wide range of biological samples, TCA is the more evidence-backed and dependable option. However, for specific applications, such as the analysis of analytes that are stabilized by this compound, it may still be a valuable tool. As with any experimental procedure, the optimal choice of precipitating agent will ultimately depend on the specific requirements of the sample and the downstream analysis.

References

A Comparative Guide: Metaphosphoric Acid vs. Oxalic Acid for Vitamin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin C (ascorbic acid) is critical in various fields, from food science and nutrition to pharmaceutical development. The inherent instability of ascorbic acid, which is prone to oxidation, necessitates the use of stabilizing agents during sample preparation and analysis. Among the most common stabilizing agents are metaphosphoric acid and oxalic acid. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific analytical needs.

At a Glance: Key Differences and Performance Metrics

Both this compound and oxalic acid are effective in protecting Vitamin C from degradation. However, their efficiency can vary depending on the sample matrix and the analytical method employed. The following table summarizes key comparative data on their performance.

ParameterThis compoundOxalic AcidKey Findings
Primary Function Stabilizer, Protein Precipitant[1]Stabilizer[2][3][4]This compound offers the dual advantage of stabilizing Vitamin C and removing protein interference, which is particularly useful for complex matrices.
Extraction Efficiency High mean recoveries (99 ± 6%) across various fruit matrices.[5]Unacceptable in some cases, with mean recoveries as low as 39.9 ± 9.1% in banana and 72 ± 13% in mango.[5]Studies indicate that this compound generally provides more consistent and higher extraction efficiency across different sample types.[5]
Stability of Ascorbic Acid Fruit or juice extracts are stable for at least 4 hours in 5% this compound.[6] After 96 hours, 98.0% of the initial ascorbic acid concentration was retained in a 2% solution.[1]Ascorbic acid standards are stable for at least two weeks with 1% oxalic acid when refrigerated.[4]Both acids provide good stability, with this compound showing excellent short-term and long-term stability in solution.[1][6]
Compatibility with HPLC May cause analytical interactions with silica-based columns, leading to baseline and retention time drifts.[5]Can precipitate with acetonitrile, a common mobile phase component, potentially clogging HPLC systems.[4]Both acids present potential challenges with HPLC systems, requiring careful method development and optimization.
Toxicity and Cost More toxic and expensive than oxalic acid at typical concentrations.[5]Cheaper and less toxic than this compound.[5]Oxalic acid is a more cost-effective and safer alternative for routine analysis where its extraction efficiency is adequate.[5]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the extraction and analysis of Vitamin C using both this compound and oxalic acid.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for Vitamin C quantification.[2]

1. Sample Preparation and Extraction with this compound:

  • Solid Samples: Homogenize a known weight of the sample (e.g., 25 grams of a vegetable) with a known volume of 3% this compound solution (e.g., 50 mL) in a blender for approximately 2 minutes.[3]

  • Liquid Samples (e.g., Juice): Mix 5 mL of the juice sample with 5 mL of 5% this compound to precipitate proteins and stabilize the Vitamin C.[7]

  • Centrifugation: Centrifuge the homogenate at 3000-9000 g for 10-20 minutes at 4°C.[5][7]

  • Filtration: Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.[2]

2. Sample Preparation and Extraction with Oxalic Acid:

  • Solid Samples: Homogenize a known weight of the sample (e.g., 25 grams of a vegetable) with a known volume of 2% oxalic acid solution (e.g., 50 mL) in a blender for approximately 2 minutes.[3]

  • Centrifugation: Centrifuge the homogenate at 9000 g for 20 minutes at 4°C.[5]

  • Filtration: Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.

3. HPLC Conditions:

  • Column: Reversed-phase C18 column.[2][6]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and a phosphate (B84403) buffer adjusted to an acidic pH (e.g., pH 2.5-2.8).[2] For instance, 0.2 M KH₂PO₄-H₃PO₄ (pH 3.0) can be used.

  • Detection: UV absorbance at 242-254 nm.[2]

  • Flow Rate: Typically around 1 mL/min.[7]

Titration Method

The 2,6-dichlorophenolindophenol (DCIP) titration method is a classic and cost-effective technique for Vitamin C determination.

1. Sample Preparation and Extraction with this compound:

  • Homogenize 25 grams of the sample with 50 grams of 3% this compound solution in a blender for about 2 minutes.[3]

  • Take a 10-gram aliquot and dilute it to 50 mL with the same extractant solution in a volumetric flask.[3]

  • Filter the extract if necessary to obtain a clear solution for titration.

2. Sample Preparation and Extraction with Oxalic Acid:

  • Weigh 10g of the sample (e.g., citrus fruit juice) into a 100 mL volumetric flask and make up the volume with 4% oxalic acid solution.

  • Dilute the sample solution ten times with the 4% oxalic acid solution before titration.

3. Titration Procedure:

  • Pipette a convenient volume of the sample extract into a conical flask.

  • Titrate with a standardized 0.01% 2,6-dichlorophenolindophenol solution until a faint pink color persists for at least 30 seconds.[3] The dye is blue in its oxidized form and colorless when reduced by ascorbic acid. The endpoint is the first appearance of excess unreduced dye.[8]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Vitamin C analysis using both this compound and oxalic acid.

Metaphosphoric_Acid_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Solid or Liquid Sample Homogenization Homogenize with This compound (3-5%) Sample->Homogenization Centrifugation Centrifuge (3000-9000g, 4°C) Homogenization->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Titration Titration with DCIP Filtration->Titration

Caption: Experimental workflow for Vitamin C analysis using this compound.

Oxalic_Acid_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Solid or Liquid Sample Homogenization Homogenize with Oxalic Acid (2-4%) Sample->Homogenization Centrifugation Centrifuge (9000g, 4°C) Homogenization->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Titration Titration with DCIP Filtration->Titration

Caption: Experimental workflow for Vitamin C analysis using oxalic acid.

Conclusion and Recommendations

The choice between this compound and oxalic acid for Vitamin C analysis depends on several factors, including the nature of the sample, the analytical method, and cost considerations.

  • For complex matrices and applications requiring the highest accuracy and recovery, this compound is the superior choice. Its ability to precipitate proteins and its demonstrated high extraction efficiency across a range of samples make it ideal for research and drug development settings where precision is paramount.[2][5]

  • For routine quality control of simpler matrices, such as certain fruit juices, oxalic acid presents a viable, cost-effective, and less toxic alternative. [3][5] However, researchers should validate its extraction efficiency for their specific sample type to ensure accurate results.

Ultimately, the optimal approach involves method validation for the specific matrix being analyzed to confirm the chosen stabilizing agent provides reliable and reproducible results.

References

A Comparative Guide to HPLC Method Validation: The Role of Metaphosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, and the choice of sample preparation reagents can significantly impact method performance. This guide provides an objective comparison of HPLC method validation when using metaphosphoric acid, particularly in the context of ascorbic acid (Vitamin C) analysis, and presents data for methods employing alternative acids like trichloroacetic acid (TCA).

This compound is frequently used during sample preparation to precipitate proteins and, crucially, to stabilize analytes prone to oxidation, such as ascorbic acid. Its effectiveness in preserving the integrity of the target analyte is a key consideration in method development and validation.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the performance of HPLC methods for ascorbic acid analysis, validated according to ICH guidelines, using either this compound or trichloroacetic acid for sample preparation.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions such as instrumentation, column type, and mobile phase composition may vary between studies.

Table 1: Summary of Validation Parameters for HPLC Method using this compound for Ascorbic Acid Analysis

Validation ParameterAcceptance CriteriaTypical ResultSource(s)
Specificity No interference at the analyte's retention timeNo interfering peaks observed
Linearity (R²) ≥ 0.9950.996 - >0.999[1][2]
Range -0.1 - 60 µg/mL[1][3]
Accuracy (% Recovery) 98.0% - 102.0%98.98% - 101.93%[1]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.38% - 2.2%[4][5]
- Intermediate Precision (Inter-day)≤ 2.0%0.5% - 2.4%[4][5]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL[5]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.17 µg/mL[5]
Robustness % RSD ≤ 5.0% for minor changesMethod found to be robust[3]

Table 2: Summary of Validation Parameters for HPLC Method using Trichloroacetic Acid for Ascorbic Acid Analysis

Validation ParameterAcceptance CriteriaTypical ResultSource(s)
Specificity No interference at the analyte's retention timeNo interfering peaks observed[2]
Linearity (R²) ≥ 0.998>0.999[2]
Range -0.1 to 20 µg/mL[2]
Accuracy (% Recovery) 98.0% - 102.0%96.90% - 102.00%[2]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%2.51% - 5.15%[2]
- Intermediate Precision (Inter-day)≤ 2.0%2.51% - 5.15%[2]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.0043 µg/mL[2]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1Not explicitly stated[2]
Robustness % RSD ≤ 5.0% for minor changesNot explicitly stated

A study directly comparing the stability of ascorbic acid in plasma found that it decreased rapidly in a trichloroacetic acid solution, whereas it remained stable in a 5% this compound solution, especially with the addition of dithiothreitol.[1] This highlights a significant advantage of using this compound for stabilizing oxidation-prone analytes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments. Below are representative protocols for key validation parameters.

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the analyte standard.

    • Analyze a sample of the analyte spiked into the matrix.

    • If applicable, analyze samples containing potential impurities or degradation products.

    • Acceptance Criterion: No significant interfering peaks should be observed at the retention time of the analyte in the blank or spiked samples.

Linearity
  • Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

    • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol (Spiked Recovery Method):

    • Prepare a sample matrix (placebo).

    • Spike the placebo with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (% RSD) for the results of each set of measurements.

    • Acceptance Criterion: The % RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Method):

    • Determine the signal-to-noise ratio by comparing the peak height of the analyte in a low-concentration sample to the noise of the baseline.

    • LOD: The concentration that yields a signal-to-noise ratio of at least 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of at least 10:1.

    • Confirm the LOQ by analyzing multiple replicates at this concentration and ensuring acceptable precision and accuracy.

Robustness
  • Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic solvent).

      • Column temperature (e.g., ± 5 °C).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze samples under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

    • Acceptance Criterion: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations, and the % RSD of the results should be within an acceptable range (e.g., ≤ 5.0%).

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of a typical HPLC method validation process, from initial planning to final documentation.

HPLC_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define Acceptance Criteria C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I Perform Experiments D->I Perform Experiments E->I Perform Experiments F->I Perform Experiments G->I Perform Experiments H->I Perform Experiments J Validation Report Generation I->J Compile & Review Data

Caption: Workflow for HPLC Method Validation.

References

Metaphosphoric Acid Extraction: A Comparative Guide for Ascorbic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in the quantification of ascorbic acid (Vitamin C), the choice of extraction method is paramount to ensure the stability and accurate measurement of this notoriously labile compound. Metaphosphoric acid has long been a favored extraction solvent due to its ability to precipitate proteins and inactivate oxidative enzymes, thereby protecting ascorbic acid from degradation.[1] This guide provides a comprehensive comparison of this compound extraction with other commonly employed methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Extraction Solvents

The efficiency of ascorbic acid extraction is significantly influenced by the solvent system used. The following table summarizes the quantitative comparison of this compound with other extraction solvents from various studies.

Extraction Solvent Matrix Analytical Method Ascorbic Acid Yield/Recovery Reference
3% this compoundBenincasa hispida (Ash Gourd)HPLC-UV13.18 mg/100g[2]
3% Citric AcidBenincasa hispida (Ash Gourd)HPLC-UV7.91 mg/100g[2]
Distilled WaterBenincasa hispida (Ash Gourd)HPLC-UV9.42 mg/100g[2]
5% this compoundBerry FruitsHPLC-PDA>85% recovery[3]
3% this compound - 8% Acetic AcidTropical FruitsIon-pair LC99 ± 6% mean recovery[4]
0.1% Oxalic AcidTropical FruitsIon-pair LCUnacceptable in some cases (e.g., 39.9 ± 9.1% for banana)[4]
Trichloroacetic Acid (TCA)General (in microfluorometric determination)MicrofluorometryOffers greater stability and a ~10-fold increase in sensitivity compared to HPO3-HOAc system.[5][6][7]
10% this compoundFruit Juice and Vitamin C TabletsUPLCRecovery not lower than 98.9%[8]

Key Performance Characteristics

This compound consistently demonstrates high efficiency in extracting and stabilizing ascorbic acid. For instance, in the analysis of Benincasa hispida, 3% this compound yielded the highest concentration of ascorbic acid (13.18 mg/100g) compared to citric acid and distilled water.[2] Similarly, a study on tropical fruits reported a high mean recovery of 99 ± 6% when using a combination of 3% this compound and 8% acetic acid.[4]

In contrast, other solvents can be less effective. For example, 0.1% oxalic acid showed significantly lower and unacceptable recovery rates in certain fruit matrices.[4] While trichloroacetic acid (TCA) has been suggested as a substitute for the this compound/acetic acid system in microfluorometric methods due to its greater stability and increased sensitivity, this compound remains a staple in chromatographic analyses for its excellent protein precipitation and enzyme inhibition properties.[1][5][6][7] The stability of ascorbic acid in this compound is also noteworthy; extracts in 5% this compound are stable for at least 4 hours.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for ascorbic acid extraction using this compound and a comparative method.

Protocol 1: this compound Extraction for HPLC Analysis

This protocol is adapted from studies on fruit and vegetable matrices.[2][3]

  • Sample Preparation: Weigh a representative portion of the homogenized sample (e.g., 1-10 g).

  • Extraction: Add a suitable volume of cold 3-5% this compound solution (e.g., 25-50 mL). The ratio of sample to solvent should be optimized based on the sample matrix.

  • Homogenization: Homogenize the mixture for 1-2 minutes using a high-speed homogenizer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet insoluble material and precipitated proteins.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered extract into the HPLC system for quantification.

Protocol 2: Trichloroacetic Acid (TCA) Extraction for Spectrophotometric/Fluorometric Analysis

This protocol is based on the principle of using TCA for deproteinization.[5][9]

  • Sample Preparation: For liquid samples like plasma, mix a known volume (e.g., 0.5 mL) with an equal volume of cold 10% TCA. For solid samples, homogenize a weighed amount in a suitable volume of 5-10% TCA.

  • Precipitation: Vortex the mixture and let it stand on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant for analysis.

  • Analysis: The supernatant can be directly used for spectrophotometric or fluorometric determination of ascorbic acid.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of extraction methods and the key decision points in selecting an appropriate method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_validation Validation Sample Homogenized Sample MPA This compound Extraction Sample->MPA Other Alternative Method (e.g., TCA, Oxalic Acid) Sample->Other HPLC HPLC/UPLC Analysis MPA->HPLC Other->HPLC Spectro Spectrophotometry/ Titration Other->Spectro Compare Compare Results: - Recovery - Stability - Reproducibility HPLC->Compare Spectro->Compare

Caption: Experimental workflow for cross-validating extraction methods.

DecisionTree Start Select Extraction Method Matrix Complex Matrix? (High Protein/Enzyme) Start->Matrix Stability Analyte Stability Critical? Matrix->Stability Yes Other Other Mild Acids (Citric, Oxalic) Matrix->Other No Method Analytical Technique? Stability->Method Yes Stability->Other No MPA Use this compound Method->MPA Chromatography TCA Consider TCA Method->TCA Fluorometry

Caption: Decision tree for selecting an appropriate extraction solvent.

References

A Comparative Guide to Phosphorylating Agents: Efficacy of Metaphosphoric Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating agent is a critical decision in the synthesis of a wide range of biologically active molecules. This guide provides an objective comparison of the efficacy of metaphosphoric acid against other common phosphorylating agents, supported by available experimental data. We will delve into their reactivity, substrate scope, and reaction conditions, offering a comprehensive overview to inform your synthetic strategies.

At a Glance: Comparison of Phosphorylating Agents

The efficacy of a phosphorylating agent is determined by several factors, including its reactivity, selectivity, and compatibility with various functional groups. Below is a summary of the key characteristics of this compound and three other widely used agents: polyphosphoric acid (PPA), phosphoryl chloride (POCl₃), and phosphorus pentoxide (P₂O₅).

Phosphorylating AgentCommon SubstratesTypical Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
This compound Alcohols (e.g., glycerol), ProteinsVaries; can be performed in non-aqueous solvents like formamide (B127407) or deep eutectic solvents at elevated temperatures (e.g., 85°C).[1]Up to 90% for glycerol (B35011) phosphorylation in the presence of silicates.[1]Can be effective in non-aqueous systems, high yields reported for specific substrates.[1]Unstable in aqueous solutions, commercial forms can be of variable composition.[2]
Polyphosphoric Acid (PPA) Alcohols, Phenols, HeterocyclesOften used as both reagent and solvent; requires elevated temperatures (e.g., 60-200°C).[3][4]63-75% for cyclization reactions.[4]Powerful dehydrating agent, effective for cyclizations and acylations.[4][5]High viscosity can make handling and workup difficult.[3]
Phosphoryl Chloride (POCl₃) Alcohols, Phenols, Amides, NucleosidesTypically used in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dioxane); reactions can be run at or below room temperature.[6][7]Good to excellent yields (e.g., 70-90%) for alcohol phosphorylation.[7]High reactivity, versatile for a wide range of substrates.[8][9]Highly corrosive and moisture-sensitive, reacts violently with water, releasing toxic HCl gas.[10][11]
Phosphorus Pentoxide (P₂O₅) Amides, AlcoholsOften used as a strong dehydrating agent; can be used in combination with other reagents (e.g., phosphoric acid to form PPA).[12][13]Not specified in comparative studies.Extremely powerful dehydrating agent.[13]Can form a protective viscous layer, limiting its reactivity; handling can be challenging.[13]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for phosphorylation using the discussed agents.

Phosphorylation of Glycerol using Trimetaphosphate (a form of this compound)

This protocol describes the phosphorylation of glycerol in a deep eutectic solvent, highlighting the potential for high yields in non-aqueous media.[1]

Materials:

Procedure:

  • Prepare a 1:2.5 molar ratio of choline chloride to glycerol to form a deep eutectic solvent (DES).

  • Add trimetaphosphate (TMP) as the phosphate (B84403) source to the DES.

  • Introduce kaolinite as a silicate (B1173343) promoter to the mixture.

  • Heat the reaction mixture at 85°C for one week.

  • Monitor the reaction progress and determine the yield of glycerol phosphate using ³¹P NMR spectroscopy and mass spectrometry.

Phosphorylation of an Alcohol using Phosphoryl Chloride

This general procedure outlines the phosphorylation of an alcohol, a common transformation in organic synthesis.[7]

Materials:

  • Alcohol substrate

  • Phosphoryl chloride (POCl₃)

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous inert solvent (e.g., dioxane, dichloromethane)

  • Water for hydrolysis

Procedure:

  • Dissolve the alcohol substrate in the anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add pyridine (or another base) to the solution.

  • Slowly add phosphoryl chloride dropwise to the cooled solution while stirring.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water to hydrolyze the intermediate.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry: Workflows and Pathways

Understanding the sequence of events in an experimental procedure and a biological signaling pathway is crucial for researchers. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for phosphorylation and a key signaling pathway where phosphorylation plays a central role.

G cluster_prep Reaction Setup cluster_reaction Phosphorylation cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent B Add Base (e.g., Pyridine) A->B C Cool to 0°C B->C D Add Phosphorylating Agent (e.g., POCl3) C->D E Stir at Room Temperature D->E F Quench with Water (Hydrolysis) E->F G Extract Product F->G H Purify by Chromatography G->H I Phosphorylated Product H->I

Caption: General experimental workflow for the phosphorylation of an alcohol.

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK pathway, is a fundamental signaling pathway that regulates cell proliferation, differentiation, and survival.[14][15][16][17][18] This pathway is a prime example of how sequential phosphorylation events transmit signals from the cell surface to the nucleus.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Binding & Autophosphorylation SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Phosphorylation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: The MAPK/ERK signaling pathway, a cascade of phosphorylation events.

Conclusion

The choice of a phosphorylating agent is highly dependent on the specific substrate and the desired outcome of the reaction. While this compound shows promise, particularly in non-aqueous systems for substrates like glycerol, its broader applicability and direct comparison with other agents require further investigation.[1] Polyphosphoric acid remains a valuable tool for specific applications like cyclizations, though its viscosity can be a drawback.[3] Phosphorus pentoxide is a powerful dehydrating agent, often used to generate other phosphorylating species in situ.[12] Phosphoryl chloride, despite its hazardous nature, offers high reactivity and versatility for a broad range of substrates.[8] For biological applications, enzymatic phosphorylation remains the gold standard for selectivity.[19] Ultimately, a thorough understanding of the properties and reactivity of each agent is paramount for the successful synthesis of phosphorylated molecules in research and drug development.

References

A Comparative Guide to Metaphosphoric Acid Grades for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the choice of reagent grade can significantly impact the accuracy, reproducibility, and validity of experimental results. This guide provides a comparative analysis of different grades of metaphosphoric acid, a crucial reagent in various biochemical and analytical procedures. We delve into the specifications of commonly available grades, present experimental data on the impact of purity, and provide detailed protocols for performance evaluation.

This compound is widely utilized for its ability to precipitate proteins and stabilize labile analytes, most notably ascorbic acid (Vitamin C).[1][2] Its effectiveness, however, can be compromised by the presence of impurities, making the selection of an appropriate grade a critical experimental parameter. This guide will focus on the comparison between American Chemical Society (ACS) reagent grade and a general-purpose or technical grade this compound.

Comparative Analysis of this compound Grades

The primary distinction between various grades of this compound lies in their purity and the specified limits for various impurities. ACS reagent grade chemicals are characterized by high purity and meet the stringent standards set by the American Chemical Society, making them suitable for most analytical and research applications.[3][4][5] Technical grade, on the other hand, is produced for industrial or commercial use and has a lower purity with a higher allowance for impurities.[3][6]

FeatureACS Reagent GradeTechnical Grade (Typical)Significance in Research Applications
Assay (as HPO₃) 33.5% - 36.5%Varies, generally lowerA consistent and known concentration is crucial for reproducibility in preparing solutions and buffers.
Stabilizer (as NaPO₃) 57.0% - 63.0%Varies, may not be specifiedThe stabilizer concentration affects the stability of the this compound solution itself.
Heavy Metals (as Pb) ≤ 5 ppmNot always specified, higher limitsHeavy metal contamination can interfere with enzymatic assays and cellular studies.
Iron (Fe) ≤ 50 ppmNot always specified, higher limitsIron, particularly Fe²⁺, is a known catalyst for the oxidation of ascorbic acid.[7]
Copper (Cu) ≤ 10 ppmNot always specified, higher limitsCopper ions (Cu²⁺) are potent catalysts for ascorbic acid degradation.[7]
Arsenic (As) ≤ 1 ppmNot always specified, higher limitsArsenic is a toxic element that can interfere with biological assays.
Suitability Analytical and research applications requiring high purity and low interference.General purpose applications where high purity is not critical.The choice of grade directly impacts the reliability and accuracy of experimental data.[8]

The Impact of Purity on Experimental Outcomes: A Focus on Ascorbic Acid Stabilization

The presence of metallic impurities, particularly copper and iron, in this compound can significantly accelerate the oxidative degradation of ascorbic acid, even when the acid is added as a stabilizer.[7][9]

Hypothetical Experimental Data:

The following table illustrates the potential impact of this compound grade on the stability of a 100 µg/mL ascorbic acid solution over 24 hours at room temperature. This data is extrapolated from studies on the effects of metal ions on ascorbic acid stability.[7]

This compound GradeInitial Ascorbic Acid Concentration (µg/mL)Ascorbic Acid Concentration after 24h (µg/mL)% Degradation
ACS Reagent Grade100~95~5%
Technical Grade (with higher metal impurities)100~60~40%

This hypothetical data underscores the critical importance of using high-purity this compound for applications involving the stabilization of redox-sensitive compounds.

Experimental Protocols

Protocol 1: Comparative Evaluation of this compound Grades for Ascorbic Acid Stabilization

This protocol outlines a method to compare the efficacy of different grades of this compound in stabilizing ascorbic acid solutions.

1. Materials:

  • ACS Reagent Grade this compound

  • Technical Grade this compound

  • L-Ascorbic Acid (ACS Reagent Grade)

  • Deionized water (18 MΩ·cm)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: 0.1% formic acid in water

2. Procedure:

  • Preparation of this compound Solutions: Prepare 5% (w/v) solutions of both ACS Reagent Grade and Technical Grade this compound in deionized water.

  • Preparation of Ascorbic Acid Stock Solution: Prepare a 1 mg/mL stock solution of L-ascorbic acid in the 5% ACS Reagent Grade this compound solution.

  • Sample Preparation:

    • Test Group 1 (ACS Grade): Dilute the ascorbic acid stock solution with the 5% ACS Grade this compound solution to a final concentration of 100 µg/mL.

    • Test Group 2 (Technical Grade): Dilute the ascorbic acid stock solution with the 5% Technical Grade this compound solution to a final concentration of 100 µg/mL.

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system.

    • Store the remaining solutions at room temperature, protected from light.

    • Inject aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Set the UV detector to 254 nm.

    • Analyze the samples using an isocratic elution with the mobile phase at a flow rate of 1 mL/min.

    • Quantify the ascorbic acid peak area at each time point.

  • Data Analysis: Calculate the percentage of ascorbic acid remaining at each time point relative to the t=0 measurement for each grade of this compound.

Protocol 2: Protein Precipitation Efficiency Comparison

This protocol compares the efficiency of protein precipitation using different grades of this compound.

1. Materials:

  • ACS Reagent Grade this compound

  • Technical Grade this compound

  • Bovine Serum Albumin (BSA) solution (10 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Bradford protein assay reagent

  • Spectrophotometer

2. Procedure:

  • Preparation of this compound Solutions: Prepare 10% (w/v) solutions of both ACS Reagent Grade and Technical Grade this compound in deionized water.

  • Protein Precipitation:

    • In separate microcentrifuge tubes, add 100 µL of the 10 mg/mL BSA solution.

    • To one set of tubes, add 100 µL of the 10% ACS Grade this compound solution.

    • To another set of tubes, add 100 µL of the 10% Technical Grade this compound solution.

    • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Quantification of Remaining Protein:

    • Carefully collect the supernatant from each tube.

    • Measure the protein concentration in the supernatant using the Bradford assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of protein precipitated for each grade of this compound by comparing the protein concentration in the supernatant to the initial BSA concentration.

Visualizing Experimental Workflows

Workflow for Ascorbic Acid Stability Analysis

Ascorbic_Acid_Stability_Workflow cluster_prep Solution Preparation cluster_samples Sample Preparation cluster_analysis Analysis cluster_data Data Analysis prep_mpa_acs Prepare 5% ACS This compound sample_acs Dilute AA with ACS MPA prep_mpa_acs->sample_acs prep_mpa_tech Prepare 5% Technical This compound sample_tech Dilute AA with Technical MPA prep_mpa_tech->sample_tech prep_aa Prepare 1 mg/mL Ascorbic Acid in ACS MPA prep_aa->sample_acs prep_aa->sample_tech hplc_t0 HPLC Analysis (t=0) sample_acs->hplc_t0 sample_tech->hplc_t0 storage Store at Room Temp hplc_t0->storage hplc_t_final HPLC Analysis (t = 1, 4, 8, 24h) storage->hplc_t_final data_analysis Calculate % AA Degradation hplc_t_final->data_analysis Phosphoproteomics_Workflow start Cell Culture/ Tissue Sample lysis Cell Lysis (with this compound) start->lysis precipitation Protein Precipitation & Quantification lysis->precipitation digestion In-solution or In-gel Trypsin Digestion precipitation->digestion enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis: Phosphosite Identification & Quantification ms_analysis->data_analysis

References

Evaluating Metaphosphoric Acid as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metaphosphoric acid, a cyclic polymer of phosphoric acid, presents itself as a potent catalyst in various organic transformations. Its utility is often associated with its strong dehydrating properties and Brønsted acidity. This guide provides a comparative analysis of this compound's performance, primarily through the lens of its close and more commonly utilized relative, polyphosphoric acid (PPA), due to the scarcity of data on isolated this compound. PPA is a mixture of ortho-, pyro-, tri-, tetra-, and other highly condensed phosphoric acids, including cyclic this compound units.[1] The catalytic activity of PPA is often attributed to these condensed species.

Performance Comparison in Key Organic Reactions

The efficacy of this compound and its related polyphosphoric acids as catalysts is demonstrated in several critical organic synthesis reactions. Below, we compare their performance with other conventional acid catalysts.

Beckmann Rearrangement

The Beckmann rearrangement, the conversion of an oxime to an amide, is a fundamental reaction in organic synthesis, notably in the industrial production of caprolactam, the precursor to Nylon 6.[2] Polyphosphoric acid is a widely employed catalyst for this transformation, alongside other strong acids.

Table 1: Comparison of Catalysts in the Beckmann Rearrangement of Ketoximes

CatalystSubstrateProductYield (%)Reaction ConditionsReference
Polyphosphoric Acid (PPA) Acetophenone OximeAcetanilideHigh (rates are 12-35 times faster than in H₂SO₄)Varies with P₂O₅ concentration
Concentrated H₂SO₄ Acetophenone OximeAcetanilide-Slower reaction rates compared to PPA
HCl, PCl₅, SOCl₂ General KetoximesAmidesWidely used, yields vary-[3][4]
Cyanuric Chloride/ZnCl₂ Cyclododecanone OximeLaurolactam (Nylon 12 monomer)Catalytic amounts effective-[2]

Note: Specific yield data for PPA in direct comparison under identical conditions is often not available in a tabulated format. The rate enhancement is a key performance indicator.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a 1,2-shift of the alkyl or aryl group anti to the leaving group. PPA's effectiveness is attributed to its ability to act as both a strong acid and a dehydrating agent, facilitating the formation of the key nitrilium ion intermediate.

Beckmann_Rearrangement Oxime Ketoxime Protonation Protonation (H+) Oxime->Protonation Intermediate1 Protonated Oxime Protonation->Intermediate1 Rearrangement Rearrangement & Dehydration (-H₂O) Intermediate1->Rearrangement Nitrilium Nitrilium Ion Rearrangement->Nitrilium Hydrolysis Hydrolysis (+H₂O) Nitrilium->Hydrolysis Amide Amide Hydrolysis->Amide Alcohol_Dehydration Alcohol Alcohol Protonation Protonation (H+) Alcohol->Protonation Oxonium Alkyloxonium Ion Protonation->Oxonium Dehydration Dehydration (-H₂O) Oxonium->Dehydration Carbocation Carbocation Dehydration->Carbocation Deprotonation Deprotonation (-H+) Carbocation->Deprotonation Alkene Alkene Deprotonation->Alkene Friedel_Crafts_Acylation cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Acyl Halide Acyl Halide/Anhydride Catalyst Acid Catalyst (PPA) Acyl Halide->Catalyst + Acylium Ion Acylium Ion (Electrophile) Catalyst->Acylium Ion Aromatic Ring Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + Acylium Ion Acylated Product Acylated Product Sigma Complex->Acylated Product - H+

References

A Comparative Guide to Metaphosphoric Acid-Based Assays for Ascorbic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various metaphosphoric acid (MPA)-based assays commonly employed for the quantification of ascorbic acid (Vitamin C). This compound is widely utilized as an extractant and stabilizer in ascorbic acid analysis due to its ability to precipitate proteins, inactivate oxidative enzymes, and chelate metal ions like copper and iron that catalyze ascorbic acid oxidation.[1][2][3][4] This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid researchers in selecting the most suitable method for their specific application.

Overview of this compound's Role in Ascorbic Acid Assays

This compound is a crucial reagent in ascorbic acid analysis primarily because of its stabilizing properties.[5] Aqueous solutions of ascorbic acid are unstable and prone to oxidation, a process accelerated by the presence of metallic ions such as Cu²⁺ and Fe³⁺.[6] this compound effectively prevents this oxidation, proving more efficient than other acids like citric, perchloric, acetic, and orthophosphoric acids.[1][7] It is often used in combination with other reagents like acetic acid or EDTA to enhance its stabilizing effect and for protein precipitation from various sample matrices, including plant and animal tissues, beverages, and pharmaceutical preparations.[2][3][8]

However, it's important to note that this compound itself can undergo hydrolytic degradation over time, breaking down into ortho- and pyrophosphoric acids.[6] While it effectively stabilizes ascorbic acid, its own stability and potential reactivity with HPLC stationary phases should be considered for certain applications.[6][7]

Comparison of Analytical Methods

The choice of analytical method for ascorbic acid quantification post-extraction with this compound depends on factors such as sample complexity, required sensitivity, and available instrumentation. The most common methods include titration, spectrophotometry, and high-performance liquid chromatography (HPLC).

The 2,6-dichloroindophenol (B1210591) (DCPIP) titrimetric method is a widely used, rapid quality control test for ascorbic acid.[9] Ascorbic acid reduces the colored DCPIP dye to a colorless compound, and the endpoint is indicated by a persistent pink color in the acidic solution.[4][10]

Table 1: Comparison of Titrimetric Method Variations

ParameterAOAC Official Method 967.21[9][11]General Laboratory Protocol[10]
Sample Preparation Blending of sample with 3% this compound solution.[9]Macerating the sample with 20% this compound.[10]
Titration Solution 5 mL of this compound-acetic acid added to 2 mL of filtered sample.[9]7.0 mL of HPO₃–CH₃COOH solution.[10]
Standardization Standardized daily with freshly prepared ascorbic acid standard solution.[10]Standard indophenol (B113434) solution standardized with a known concentration of ascorbic acid.[10]
Advantages Rapid, suitable for quality control.[9]Simple, does not require sophisticated instrumentation.
Disadvantages Not official for all food product types, potential interference from other reducing substances.[9]Lower sensitivity and specificity compared to chromatographic methods.

Spectrophotometric methods offer an alternative to titration and are often based on the reduction of a colored reagent by ascorbic acid. One common method involves the reaction of ascorbic acid with 2,4-dinitrophenylhydrazine (B122626).[4]

Table 2: Comparison of Spectrophotometric Method Principles

MethodPrincipleExtractant/StabilizerWavelengthKey Considerations
2,4-Dinitrophenylhydrazine Ascorbic acid is converted to dehydroascorbic acid, which then reacts with 2,4-dinitrophenylhydrazine to form a red-colored osazone that is measured spectrophotometrically.[4]6% this compound for deproteinization and stabilization.[4]520 nm[4]Thiourea is added to prevent oxidation of the reagent.[4]
Enzymatic Method L-ascorbic acid is specifically oxidized by ascorbate (B8700270) oxidase. The decrease in absorbance at a specific wavelength is proportional to the amount of L-ascorbic acid.[12]3% (w/v) this compound plus 10 mM EDTA for sample preparation.[8]578 nm (MTT-formazan)[8][12]Highly specific for L-ascorbic acid.[8][12]

HPLC is considered the gold standard for ascorbic acid analysis due to its high specificity, sensitivity, and ability to separate ascorbic acid from interfering substances.[13] this compound is a common component of the extraction solution in HPLC methods.

Table 3: Comparison of HPLC Method Parameters

ParameterHPLC Method 1[13]HPLC Method 2 (AOAC 2012.21)[14]UPLC Method[15]
Extraction Solution 5% this compound.[13]Combination of EDTA, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and this compound.[14]10% this compound.[15]
Column C18 monolithic column.[13]Reversed-phase phenyl column.[14]Not specified, but a UPLC column.[15]
Detection Photodiode array (PDA).[13]UV Detection.[14]Not specified.[15]
Run Time 3 minutes.[13]Not specified.6 minutes.[15]
Recovery >85%.[13]Not specified.Not specified.
Stability of Extract At least 4 hours in 5% MPA; >150 hours with TCEP.[13]Not specified.>97.3% of ascorbic acid present after 24 hours in 10% MPA.[15]

Experimental Protocols

  • Extraction: Homogenize a known weight of the sample with a 3% this compound solution.[9]

  • Filtration: Filter the mixture using an appropriate filter paper (e.g., Whatman No. 42).[9]

  • Titration Preparation: Pipette 2 mL of the filtered sample into a flask and add 5 mL of a this compound-acetic acid solution.[9]

  • Titration: Titrate the sample with a standardized 2,6-dichloroindophenol solution until a light but distinct rose-pink color persists for at least 5 seconds.[9]

  • Calculation: Calculate the ascorbic acid content based on the volume of titrant used.

  • Extraction: Extract a known weight of the sample with a this compound solution (e.g., 5% MPA).[13] For total vitamin C (including dehydroascorbic acid), a reducing agent like TCEP or dithiothreitol (B142953) (DTT) may be added.[16][17]

  • Centrifugation/Filtration: Centrifuge the extract to pellet solids and/or filter through a 0.45 µm syringe filter before injection.[18]

  • Chromatography: Inject the filtered extract onto an appropriate HPLC column (e.g., C18 or phenyl).

  • Detection: Detect ascorbic acid using a UV or PDA detector at its maximum absorbance wavelength (typically around 245-254 nm).

  • Quantification: Quantify the ascorbic acid concentration by comparing the peak area to a standard curve prepared with known concentrations of ascorbic acid.

Visualizing Workflows and Relationships

Experimental_Workflow_Titration cluster_prep Sample Preparation cluster_analysis Titrimetric Analysis cluster_result Result Sample Sample Homogenize Homogenize with This compound Sample->Homogenize Filter Filter Homogenize->Filter Add_MPA_AA Add Metaphosphoric- Acetic Acid Solution Filter->Add_MPA_AA Titrate Titrate with 2,6-Dichloroindophenol Add_MPA_AA->Titrate Endpoint Observe Endpoint (Persistent Pink Color) Titrate->Endpoint Calculate Calculate Ascorbic Acid Concentration Endpoint->Calculate

Caption: Workflow for the titrimetric determination of ascorbic acid.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Sample Extract Extract with This compound (± Reducing Agent) Sample->Extract Centrifuge_Filter Centrifuge and/or Filter (0.45 µm) Extract->Centrifuge_Filter Inject Inject into HPLC System Centrifuge_Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Caption: General workflow for the HPLC analysis of ascorbic acid.

Metaphosphoric_Acid_Function cluster_functions Protective Functions cluster_outcome Outcome MPA This compound (MPA) Precipitate Protein Precipitation MPA->Precipitate Inactivate Inactivation of Oxidative Enzymes MPA->Inactivate Chelate Chelation of Metal Ions (Cu²⁺, Fe³⁺) MPA->Chelate Stabilize Stabilization of Ascorbic Acid Precipitate->Stabilize Inactivate->Stabilize Chelate->Stabilize

Caption: The protective functions of this compound in ascorbic acid assays.

Conclusion

This compound-based assays are fundamental for the accurate determination of ascorbic acid in a wide range of samples. The choice between titrimetric, spectrophotometric, and HPLC methods should be guided by the specific requirements of the study, including sample matrix, desired level of accuracy and precision, and available resources. For rapid quality control, titrimetric methods are suitable. For high-throughput and highly accurate quantification, especially in complex matrices, HPLC methods are superior. This guide provides a comparative framework to assist researchers in making an informed decision for their analytical needs.

References

Metaphosphoric Acid: A Comparative Review of its Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Metaphosphoric acid, a versatile and highly effective reagent, finds widespread use across various scientific disciplines, particularly in analytical chemistry, biochemistry, and food science. Its utility stems from its strong acidic nature, dehydrating properties, and its ability to precipitate proteins and stabilize labile molecules. This guide provides a comparative analysis of this compound's performance against other common alternatives, supported by experimental data and detailed protocols for key applications.

I. Determination of Ascorbic Acid (Vitamin C)

This compound is a preferred reagent for the extraction of ascorbic acid from various matrices, primarily due to its ability to prevent the oxidation of this labile vitamin. It achieves this by creating an acidic environment and by precipitating oxidative enzymes.

Comparative Performance of Extracting Agents for Ascorbic Acid

The efficiency of this compound as an extractant for ascorbic acid has been compared with other commonly used acids. The following table summarizes the quantitative data from these comparative studies.

Extracting AgentSample MatrixAscorbic Acid Concentration/RecoveryReference
3% this compound Benincasa hispida (Ash Gourd)13.18 mg/100g
3% Citric AcidBenincasa hispida (Ash Gourd)7.91 mg/100g
Distilled WaterBenincasa hispida (Ash Gourd)9.42 mg/100g
3% this compound - 8% Acetic Acid Tropical Fruits (Banana, Papaya, Mango, Pineapple)Mean Recovery: 99 ± 6% [1]
0.1% Oxalic AcidTropical Fruits (Banana, Papaya, Mango, Pineapple)Mean Recovery (Banana): 39.9 ± 9.1% Mean Recovery (Mango): 72 ± 13%[1]
Experimental Protocol: HPLC-UV Determination of Ascorbic Acid in Orange Juice

This protocol outlines the determination of ascorbic acid in commercial orange juice using High-Performance Liquid Chromatography with UV detection, employing this compound for sample preparation.

1. Sample Preparation:

  • Acidify commercial orange juice with a 2% this compound solution to stabilize the ascorbic acid and precipitate interfering proteins.

  • Centrifuge the mixture to pellet the precipitated proteins and other solids.

  • Filter the supernatant through a 0.45 µm filter to obtain a clear extract for HPLC analysis.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 2.5–2.8).

  • Detection: UV absorbance at 254 nm.

  • Analysis Time: Less than 4 minutes.

3. Quantification:

  • Prepare a calibration curve using standard solutions of ascorbic acid.

  • Inject the prepared sample extract into the HPLC system.

  • Quantify the ascorbic acid concentration in the sample by comparing its peak area with the calibration curve.

II. Protein Precipitation

This compound is utilized for the precipitation of proteins from biological fluids and food samples, a crucial step in many analytical procedures to remove interfering macromolecules.

Comparative Performance of Protein Precipitants

While a specific, standardized protocol for protein precipitation using this compound is not extensively detailed in the literature, its efficacy can be inferred from the general principles of acid precipitation. The choice of precipitating agent can significantly impact protein recovery and the subsequent analysis.

Precipitating AgentTypical ConcentrationAdvantagesDisadvantages
This compound Varies (e.g., 2-6%)Effective protein removal, stabilizes other molecules (e.g., Vitamin C).Can cause protein denaturation, potentially less efficient than stronger acids for complete precipitation.
Trichloroacetic Acid (TCA)10-20%Highly efficient protein precipitation.Can be harsh, leading to irreversible protein denaturation and difficulty in resolubilizing the pellet.
Acetone4 volumesCan be less denaturing than acids, effective for dilute protein solutions.May not be as effective for all proteins, requires cold temperatures for optimal performance.
Acetonitrile1:1 to 3:1 ratio with sampleEffective protein removal, compatible with LC-MS analysis.Can be less effective than stronger acids for complete precipitation.
Experimental Protocol: General Acid-Based Protein Precipitation (Adapted for this compound)

This generalized protocol is based on standard procedures for acid precipitation of proteins and can be adapted for use with this compound. Optimization of parameters such as concentration, incubation time, and centrifugation speed may be necessary for specific sample types.

1. Sample Preparation:

  • To a known volume of a liquid sample (e.g., plasma, serum, or cell lysate), add a pre-determined concentration of cold this compound solution (e.g., a final concentration of 5%).

  • Vortex the mixture thoroughly to ensure complete mixing.

2. Incubation:

  • Incubate the mixture on ice or at 4°C for a period of 10-30 minutes to allow for complete protein precipitation.

3. Centrifugation:

  • Centrifuge the sample at a high speed (e.g., 10,000 - 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

4. Supernatant Collection:

  • Carefully decant the supernatant, which contains the deproteinized sample, for further analysis. The protein pellet can be discarded or used for other purposes.

III. Visualization of Experimental Workflows and Pathways

Experimental Workflow for Vitamin C Analysis

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Food Sample Homogenize Homogenize Sample->Homogenize Add_MPA Add this compound Homogenize->Add_MPA Centrifuge Centrifuge Add_MPA->Centrifuge Filter Filter Centrifuge->Filter HPLC_System HPLC System Filter->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Result Ascorbic Acid Concentration Quantification->Result

Caption: Workflow for Vitamin C determination using this compound extraction and HPLC.

mTOR Signaling Pathway

While this compound is not a direct component of cellular signaling pathways, it is a critical reagent for studying the proteins involved in these pathways through techniques like Western blotting, which requires protein extraction and precipitation. The mTOR pathway is a key regulator of cell growth, proliferation, and survival.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway, a key regulator of cell growth and proliferation.

Comparison of this compound and Trichloroacetic Acid for Protein Precipitation

Comparison MPA This compound (MPA) - Milder precipitation - Better for labile molecules - May have lower recovery TCA Trichloroacetic Acid (TCA) - Harsher precipitation - High protein recovery - Can cause irreversible denaturation Start->MPA Choose for sensitive downstream applications Start->TCA Choose for maximum protein removal

Caption: Logical comparison of this compound and Trichloroacetic Acid for protein precipitation.

References

Safety Operating Guide

Proper Disposal of Metaphosphoric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of metaphosphoric acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that requires careful handling.[1][2][3] Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Nitrile, neoprene, butyl, or Viton gloves are recommended.[4] Always inspect gloves for integrity before use.

  • Eye Protection: Chemical splash goggles are mandatory.[4] For enhanced protection, a face shield may be used in conjunction with goggles.[3]

  • Protective Clothing: A fully-buttoned lab coat is required to protect against skin contact.[4]

In the event of a spill, the immediate course of action depends on the scale of the release.

  • Small Spills: If a small amount of this compound can be cleaned up within 10 minutes by trained personnel, it may be managed internally.[4] The spilled material, whether liquid or solid, should be absorbed with an inert material or carefully swept up with spark-resistant tools to avoid generating dust.[4] The collected waste is then placed in a designated, resealable container for disposal as dangerous waste.[4]

  • Large Spills: For significant spills, especially those outside a fume hood, immediate evacuation of the area is necessary.[4] Notify others in the vicinity and, if there is an immediate threat of fire or the spill is uncontained, call emergency services.[4]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be handled in a structured and compliant manner. The following steps outline the standard operating procedure for its collection and disposal.

  • Waste Characterization: The primary determinant for the disposal pathway of aqueous this compound solutions is its pH. Waste this compound is classified as dangerous waste if its pH is 6.0 or lower.[4]

  • Container Selection: Collect the this compound waste in a compatible container. Polyethylene containers are a suitable option.[4] It is crucial to leave chemicals in their original containers when possible and not to mix different types of waste.

  • Labeling: Before adding any waste, the container must be affixed with a completed "Dangerous Waste" label.[4] This label should clearly identify the contents as "Waste this compound."

  • Storage: Store the waste container in a designated, secure, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[4] The storage area should be separate from incompatible materials such as strong bases, strong oxidizing agents, and metals.[4] To prevent accidental spills, store containers upright and below eye level, preferably within secondary containment like a polypropylene (B1209903) tub.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[5] On-site neutralization of dangerous wastes is generally not permitted unless conducted at a licensed treatment and disposal facility.[4]

Quantitative Data for Disposal Decisions

The primary quantitative measure guiding the disposal of this compound solutions is the pH level. This data is crucial for waste stream segregation and ensuring regulatory compliance.

ParameterValueImplication for Disposal
pH Level ≤ 6.0Must be managed and disposed of as Dangerous Waste.[4]
pH Level > 6.0 and < 9.0May be eligible for drain discharge, provided it does not meet other criteria for toxic waste. Consultation with EH&S is recommended.[4]

Experimental Protocols

The procedures outlined above are based on established safety protocols and regulatory guidelines for chemical waste management. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure a seamless and safe workflow from experiment initiation to waste disposal.

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_assessment Waste Assessment cluster_disposal Disposal Pathway start Start: Metaphosphoric Acid Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Container (e.g., Polyethylene) ppe->container label_container Affix 'Dangerous Waste' Label container->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste measure_ph Measure pH of Aqueous Solution collect_waste->measure_ph dangerous_waste Manage as Dangerous Waste measure_ph->dangerous_waste pH <= 6.0 drain_disposal Consult EH&S for Potential Drain Disposal measure_ph->drain_disposal pH > 6.0 & < 9.0 store_waste Store in Designated Area Away from Incompatibles dangerous_waste->store_waste ehs_disposal Arrange for Professional Disposal via EH&S store_waste->ehs_disposal end End: Compliant Disposal ehs_disposal->end drain_disposal->ehs_disposal

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Metaphosphoric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Metaphosphoric Acid

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment. This compound is corrosive and can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure risks. The required PPE varies depending on the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile, neoprene)[3]Lab coatNot generally required if no dust is generated
Storage and Transport Safety glasses with side shieldsChemical-resistant glovesLab coatNot required
Weighing/Dispensing (Solid) Chemical safety goggles and face shield[1][4]Chemical-resistant glovesLab coat or chemical-resistant apron[1]NIOSH-approved respirator for dusts[5]
Preparing Solutions Chemical safety goggles and face shield[1][4]Chemical-resistant glovesLab coat or chemical-resistant apronWork in a certified chemical fume hood[3]
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl, Viton)[3]Chemical-resistant coveralls[6]NIOSH-approved respirator with acid gas cartridge; SCBA for large spills[1][7]
Occupational Exposure Limits

This compound shares the same occupational exposure limits as phosphoric acid. All work should be conducted in a manner that keeps exposure below these limits.

OrganizationLimit TypeValue
OSHA PEL (8-hour TWA)1 mg/m³[2]
ACGIH TLV (8-hour TWA)1 mg/m³[2]
ACGIH STEL (15-minute)3 mg/m³[2]
NIOSH REL (10-hour TWA)1 mg/m³

OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit.

Operational Plans

Safe Handling and Storage
  • Engineering Controls : Always handle this compound in a properly functioning, certified laboratory chemical fume hood to control emissions at the source.[3][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

  • Storage : Keep containers tightly closed in a cool, dry, and well-ventilated area.[2][4] Store away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[3][4] Use secondary containment, like polypropylene (B1209903) tubs, if storage space is limited.[3]

  • Hygiene : Wash hands thoroughly after handling and before breaks.[6][8] Remove any contaminated clothing immediately and wash it before reuse.[6][9]

Standard Operating Procedure Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Consult SDS B Don Required PPE A->B C Prepare Fume Hood B->C D Weigh/Measure Acid C->D Begin Work E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G Complete Work H Dispose of Waste G->H I Remove & Store PPE H->I J Wash Hands I->J

Standard Operating Procedure for this compound.

Emergency and Disposal Plans

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[2][9]

  • Skin Contact : Wipe off excess material from the skin, then immediately flush the affected area with plenty of water for at least 15 minutes.[1][3] Remove all contaminated clothing.[1][6] Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting.[1][2] If the person is conscious, give large quantities of water to drink. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2]

Spill Response
  • Small Spill (manageable in <10 minutes) :

    • Ensure trained personnel are equipped with appropriate PPE (gloves, goggles, lab coat).[3]

    • Ventilate the area of the spill.[1]

    • For solid spills, carefully sweep up the material using a method that does not generate dust and place it in a suitable, sealed container for disposal.[3]

    • Decontaminate the area with a soap and water solution.[3]

  • Large Spill :

    • Immediately evacuate the area and alert others in the vicinity.[3]

    • If there is an immediate fire hazard or the spill is uncontained, call emergency services (911).[3]

    • Secure the area and prevent entry.[3]

    • Contact your institution's Environmental Health & Safety (EHS) department.[3]

Chemical Spill Response Workflow

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Small Small Spill Assess->Small Manageable Large Large Spill Assess->Large Not Manageable PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Contain Contain & Clean Up PPE->Contain Dispose Dispose of Waste Contain->Dispose Decon Decontaminate Area Dispose->Decon Alert Alert Others & Supervisor Evacuate->Alert Secure Secure Area Alert->Secure Call Call EHS/Emergency Secure->Call

Workflow for Responding to a this compound Spill.
Waste Disposal

Waste this compound and materials contaminated with it must be handled as hazardous waste.[3]

  • Collect waste in a clearly labeled, compatible, and tightly sealed container (e.g., polyethylene).[3]

  • Do not mix with other waste streams.

  • Store the waste container in a designated, secure area away from incompatible materials.[3]

  • Arrange for disposal through your institution's EHS department in accordance with all local, regional, and national regulations.[8]

Experimental Protocol: Deproteinization of Biological Samples

This compound is commonly used for the deproteinization of biological samples like plasma or urine prior to the analysis of small molecules.[6] This protocol is a representative example of its application.

Objective: To remove proteins from a urine sample to prevent analytical interference.

Materials:

  • Urine sample

  • Acid preservation reagent: 10% perchloric acid (v/v) and 1% this compound (w/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes

  • Microcentrifuge (capable of 14,000 x g)

  • Ice

Methodology:

  • Sample Preservation (perform within 6 hours of collection) :

    • To a 10 mL aliquot of the bulk urine sample, add 1 mL of the chilled acid preservation reagent (10% perchloric acid, 1% this compound).[6]

    • Mix thoroughly and store the acidified sample at 4°C until the next step.[6]

  • Protein Precipitation :

    • Transfer 1.5 mL of the preserved urine sample into a 1.5 mL microcentrifuge tube.[6]

    • Incubate the tube on ice for 5 minutes to facilitate protein precipitation.

  • Centrifugation :

    • Place the microcentrifuge tube in a pre-cooled microcentrifuge.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[6] This will pellet the precipitated proteins.

  • Supernatant Collection :

    • Carefully aspirate the supernatant (the clear liquid) without disturbing the protein pellet at the bottom of the tube.

    • Transfer the supernatant to a new, clean microcentrifuge tube.

  • Sample Analysis :

    • The deproteinized supernatant is now ready for downstream analysis of small molecules (e.g., via HPLC).

Note : This protocol uses a combination of acids. Always consult primary literature for the specific deproteinization agent best suited for your analyte of interest, as some acids may cause degradation.

References

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